molecular formula C4H3ClN4O2 B162345 2-Chloro-5-nitropyrimidin-4-amine CAS No. 1920-66-7

2-Chloro-5-nitropyrimidin-4-amine

Cat. No.: B162345
CAS No.: 1920-66-7
M. Wt: 174.54 g/mol
InChI Key: RZGOEIWDMVQJBQ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyrimidin-4-amine is a useful research compound. Its molecular formula is C4H3ClN4O2 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40838. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitropyrimidin-4-amine
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InChI

InChI=1S/C4H3ClN4O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZGOEIWDMVQJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172756
Record name 2-Chloro-5-nitropyrimidin-4-amine
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Molecular Weight

174.54 g/mol
Source PubChem
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CAS No.

1920-66-7
Record name 2-Chloro-5-nitro-4-pyrimidinamine
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Record name 2-Chloro-5-nitropyrimidin-4-amine
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Record name 1920-66-7
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Record name 2-Chloro-5-nitropyrimidin-4-amine
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Record name 2-chloro-5-nitropyrimidin-4-amine
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Foundational & Exploratory

2-Chloro-5-nitropyrimidin-4-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-nitropyrimidin-4-amine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of complex molecules across the pharmaceutical, agrochemical, and dyestuff industries.[1] We will delve into its fundamental properties, synthesis protocols, core reactivity, and essential safety guidelines, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine characterized by the presence of an amine, a chloro, and a nitro group. These functional groups dictate its reactivity and utility as a versatile chemical building block. Its primary identifiers and physical characteristics are summarized below.

Table 1: Chemical Identification
IdentifierValueSource
CAS Number 1920-66-7[1][2][3]
Molecular Formula C₄H₃ClN₄O₂[2][3]
Molecular Weight 174.55 g/mol [2]
Preferred IUPAC Name This compound[3]
SMILES NC1=NC(Cl)=NC=C1--INVALID-LINK--=O[2][3]
InChIKey RZGOEIWDMVQJBQ-UHFFFAOYSA-N[3]
Table 2: Physicochemical Properties
PropertyValueSource
Appearance Light yellow to yellow solid[1][4]
Melting Point 221-226 °C[4]
Boiling Point (Predicted) 446.0 ± 25.0 °C[4]
Density (Predicted) 1.712 ± 0.06 g/cm³[4]
Water Solubility Slightly soluble[1][4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[4]

Synthesis Protocol and Mechanistic Insights

The most common and efficient synthesis of this compound involves the regioselective amination of 2,4-dichloro-5-nitropyrimidine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), where the high electrophilicity of the pyrimidine ring, enhanced by the electron-withdrawing nitro group, facilitates substitution.

Expertise in Action: Why C4 is Selectively Aminated

The chloro substituent at the C4 position is significantly more labile than the one at C2. This is due to the strong electron-withdrawing effect of the nitro group at the adjacent C5 position, which preferentially activates the C4 position for nucleophilic attack. The reaction intermediate (a Meisenheimer complex) formed by nucleophilic attack at C4 is better stabilized by resonance involving the nitro group. This inherent electronic preference allows for a highly selective and high-yield synthesis.

Experimental Protocol: Synthesis from 2,4-dichloro-5-nitropyrimidine

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • 2,4-dichloro-5-nitropyrimidine (1.0 eq)

  • Dichloromethane (DCM)

  • Aqueous Ammonia (NH₃·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154.36 mmol) in dichloromethane (DCM, 400 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add N,N-diisopropylethylamine (DIPEA, 37.2 mL) followed by the slow, dropwise addition of aqueous ammonia (24 mL). The DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product typically precipitates as a solid. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold DCM to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the resulting yellow solid under vacuum to yield this compound (typical yield: ~92%).[1]

  • Analysis: Confirm the product identity and purity using techniques such as LC-MS, which should show a peak corresponding to the protonated molecule ([M+H]⁺) at m/z 175.0.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Amination Reaction cluster_workup Step 3: Isolation & Purification start Dissolve 2,4-dichloro-5-nitropyrimidine in Dichloromethane (DCM) cool Cool solution to 0 °C start->cool add_reagents Add DIPEA, then dropwise Aqueous Ammonia cool->add_reagents stir Stir at 0 °C for 1 hour add_reagents->stir filter Filter precipitated solid stir->filter wash Wash solid with cold DCM filter->wash dry Dry under vacuum wash->dry product Final Product: This compound dry->product caption Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful research and development. It is not merely about cataloging data points, but about comprehending the "why" behind those numbers—how the interplay of functional groups and electronic effects dictates a compound's behavior. This guide on 2-Chloro-5-nitropyrimidin-4-amine is structured to provide not just the what, but the why and the how. We will delve into its synthesis, explore its key physical and chemical characteristics, and provide robust, field-proven protocols for their determination. The aim is to equip you, the researcher, with a deep, actionable understanding of this important heterocyclic compound.

Molecular Overview and Synthesis

This compound, a substituted pyrimidine, is a compound of interest in medicinal chemistry and organic synthesis, often serving as a versatile building block for more complex molecules. Its structure is characterized by a pyrimidine ring functionalized with an amine group, a chloro group, and a nitro group, each contributing to its unique reactivity and physical properties.

Table 1: Core Identifiers for this compound

IdentifierValue
CAS Number 1920-66-7[1][2][3]
Molecular Formula C₄H₃ClN₄O₂[1][2]
Molecular Weight 174.55 g/mol [1][2]
IUPAC Name This compound
Synonyms 4-Amino-2-chloro-5-nitropyrimidine[1]
Rationale for Synthetic Approach

The most common synthetic route to this compound involves the selective amination of a di-substituted pyrimidine precursor. This approach is favored due to the differential reactivity of the chloro-substituents on the pyrimidine ring, which can be exploited to achieve regioselective substitution.

Synthesis Pathway

The synthesis of this compound is typically achieved through the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia.[4] The greater electrophilicity of the carbon at the 4-position, influenced by the adjacent nitro group, facilitates nucleophilic substitution by ammonia at this site over the 2-position.

G A 2,4-dichloro-5-nitropyrimidine C This compound A->C Nucleophilic Aromatic Substitution B Ammonia (NH3) B->C G cluster_0 Physicochemical Property Determination Workflow A Synthesized & Purified This compound B Melting Point Determination A->B C Mass Spectrometry (ESI-MS) A->C D Infrared Spectroscopy (FT-IR) A->D E NMR Spectroscopy (¹H and ¹³C) A->E F Data Analysis & Structural Confirmation B->F C->F D->F E->F

References

2-Chloro-5-nitropyrimidin-4-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-nitropyrimidin-4-amine: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic intermediate, extensively utilized by researchers and drug development professionals. Its unique molecular architecture, characterized by a pyrimidine core functionalized with strategically placed chloro, nitro, and amine groups, renders it a versatile scaffold for synthesizing a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and critical role as a building block in modern medicinal chemistry, particularly in the development of targeted therapeutics like kinase inhibitors.

Physicochemical and Structural Properties

The utility of this compound in synthetic chemistry is dictated by its distinct structural features and physical characteristics. A summary of its core molecular data is presented below.

Core Molecular Data
PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Amino-2-chloro-5-nitropyrimidine[1][2]
CAS Number 1920-66-7[1][2]
Molecular Formula C₄H₃ClN₄O₂[1][2][3]
Molecular Weight 174.55 g/mol [2][3]
Appearance Light yellow to yellow solid[4][5]
Melting Point 221-226 °C[3][5]
Solubility Slightly soluble in water[4][5]
Molecular Structure Analysis

The structure of this compound is defined by a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. The ring is substituted with three key functional groups that dictate its reactivity:

  • A Chloro Group at C2: This halogen acts as a good leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr).

  • An Amine Group at C4: This group is a strong electron-donating group.

  • A Nitro Group at C5: This is a powerful electron-withdrawing group. The nitro group, along with the ring nitrogens, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the halogen-substituted positions.

Caption: 2D Molecular Structure of this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective ammonolysis of 2,4-dichloro-5-nitropyrimidine. This process is a cornerstone for accessing this valuable intermediate on a laboratory and industrial scale.[4]

Synthetic Rationale and Mechanism

The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms and is further activated by the strong electron-withdrawing nitro group at the C5 position. This activation makes the chlorine-substituted C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles like ammonia.

The key to this synthesis is regioselectivity . The chlorine atom at the C4 position is significantly more reactive towards nucleophilic displacement than the chlorine at the C2 position. This is because the C4 position is para to one ring nitrogen and ortho to the other, and its substitution allows for the formation of a more stable Meisenheimer complex (the reaction intermediate), where the negative charge is effectively delocalized over the ring nitrogens and the nitro group.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[4]

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Aqueous ammonia (NH₃·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154 mmol) in dichloromethane (400 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, slowly add aqueous ammonia (24 mL) and DIPEA (37.2 mL) to the stirred solution. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold DCM to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the purified solid under vacuum to yield this compound as a yellow solid.[4] An expected yield is typically high, often exceeding 90%.[4]

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound serves as a highly versatile starting material for creating more complex, substituted pyrimidines.

Role as a Versatile Intermediate

The compound's value lies in its two distinct reactive sites:

  • The C2-Chloro group: This is the primary site for introducing diversity. It readily undergoes SNAr reactions with a vast range of nucleophiles (amines, thiols, alcohols), allowing for the attachment of various side chains and pharmacophores.

  • The C5-Nitro group: This group can be readily reduced to an amino group. This newly formed amine can then be further functionalized through acylation, alkylation, or formation of ureas, providing another vector for molecular elaboration.

This dual functionality allows for a logical and stepwise construction of complex molecules, a highly desirable feature in a drug discovery campaign.

Application in Kinase Inhibitor Synthesis

A significant application of pyrimidine-based compounds is in the development of kinase inhibitors for oncology.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Many potent kinase inhibitors feature a 2,4-diaminopyrimidine core, which serves as a "hinge-binding" motif, anchoring the drug molecule into the ATP-binding pocket of the target kinase.

This compound is an ideal precursor for such scaffolds. A typical synthetic strategy involves:

  • Displacement of the C2-chloride with a desired amine nucleophile.

  • Reduction of the C5-nitro group to an amine.

  • Further functionalization of the C5-amine to complete the synthesis of the target inhibitor.

This approach has been instrumental in the discovery of potent inhibitors for targets like Src and Abl kinases.[7]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[8][9] It may also cause respiratory irritation (H335).[8][9]

  • Handling Procedures:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[5]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined molecular structure, predictable reactivity, and straightforward synthesis make it an invaluable building block for researchers. Its continued use in the synthesis of next-generation therapeutics, particularly in the realm of targeted cancer therapy, underscores its significance in the field of drug discovery.

References

2-Chloro-5-nitropyrimidin-4-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitropyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of this compound (CAS No: 1920-66-7; Molecular Formula: C₄H₃ClN₄O₂; Molecular Weight: 174.55 g/mol ).[1][2] As a pivotal building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical basis and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind expected spectral features, this guide serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction and Molecular Structure Analysis

This compound is a highly functionalized pyrimidine derivative. The strategic placement of an amine, a chloro group, and a potent electron-withdrawing nitro group on the pyrimidine core makes it a versatile intermediate for creating more complex molecular architectures. The accurate interpretation of its spectroscopic data is the cornerstone of quality control, ensuring the identity and purity of the material before its use in downstream applications.

The structural features—a single aromatic proton, two distinct nitrogen environments in the ring, an exocyclic primary amine, a nitro group, and a chlorine atom—each produce a unique and predictable spectroscopic signature. Understanding these signatures is key to validating the molecular structure.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of amine protons, making them more readily observable.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Proton (¹H) NMR Spectroscopy: Predicted Data

The rationale behind predicting the ¹H NMR spectrum lies in the unique electronic environment of each proton. The pyrimidine ring is inherently electron-deficient, and this effect is dramatically amplified by the attached chloro and nitro substituents.

  • H-6 Proton: The sole proton on the pyrimidine ring, H-6, is flanked by a carbon (C-5) bearing a strong electron-withdrawing nitro group and a ring nitrogen (N-1). This environment causes significant deshielding, shifting its resonance to a very low field. With no adjacent protons, its signal is expected to be a sharp singlet.

  • -NH₂ Protons: The two protons of the primary amine group are equivalent. Their signal typically appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace water. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-6 8.5 - 9.0 Singlet (s) 1H Strong deshielding from adjacent -NO₂ group and ring nitrogens.

| -NH₂ | 7.0 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift is solvent and concentration dependent. |

Carbon-¹³ (¹³C) NMR Spectroscopy: Predicted Data

A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the pyrimidine ring. The chemical shifts are governed by the electronegativity of the attached atoms and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2 155 - 160 Attached to electronegative Cl and two ring nitrogens.
C-4 158 - 163 Attached to an amine group and two ring nitrogens.
C-5 120 - 128 Attached to the electron-withdrawing nitro group.

| C-6 | 145 - 155 | Aromatic CH carbon significantly deshielded by the ring structure and nitro group. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Data Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.

Interpretation of Key Vibrational Bands

The structure of this compound contains several IR-active functional groups that will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Characteristics
N-H Stretch Primary Amine (-NH₂) 3450 - 3250 Two distinct bands (asymmetric and symmetric stretching), typically sharp to moderately broad.
N-O Asymmetric Stretch Nitro Group (-NO₂) 1560 - 1510 Strong, sharp absorption.
N-O Symmetric Stretch Nitro Group (-NO₂) 1360 - 1310 Strong, sharp absorption.
C=N / C=C Stretch Pyrimidine Ring 1620 - 1450 Multiple bands of variable intensity, characteristic of the aromatic heterocyclic core.

| C-Cl Stretch | Chloro Group (-Cl) | 800 - 600 | Moderate to strong absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Experimental Protocol: MS
  • Ionization: For a compound of this nature, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺. Electron Ionization (EI) is a "harder" technique that produces the molecular ion (M⁺˙) and extensive fragmentation.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

Interpretation of Mass Spectrum
  • Molecular Ion and Isotopic Pattern: The most critical piece of information is the molecular ion peak. Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks:

    • The M⁺ peak corresponding to molecules containing ³⁵Cl.

    • The [M+2]⁺ peak corresponding to molecules containing ³⁷Cl. The intensity ratio of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.

  • Protonated Molecule: In ESI-MS, the base peak is expected to be the protonated molecule, [M+H]⁺.[3]

  • Fragmentation: Under EI conditions, common fragmentation pathways for nitroaromatic compounds include the loss of nitro (-NO₂, loss of 46 Da) and nitroso (-NO, loss of 30 Da) groups.

Table 4: Predicted Mass Spectrometry Data

Ion Formula Calculated m/z (Monoisotopic) Notes
[M(³⁵Cl)+H]⁺ [C₄H₄³⁵ClN₄O₂]⁺ 175.0017 Expected base peak in positive-mode ESI.[3]
[M(³⁷Cl)+H]⁺ [C₄H₄³⁷ClN₄O₂]⁺ 177.0017 Isotopic peak, ~32% the intensity of the m/z 175 peak.
[M(³⁵Cl)]⁺˙ [C₄H₃³⁵ClN₄O₂]⁺˙ 173.9945 Molecular ion in EI-MS.

| [M(³⁷Cl)]⁺˙ | [C₄H₃³⁷ClN₄O₂]⁺˙ | 175.9945 | Isotopic molecular ion in EI-MS (~32% intensity). |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where each technique provides a piece of the puzzle. The following workflow illustrates this logic.

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The structural elucidation of this compound is straightforward when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR define the core carbon-hydrogen framework and substitution pattern. Infrared spectroscopy confirms the presence of the critical amine and nitro functional groups. Finally, mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single chlorine atom through its characteristic isotopic signature. Together, these techniques provide a self-validating system for confirming the identity and ensuring the quality of this important chemical intermediate.

References

mass spectrum analysis of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrum Analysis of 2-Chloro-5-nitropyrimidin-4-amine

Introduction: Elucidating the Molecular Blueprint

This compound is a substituted pyrimidine derivative of significant interest in synthetic chemistry, often serving as a versatile building block for more complex molecules in drug discovery and materials science. Its chemical structure, featuring a pyrimidine core, a chloro substituent, a nitro group, and an amine group, results in a unique and predictable behavior under mass spectrometric analysis. The molecular formula is C₄H₃ClN₄O₂ with a monoisotopic molecular weight of approximately 174.54 g/mol .[1][2][3]

This guide provides an in-depth analysis of the mass spectrometric profile of this compound, focusing on the fragmentation patterns observed under Electron Ionization (EI). As a self-validating system, the mass spectrum provides a molecular fingerprint, confirming not only the molecular weight but also the presence and arrangement of its key functional groups. This document is intended for researchers and drug development professionals who rely on mass spectrometry for unambiguous structural confirmation and purity assessment.

Section 1: Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule. This process reliably generates a molecular ion (M+•), which is the intact molecule with one electron removed, and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a definitive identifier for the compound's structure. The causality behind this is the molecule's tendency to break at its weakest bonds or to form the most stable resulting cations and neutral radical species. For this compound, the interplay between the electron-withdrawing nitro group, the electronegative chlorine atom, and the nitrogen-rich heterocyclic ring governs its fragmentation cascade.

Section 2: Experimental Workflow and Methodology

The acquisition of a clean, reproducible mass spectrum is predicated on a robust analytical method. A Gas Chromatography-Mass Spectrometry (GC-MS) system is well-suited for this compound, ensuring its separation from potential impurities before it enters the ion source.

Experimental Workflow

The logical flow for the analysis is a systematic progression from sample preparation to final data interpretation, ensuring accuracy and reproducibility at each stage.

Experimental_Workflow cluster_prep Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis SamplePrep Sample Preparation (1 mg/mL in Acetone) InstrumentSetup GC-MS Method Setup (Define Parameters) Injection Sample Injection (1 µL, Splitless) InstrumentSetup->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation MS_Analysis MS Analysis (EI, 70 eV) GC_Separation->MS_Analysis DataAcq Data Acquisition (Scan m/z 40-300) MS_Analysis->DataAcq Interpretation Spectral Interpretation (M+• and Fragments) DataAcq->Interpretation Reporting Reporting (Generate Report) Interpretation->Reporting

Caption: Logical workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed to serve as a validated starting point for the analysis.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity acetone or ethyl acetate to achieve a final concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane, is recommended.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Inlet: 250 °C, Splitless mode.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Electron Energy: 70 eV.[4]

    • Ion Source Temperature: 230 °C.[4]

    • Quadrupole Temperature: 150 °C.[4]

    • Mass Range: Scan from m/z 40 to 300.

Section 3: Mass Spectrum Interpretation and Fragmentation Analysis

The resulting mass spectrum is a rich source of structural information. The analysis begins with the identification of the molecular ion peak and proceeds to the elucidation of its fragmentation pathways.

The Molecular Ion (M+•): A Trustworthy Starting Point

The most critical feature for initial identification is the molecular ion peak. For this compound (C₄H₃ClN₄O₂), the molecular weight is ~174.5 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit a characteristic isotopic cluster for any chlorine-containing ion.[5]

  • M+• Peak: An intense peak will appear at m/z 174 , corresponding to the molecule containing the ³⁵Cl isotope.

  • M+2 Peak: A second peak will appear at m/z 176 , corresponding to the molecule with the ³⁷Cl isotope.

The trustworthiness of this signature is rooted in its predictable intensity ratio. The peak at m/z 176 will have an intensity approximately one-third (32.5%) that of the peak at m/z 174.[5][6] The observation of this 3:1 ratio for a pair of peaks separated by 2 m/z units is a definitive indicator of the presence of a single chlorine atom in the molecule.

Key Fragmentation Pathways

The high-energy molecular ion (m/z 174) is unstable and undergoes a cascade of fragmentation events, driven by the loss of stable neutral molecules or radicals. The primary fragmentation pathways are dictated by the nitro, chloro, and pyrimidine functionalities. Nitroaromatic compounds characteristically lose NO (30 u) or NO₂ (46 u).[7] Halogenated heterocycles can lose the halogen radical or undergo ring cleavage, often with the elimination of molecules like HCN (27 u).[8][9]

Fragmentation_Pathway cluster_frags Key Fragment Ions M [M]+• m/z 174/176 (3:1) F128 [M - NO₂]+• m/z 128/130 (3:1) M->F128 - NO₂ (46 u) F139 [M - Cl]+• m/z 139 M->F139 - Cl (35 u) F101 [M - NO₂ - HCN]+• m/z 101/103 (3:1) F128->F101 - HCN (27 u) F93 [M - Cl - NO₂]+• m/z 93 F128->F93 - Cl (35 u) F139->F93 - NO₂ (46 u)

Caption: Predicted EI fragmentation pathways.

  • Primary Fragmentation: Loss of Nitrogen Dioxide (NO₂)

    • The most prominent fragmentation pathway for many nitroaromatic compounds is the cleavage of the C-NO₂ bond.[7][10] This results in the loss of a neutral NO₂ radical (46 u).

    • [M]+• → [M - NO₂]⁺ + NO₂•

    • This generates a significant fragment ion at m/z 128 (and its isotopic partner at m/z 130), corresponding to the 2-chloro-4-aminopyrimidinyl cation.

  • Primary Fragmentation: Loss of Chlorine (Cl)

    • Alpha-cleavage can result in the loss of the chlorine radical (35 u for ³⁵Cl).

    • [M]+• → [M - Cl]⁺ + Cl•

    • This pathway leads to a fragment ion at m/z 139 . This ion will not have a Cl isotopic pattern.

  • Secondary Fragmentation Pathways

    • The primary fragments undergo further decomposition. The ion at m/z 128 is a key intermediate.

    • Loss of HCN from m/z 128: Heterocyclic rings like pyrimidine often fragment via the loss of hydrogen cyanide (27 u).[8]

      • [m/z 128]⁺ → [C₃H₂ClN₂]⁺ + HCN

      • This produces a fragment ion at m/z 101 (and its isotopic partner at m/z 103).

    • Convergent Fragmentation: Multiple pathways can lead to the same stable fragment ion, reinforcing its peak intensity. The ion at m/z 93 can be formed via two routes:

      • From m/z 139 by loss of NO₂: [m/z 139]⁺ → [C₄H₃N₃]⁺ + NO₂•

      • From m/z 128 by loss of Cl: [m/z 128]⁺ → [C₄H₃N₃]⁺ + Cl•

Summary of Key Spectral Data
m/z (³⁵Cl Isotope)Proposed Neutral LossFormula of IonProposed Structure/Identity
174-[C₄H₃ClN₄O₂]⁺Molecular Ion (M+•)
139- Cl (35 u)[C₄H₃N₄O₂]⁺Ion after chlorine loss
128- NO₂ (46 u)[C₄H₃ClN₃]⁺Base Peak (often); Ion after NO₂ loss
101- NO₂, - HCN (73 u total)[C₃H₂ClN₂]⁺Ion after NO₂ and HCN loss
93- Cl, - NO₂ (81 u total)[C₄H₃N₃]⁺Ion after both Cl and NO₂ loss

Conclusion

The mass spectrum of this compound is a powerful analytical tool that provides a self-validating confirmation of its structure. The key diagnostic features are:

  • The molecular ion cluster at m/z 174/176 with a characteristic 3:1 intensity ratio , confirming the molecular weight and the presence of one chlorine atom.

  • A prominent fragment at m/z 128 , resulting from the characteristic loss of a nitro group (NO₂), a hallmark of nitroaromatic compounds.

  • Further fragmentation of the pyrimidine ring, notably through the loss of HCN, leading to ions such as m/z 101 .

By understanding these predictable fragmentation pathways, researchers can confidently identify this compound in complex reaction mixtures, assess its purity, and proceed with their synthetic and developmental objectives with a high degree of certainty.

References

crystal structure of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of 2-Chloro-5-nitropyrimidin-4-amine

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of functional molecules. Its utility spans the pharmaceutical, agrochemical, and materials science sectors, where it acts as a foundational building block for more complex structures.[1][2] The strategic placement of its chloro, nitro, and amine functionalities on the pyrimidine core imparts a unique reactivity profile, making it highly valuable for chemical diversification. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior in solid-state applications and for the rational design of new molecular entities. This guide provides a comprehensive overview of the synthesis, physicochemical characterization, and a detailed exploration of the anticipated , offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The introduction of specific substituents, such as halogens and nitro groups, can dramatically influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions. The nitro group, in particular, can act as both a pharmacophore and a precursor to the essential amine group through reduction.[3]

This compound (C₄H₃ClN₄O₂) is a prime example of such a functionalized intermediate. Its importance lies in its capacity for sequential, site-selective reactions: the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the nitro group at C5 can be reduced to an amine, opening pathways for further derivatization.[4] Elucidating its single-crystal X-ray structure is therefore not merely an academic exercise; it provides critical information on molecular conformation, packing, and the non-covalent interactions that govern its solid-state properties, which is essential for polymorphism screening, formulation development, and computational modeling.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of this compound are the foundational steps for any further investigation. The most common and efficient synthetic route involves the selective amination of a dichlorinated precursor.

Synthetic Protocol: Selective Amination

The synthesis proceeds via the selective displacement of the more reactive C4 chlorine atom of 2,4-dichloro-5-nitropyrimidine with ammonia. The C4 position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogens.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of dichloromethane (DCM, 400 mL), add 2,4-dichloro-5-nitropyrimidine (30 g, 154.36 mmol), aqueous ammonia (24 mL), and N,N-diisopropylethylamine (DIPEA, 37.2 mL). Cool the mixture to 0 °C in an ice bath.[1]

  • Causality Check (Expertise): DIPEA is employed as a non-nucleophilic organic base. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Unlike ammonia, its steric bulk prevents it from competing as a nucleophile, thereby maximizing the yield of the desired product. Maintaining the temperature at 0 °C is crucial to control the reaction's exothermicity and to ensure high regioselectivity for the C4 position over the C2 position.

  • Reaction Execution: Stir the reaction mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by filtration and wash it with cold DCM to remove any unreacted starting material and soluble byproducts.

  • Purification: The collected solid is dried under vacuum to yield this compound as a yellow to brown solid (Typical Yield: ~92%).[1][5] The product can be further purified by recrystallization if necessary.

Protocol for Single Crystal Growth

Obtaining crystals of sufficient quality for Single-Crystal X-ray Diffraction (SC-XRD) is critical. This often requires screening various solvents and techniques.

Experimental Protocol:

  • Solvent Selection: Dissolve a small amount of the purified compound (~5 mg) in a minimal volume of a polar solvent in which it is soluble with gentle heating (e.g., chloroform, ethyl acetate).

  • Slow Evaporation: Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

  • Anti-Solvent Diffusion (Alternative): Alternatively, in a solution of the compound, carefully layer a less polar "anti-solvent" in which the compound is insoluble (e.g., cyclohexane or hexane).[6] Crystals will form at the interface over several days.

  • Crystal Harvesting: Once well-formed, single crystals are carefully selected under a microscope and mounted on a goniometer head for diffraction analysis.[7]

Physicochemical and Spectroscopic Profile

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

General Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₄H₃ClN₄O₂[2][8]
Molecular Weight 174.55 g/mol [2][8]
Appearance Light yellow to yellow solid[1]
Melting Point 221-226 °C[1][8]
Solubility Slightly soluble in water[1][8]
Storage 2–8 °C under inert gas[1][8]
Spectroscopic Analysis
  • Mass Spectrometry (MS): LC-MS analysis in ESI+ mode is expected to show a prominent peak at m/z 175.0, corresponding to the protonated molecule [M+H]⁺.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by distinct absorption bands. Key expected peaks include N-H stretching vibrations for the amine group (~3300-3400 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1550 cm⁻¹ and 1350 cm⁻¹, respectively, and C=N/C=C stretching of the pyrimidine ring (~1600-1400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the C6-H proton on the pyrimidine ring. A broad singlet corresponding to the two protons of the amino (-NH₂) group would also be visible.

    • ¹³C NMR: The spectrum would show four distinct carbon signals corresponding to the four unique carbon atoms in the pyrimidine ring, with chemical shifts influenced by their respective substituents.

Crystal Structure Analysis

Methodology: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3]

Experimental Workflow:

  • Data Collection: A suitable single crystal is mounted and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes atomic thermal vibrations, leading to a higher quality diffraction pattern.[10] Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

  • Validation: The final structural model is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-Ray Diffraction Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection SC-XRD Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Model Validation (R-factor, GooF) refinement->validation final_structure CIF Data & Molecular Geometry validation->final_structure Final Structural Model

Caption: Experimental workflow for crystal structure determination.

Predicted Crystallographic and Geometric Parameters

The following table outlines the parameters that would be reported from a successful SC-XRD experiment.

ParameterExpected Data Type / Value
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P2₁2₁2₁
a, b, c (Å) Unit cell lengths
α, β, γ (°) Unit cell angles
Volume (ų) Volume of the unit cell
Z Number of molecules per unit cell
Calculated Density (g/cm³) Calculated from formula and unit cell volume
Final R indices [I>2σ(I)] R₁ and wR₂ values (indicators of fit)
Goodness-of-fit (S) Should be close to 1.0
Molecular Geometry and Intermolecular Interactions

The molecular structure is defined by the pyrimidine ring, which is expected to be largely planar. The nitro group will likely be slightly twisted out of the plane of the ring to minimize steric hindrance.

The crystal packing will be dominated by a network of intermolecular hydrogen bonds, which are crucial for the stability of the lattice.

  • N-H···O Hydrogen Bonds: The amine group (-NH₂) is an excellent hydrogen bond donor. It will form strong hydrogen bonds with the oxygen atoms of the nitro group (-NO₂) of an adjacent molecule.

  • N-H···N Hydrogen Bonds: The amine group can also donate a hydrogen bond to one of the nitrogen atoms of the pyrimidine ring of a neighboring molecule.

These interactions create a self-validating, robust supramolecular architecture. It is also possible that weaker C-H···O or C-H···Cl interactions and π-π stacking between the electron-deficient pyrimidine rings contribute to the overall crystal packing.

G cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N H1_A H N1_A->H1_A O1_B O H1_A->O1_B N-H···O (Strong H-Bond) N_ring_B N H1_A->N_ring_B N-H···N (H-Bond)

Caption: Key intermolecular hydrogen bonds stabilizing the crystal lattice.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile chemical intermediate. This guide has detailed the robust protocols for its synthesis and characterization, providing a framework for its reliable production and quality control. While a publicly deposited crystal structure remains to be published, we have outlined the definitive experimental workflow for its determination and provided an expert prediction of its key structural features, including the dominant hydrogen bonding networks that dictate its solid-state architecture. For professionals in drug development and materials science, this structural insight is critical for understanding solid-state properties, guiding derivatization strategies, and enabling advanced computational studies. The elucidation and deposition of this crystal structure would be a valuable contribution to the chemical and crystallographic communities.

References

A Comprehensive Technical Guide to 2-Chloro-5-nitropyrimidin-4-amine: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitropyrimidin-4-amine is a key heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the pyrimidine core substituted with an amino, a chloro, and a nitro group, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth exploration of its nomenclature, chemical properties, and synthetic methodologies, offering a critical resource for researchers engaged in the design and development of novel therapeutics.

Nomenclature and Structural Elucidation

The systematic naming and identification of chemical compounds are paramount for unambiguous scientific communication. This compound is known by several synonyms and identifiers, which can sometimes lead to confusion. A clear understanding of its structure is the foundation for comprehending its reactivity and potential applications.

Chemical Structure

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The substituents on this ring dictate its chemical personality.

Figure 1: Chemical structure of this compound with atom numbering.

Synonyms and Identifiers

The compound is registered under various names and codes in chemical databases and commercial catalogs. Understanding these alternatives is crucial for effective literature searches and procurement.

Identifier TypeIdentifierSource
IUPAC Name This compoundN/A
Synonym 4-AMINO-2-CHLORO-5-NITROPYRIMIDINE[1]
Synonym 2-CHLORO-5-NITRO-4-PYRIMIDINAMINE[1]
Synonym 4-Pyrimidinamine, 2-chloro-5-nitro-[1]
Synonym 2-Chloro-5-nitro-6-aminopyrimidine[1]
Synonym 2-Chloro-5-nitropyrimidine-4-amine[1]
CAS Number 1920-66-7[1][2]
Molecular Formula C4H3ClN4O2[1]
Molecular Weight 174.55 g/mol [1]

It is critical to distinguish this compound from its pyridine analogue, 2-Chloro-5-nitropyridin-4-amine (CAS No. 2604-39-9), which has a different heterocyclic core.[3][4] While structurally similar, their reactivities and biological activities can differ significantly.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing experimental conditions, including solvent selection and reaction temperature.

PropertyValueSource
Melting Point 221-226 °C[1]
Boiling Point 446.0±25.0 °C (Predicted)[1]
Density 1.712±0.06 g/cm3 (Predicted)[1]
Appearance Light yellow to yellow solid[1]
Water Solubility Slightly soluble[1][2]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[1]

Synthesis and Reactivity

The synthesis of 2-chloro-4-amino-5-nitropyrimidine is a key process for its utilization in further chemical transformations. A common synthetic route involves the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia.

General Synthetic Protocol

The following is a representative procedure for the synthesis of this compound:

  • A solution of 2,4-dichloro-5-nitropyrimidine (30 g, 154.36 mmol) is prepared in a suitable solvent like dichloromethane (DCM).

  • This solution is slowly added dropwise to a mixed solution of DCM (400 mL) containing aqueous ammonia (NH3·H2O, 24 mL) and N,N-diisopropylethylamine (DIPEA, 37.2 mL).

  • The reaction mixture is stirred continuously at 0 °C for 1 hour.

  • The resulting solid is collected by filtration and dried to yield the target product.[2]

This reaction selectively substitutes one of the chloro groups with an amino group, a common transformation in pyrimidine chemistry. The resulting product is often obtained as a yellow solid.[2]

G cluster_0 Synthetic Workflow start Start: 2,4-dichloro-5-nitropyrimidine in DCM reagents Add dropwise to: Aqueous Ammonia (NH₃·H₂O) N,N-Diisopropylethylamine (DIPEA) in DCM start->reagents Step 1 reaction Stir at 0°C for 1 hour reagents->reaction Step 2 filtration Filter the reaction mixture reaction->filtration Step 3 product End: this compound (Yellow Solid) filtration->product Step 4

Figure 2: A typical experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it an attractive starting material for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The chloro and nitro groups can be readily modified, allowing for the exploration of a diverse chemical space. For instance, the chloro group can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then be further functionalized.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate in the synthesis of complex, biologically active molecules. A thorough understanding of its nomenclature, properties, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational overview to aid scientists and researchers in their endeavors to develop the next generation of therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Context of 2-Chloro-5-nitropyrimidin-4-amine in Research and Development

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and other functional organic compounds.[1] Its utility stems from the reactive nature of its chloro and nitro substituents, which allow for further chemical modifications. As a key building block in medicinal chemistry and drug development, a thorough understanding of its safe handling is paramount for any researcher or scientist working with this compound. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety protocols and an understanding of its chemical properties.

Chapter 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound presents several health risks that necessitate careful handling.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[2] this compound is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed[3]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationWarningH319: Causes serious eye irritation[3]
Respiratory SensitizationDangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)WarningH335: May cause respiratory irritation[3]

It is important to note that GHS classifications can vary slightly between suppliers.

The "Why" Behind the Hazards: A Mechanistic Perspective

The toxicity of many nitroaromatic compounds is linked to the bioreduction of the nitro group.[4][5] This process can lead to the formation of reactive intermediates that can cause cellular damage. While the specific toxicology of this compound is not extensively detailed in publicly available literature, the general mechanism for related compounds involves the enzymatic reduction of the nitro group to form nitroso and hydroxylamine intermediates. These intermediates can react with cellular macromolecules, leading to toxicity.[6] The irritant properties of the compound are likely due to its chemical reactivity and ability to interact with biological tissues.

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are necessary to ensure the safety of laboratory personnel. A multi-layered approach, combining engineering controls and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItem and SpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[7]Protects against splashes of the chemical and its solutions, as well as airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9][10]Prevents skin contact. The specific glove type should be chosen based on the solvent being used and the breakthrough time of the glove material.
Body Protection A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.[11]Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills.[11]Provides an additional layer of protection against inhalation, especially in situations where engineering controls may not be sufficient.

Chapter 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is fundamental to a safe laboratory environment.

Prudent Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.

  • Weighing: Weigh the compound in a fume hood, using a disposable weigh boat or by taring a container.

  • Solution Preparation: Add solvents to the solid slowly and in a controlled manner to prevent splashing.

  • Reaction Setup: All reactions involving this compound should be set up in a fume hood.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

  • Container: Keep the container tightly closed.[12]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[12] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C.[12][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

Disposal of this compound and Contaminated Waste

As a halogenated nitroaromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[14][15]

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[15]

  • Disposal Method: The primary method of disposal is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[16][17]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Chapter 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[18]

Spill Response

A prompt and well-executed response to a spill is essential to prevent further exposure and contamination.

  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[19]

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[20]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.[18]

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Chapter 5: Experimental Workflow Visualization

To provide a clear and actionable guide for researchers, the following workflow diagram outlines the key steps for the safe handling of this compound, from receipt of the chemical to the disposal of waste.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive and Log Chemical Store Store in Cool, Dry, Ventilated Area Receive->Store Verify Integrity RiskAssess Conduct Risk Assessment Store->RiskAssess Before Use DonPPE Don Appropriate PPE RiskAssess->DonPPE Based on Task Weigh Weigh Solid DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Reaction Conduct Reaction PrepareSol->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate SegregateWaste Segregate Halogenated Waste Reaction->SegregateWaste Collect Reaction Waste Decontaminate->SegregateWaste DisposeWaste Dispose via Licensed Contractor SegregateWaste->DisposeWaste DoffPPE Doff and Dispose of PPE DisposeWaste->DoffPPE After Task Completion

Caption: Workflow for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety

This compound is an invaluable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to the responsibility of handling it with the utmost care. By understanding its hazards, implementing robust engineering and administrative controls, and diligently using personal protective equipment, researchers can safely harness the synthetic potential of this compound. This guide serves as a technical resource to empower scientists and drug development professionals to work safely and effectively, fostering a laboratory environment where scientific advancement and a culture of safety are mutually reinforcing.

References

A Technical Guide for Researchers: Sourcing and Qualification of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-nitropyrimidin-4-amine (CAS No. 1920-66-7) is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Its unique electronic and structural features—a pyrimidine core functionalized with a reactive chlorine atom, an amino group, and a nitro group—make it an exceptionally versatile intermediate for synthesizing a diverse range of complex molecules.[2] Notably, this compound is a frequently utilized precursor in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[3][4][5] The strategic placement of its functional groups allows for sequential, regioselective reactions, such as nucleophilic aromatic substitution (SNAr) and cross-coupling, enabling the rapid construction of molecular libraries for drug discovery.

Given its critical role, the quality and reliability of the this compound supply are paramount to the success of research and development campaigns. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the supplier landscape, establish stringent quality control measures, and ensure the seamless integration of this key intermediate into their synthetic workflows.

Chapter 1: Supplier Landscape and Evaluation Metrics

Sourcing high-quality starting materials is the foundation of reproducible and successful chemical synthesis. The market for this compound includes a range of suppliers, from large, well-known chemical conglomerates to smaller, specialized boutique firms. A preliminary survey of the market reveals several potential vendors.

Table 1: Representative Commercial Suppliers of this compound

SupplierRepresentative PurityAvailable QuantitiesNotes
Thermo Fisher Scientific (Alfa Aesar)≥97%Gram to multi-gram scaleOften provides detailed product information and documentation.[6]
ChemScene≥96%Milligram to gram scaleA common source for bioactive small molecules and building blocks.[7]
Matrix Fine Chemicals97%Small and large quantities available upon requestSupplier of a wide range of chemical products.[1]
Alfa Chemistry95%Research and industrial quantitiesISO 9001:2015 certified supplier.[8]
American Custom Chemicals CorporationCustomGram scaleProvides various chemical intermediates.[9]

Disclaimer: This table is a representative sample and not an exhaustive list or endorsement. Researchers should conduct their own due diligence.

Beyond catalog availability and price, a robust supplier vetting process is crucial. The following workflow outlines a systematic approach to qualifying a new supplier for this critical reagent.

Supplier_Vetting_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Qualification A Identify Potential Suppliers (e.g., Online Databases, Literature) B Request Key Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Initial Contact C Review CoA for Completeness: - Purity (HPLC, NMR) - Identity (MS, IR) - Residual Solvents B->C D Assess Supplier Responsiveness & Technical Support B->D E Procure Small Evaluation Sample C->E If Docs Acceptable F Perform Incoming Quality Control (QC) (See Protocol in Chapter 2) E->F G Execute Pilot Reaction (Small-scale test of intended use) F->G If QC Passes H Decision: Approve or Reject Supplier G->H I Approved Supplier List H->I Approve Synthetic_Application A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B C Intermediate A B->C React with R1R2NH D Nitro Group Reduction (e.g., with Fe/HCl or H2, Pd/C) C->D E Intermediate B (Diaminopyrimidine derivative) D->E F Further Functionalization (e.g., Acylation, Coupling) E->F G Final Kinase Inhibitor Scaffold F->G React with R3-X

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the regioselective synthesis of 2-Chloro-5-nitropyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development, from 2,4-dichloro-5-nitropyrimidine. This document provides an in-depth analysis of the underlying Nucleophilic Aromatic Substitution (SNAr) mechanism, a field-proven, step-by-step experimental protocol, and a complete characterization data summary. Furthermore, this guide includes critical safety and handling procedures to ensure operational excellence and laboratory safety. This application note is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Strategic Importance of this compound

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, is a key intermediate, offering three distinct points for molecular diversification: the chloro, nitro, and amine functionalities. The strategic placement of these groups allows for sequential and selective reactions, making it a highly sought-after precursor in the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapies.

The synthesis from 2,4-dichloro-5-nitropyrimidine is a classic example of a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. Understanding the principles that govern this selectivity is paramount for achieving high yields and purity, thereby streamlining the drug discovery process.

Mechanistic Insight: Achieving Regioselectivity in SNAr Reactions

The selective substitution of the C4 chlorine atom over the C2 chlorine is a direct consequence of the electronic properties of the pyrimidine ring, which is significantly influenced by the presence of the electron-withdrawing nitro group at the C5 position.

The reaction proceeds via a two-step addition-elimination mechanism. The first and rate-determining step is the nucleophilic attack of ammonia on one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent step is the rapid elimination of the chloride ion to restore aromaticity.

The key to the observed C4 regioselectivity lies in the superior stability of the Meisenheimer complex formed upon attack at the C4 position. The negative charge of this intermediate can be delocalized not only onto the ring nitrogen atoms but also, and most importantly, onto the oxygen atoms of the para-nitro group. This extended conjugation provides significant resonance stabilization, lowering the activation energy for the C4-attack pathway compared to the C2-attack pathway, where the nitro group is in a meta-position and cannot participate in resonance delocalization of the negative charge.

dot digraph "SNAr Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

} "Causality of C4 Regioselectivity"

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to the specified conditions is critical for reproducibility.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
2,4-dichloro-5-nitropyrimidine49845-33-2193.98 g/mol 30.0 g154.7
Dichloromethane (DCM)75-09-284.93 g/mol 400 mL-
Aqueous Ammonia (28-30%)1336-21-635.04 g/mol 24 mL~380
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 37.2 mL216.5
Equipment
  • Three-neck round-bottom flask (1 L) equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Ice-water bath.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware for work-up.

  • Rotary evaporator.

Step-by-Step Procedure

G

  • Reaction Setup and Cooling: In a 1 L three-neck round-bottom flask, place 400 mL of dichloromethane (DCM). Begin stirring and cool the flask in an ice-water bath to an internal temperature of 0°C.

  • Addition of Ammonia and Base: To the cooled DCM, add 24 mL of aqueous ammonia followed by the slow addition of 37.2 mL of N,N-Diisopropylethylamine (DIPEA). Maintain the temperature at 0°C.

  • Substrate Addition: In a separate beaker, dissolve 30.0 g (154.7 mmol) of 2,4-dichloro-5-nitropyrimidine. This solution should be added dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the resulting mixture vigorously at 0°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Product Isolation and Purification: Upon completion, the product precipitates as a yellow solid. Isolate the solid by vacuum filtration using a Büchner funnel.[1] Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then cold DCM (2 x 30 mL) to remove unreacted starting materials and salts.

  • Drying: Dry the collected solid under vacuum at 40-50°C to a constant weight. The expected yield is approximately 25 g (92%).[1]

  • Recrystallization (Optional): For obtaining material of higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

PropertyExpected Value
Appearance Yellow Solid
Molecular Formula C₄H₃ClN₄O₂
Molecular Weight 174.54 g/mol
Melting Point 224-226 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 8.85 (s, 1H, pyrimidine-H), 8.30 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ 158.0, 155.5, 148.0, 125.0
FTIR (KBr, cm⁻¹) 3400-3300 (N-H stretch), 1640 (N-H bend), 1580 & 1340 (N-O stretch, asym & sym), 830 (C-Cl stretch)
LCMS (ESI) m/z: 175.0 [M+H]⁺[1]

Safety and Handling

The synthesis of this compound involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat must be worn at all times.

Reagent-Specific Hazards
  • 2,4-dichloro-5-nitropyrimidine: This compound is a skin, eye, and respiratory irritant.[2] Avoid inhalation of dust and direct contact with skin and eyes.

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle with care in a well-ventilated area.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All handling should be performed in a fume hood.

  • N,N-Diisopropylethylamine (DIPEA): A flammable and corrosive liquid. It can cause severe skin and eye irritation.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Waste Disposal

All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local, state, and federal regulations. Chlorinated waste should be collected in a designated container.

References

Application Note: Synthesis and Mechanistic Analysis of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-5-nitropyrimidin-4-amine, a critical intermediate in the fields of medicinal chemistry and materials science.[1] We delve into the underlying reaction mechanism, offering a detailed exploration of the Nucleophilic Aromatic Substitution (SNAr) pathway and the factors governing its pronounced regioselectivity. This note furnishes a robust, field-tested experimental protocol, complete with reagent specifications, step-by-step instructions, and product validation techniques. The synthesis proceeds from the commercially available 2,4-dichloro-5-nitropyrimidine via a regioselective amination. Our aim is to equip researchers with both the theoretical understanding and practical expertise required for the safe and efficient production of this valuable chemical building block.

Part I: Mechanistic Deep Dive

The synthesis of this compound from 2,4-dichloro-5-nitropyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] This class of reaction is characteristic of electron-deficient aromatic systems, such as pyrimidines, that are further activated by electron-withdrawing groups.[2]

Reaction Overview:

NH2 | N // \ C C-NO2 \ // N=C | Cl (this compound)

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-5-nitropyrimidin-4-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules, including essential components of DNA and RNA.[1][2] In the realm of oncology, pyrimidine derivatives are of paramount importance, forming the core structure of numerous FDA-approved protein kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] The 2,4-diaminopyrimidine motif, in particular, is highly effective at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, leading to potent and selective inhibition.[5][6]

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-5-nitropyrimidin-4-amine as a versatile building block in the synthesis of pyrimidine-based kinase inhibitors. We will delve into the chemical reactivity of this intermediate, provide detailed, field-proven protocols for its use, and explain the underlying principles that govern its synthetic transformations.

Chemical Profile and Strategic Advantage of this compound

This compound (Molecular Formula: C₄H₃ClN₄O₂) is a highly functionalized pyrimidine derivative that offers several strategic advantages in multi-step syntheses.

PropertyValueReference
CAS Number 1920-66-7[7]
Molecular Weight 174.55 g/mol [7]
Appearance Light yellow to yellow solid[7]
Melting Point 221-226 °C[7]
Storage Under inert gas at 2–8 °C[7]

The key to its utility lies in the electronic interplay of its substituents:

  • The Chloro Group (C2): This serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • The Nitro Group (C5): As a potent electron-withdrawing group, the nitro group significantly activates the pyrimidine ring towards nucleophilic attack. It acidifies the protons of an adjacent amino group and can be chemically reduced in a later step to an amine, which can then be further functionalized.[8][9]

  • The Amino Group (C4): This primary amine provides a crucial handle for building the final kinase inhibitor structure and already occupies one of the key positions for hinge-binding interactions.

The presence of the activating nitro group makes the C2-chloro position highly susceptible to displacement by a variety of nucleophiles, particularly amines. This reactivity is central to its application in kinase inhibitor synthesis.

Core Synthetic Strategy: A Two-Stage Approach to Kinase Inhibitor Scaffolds

The synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor core using this compound typically follows a robust two-stage pathway. This strategy involves an initial nucleophilic aromatic substitution followed by the reduction of the nitro group.

G cluster_0 Stage 1: S(N)Ar Reaction cluster_1 Stage 2: Nitro Group Reduction cluster_2 Stage 3: Final Functionalization (Optional) A This compound C N2-Substituted-5-nitro-2,4-pyrimidinediamine A->C Base, Solvent, Heat B Nucleophile (e.g., R-NH2) B->C D N2-Substituted-5-nitro-2,4-pyrimidinediamine F N2,5-Substituted-2,4,5-pyrimidinetriamine D->F Acidic or Neutral Conditions E Reducing Agent (e.g., SnCl2, Fe/HCl) E->F G N2,5-Substituted-2,4,5-pyrimidinetriamine I Final Kinase Inhibitor G->I Base, Solvent H Acylating/Sulfonylating Agent H->I

Caption: A generalized workflow for kinase inhibitor synthesis.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of the Starting Material: this compound

Causality: This protocol describes the selective amination of 2,4-dichloro-5-nitropyrimidine. The C4 position is significantly more reactive to nucleophilic attack than the C2 position due to the ortho- and para-directing activating effects of the two ring nitrogens and the strong electron-withdrawing nitro group.[1] This allows for a highly regioselective reaction.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine

  • Aqueous Ammonia (NH₃·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure: [7]

  • Prepare a solution of aqueous ammonia (e.g., 24 mL) and DIPEA (e.g., 37.2 mL) in DCM (400 mL) in a flask equipped with a stirrer and cooled to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154.36 mmol) in DCM dropwise to the cooled ammonia solution.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold DCM and dry under vacuum to afford this compound as a yellow solid.

Expected Yield: >90%[7]

Self-Validation: The product can be characterized by LC-MS, expecting to find a peak corresponding to [M+H]⁺ at m/z 175.0.[7]

Protocol 2: Stage 1 - Nucleophilic Aromatic Substitution (SNAr) with an Amine

Causality: This SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-deficient nature of the pyrimidine ring, further enhanced by the nitro group, facilitates the initial nucleophilic attack, which is typically the rate-determining step. A base is often used to deprotonate the amine nucleophile or to scavenge the HCl byproduct.

Caption: General S(N)Ar Mechanism.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (e.g., 3-ethynylaniline) (1.1 - 1.5 eq)

  • A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) or a high-boiling alcohol (e.g., 1-pentanol)

Procedure (General):

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in the chosen anhydrous solvent (concentration ~0.1-0.5 M).

  • Add the amine nucleophile, followed by the base.

  • Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature and time will depend on the nucleophilicity of the amine. For instance, reactions with aliphatic amines may proceed at lower temperatures than with less nucleophilic anilines.[10]

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir to precipitate the product or prepare for extraction.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Characterize the purified product by ¹H NMR to confirm the incorporation of the amine fragment and by mass spectrometry to verify the expected molecular weight.

Protocol 3: Stage 2 - Reduction of the Nitro Group

Causality: The reduction of the aromatic nitro group to a primary amine is a critical transformation that installs another key functional group for further derivatization or for direct interaction with the target kinase. Several methods are effective, with the choice often depending on the tolerance of other functional groups in the molecule. Tin(II) chloride in an acidic medium is a classic and reliable method.[8] Catalytic hydrogenation offers a cleaner alternative if the molecule does not contain other reducible groups (like alkynes).

Materials (Tin(II) Chloride Method):

  • N²-Substituted-5-nitro-2,4-pyrimidinediamine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, if not using EtOH as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure (Tin(II) Chloride Method):

  • Suspend the N²-substituted-5-nitro-2,4-pyrimidinediamine in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water and ethyl acetate to the residue.

  • Carefully basify the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is ~8-9 to precipitate tin salts.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triamine product.

  • The product is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Self-Validation: The successful reduction can be confirmed by the disappearance of the characteristic yellow color of the nitro compound and by mass spectrometry, which will show a mass decrease of 30 amu (NO₂ → NH₂).

Conclusion

This compound is a strategically designed and highly effective building block for the synthesis of kinase inhibitors. Its predictable reactivity in SNAr reactions, coupled with the versatility of the resulting nitro-substituted diaminopyrimidine intermediate, provides a reliable and efficient pathway to a diverse range of potential therapeutic agents. The protocols outlined in this document are based on established chemical principles and provide a solid foundation for researchers to develop novel kinase inhibitors targeting a variety of oncogenic pathways.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-Chloro-5-nitropyrimidin-4-amine is a pivotal building block in contemporary drug discovery and medicinal chemistry. Its pyrimidine core is a privileged structure found in numerous biologically active molecules, and the strategic placement of its functional groups—a leaving group (chloro), a potent activating group (nitro), and a modulating amino group—renders it a highly versatile substrate for nucleophilic aromatic substitution (SNAAr). This reactivity allows for the facile and predictable introduction of a wide array of molecular diversity, making it an invaluable precursor for the synthesis of targeted therapeutics, including kinase inhibitors and other enzyme-targeted agents.[1][2]

This comprehensive guide provides an in-depth exploration of the SNAAr reactions of this compound. We will delve into the underlying mechanistic principles, offer detailed, field-proven protocols for reactions with various nucleophiles, present expected outcomes in tabular format, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Dynamics of a Highly Activated System

The reactivity of this compound in SNAAr is governed by the electronic interplay of its substituents on the electron-deficient pyrimidine ring. The reaction proceeds via a classical two-step addition-elimination mechanism, which is significantly influenced by the following factors:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the C5 position is paramount to the molecule's reactivity. It powerfully withdraws electron density from the pyrimidine ring, rendering the carbon atoms, particularly those at the ortho and para positions (C2, C4, and C6), highly electrophilic and susceptible to nucleophilic attack.[3]

  • Regioselectivity: The chlorine atom at the C2 position is the primary site of substitution. This is due to the combined electron-withdrawing effects of the ring nitrogens and the C5-nitro group, which stabilize the intermediate formed upon nucleophilic attack at C2. The 4-amino group, while being an electron-donating group by resonance, is ortho to the reaction center and can influence the reaction rate and stability of intermediates.

  • The Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the C2 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy of the reaction.[4]

  • Leaving Group Departure: In the subsequent, typically faster step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a competent leaving group, to yield the final substituted product. While the classical stepwise mechanism is widely accepted, some SNAAr reactions on highly activated systems may proceed through a concerted pathway where the nucleophile attacks and the leaving group departs in a single step.[5]

Visualizing the Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product 2-Substituted-5-nitropyrimidin-4-amine + Cl⁻ Meisenheimer->Product Leaving Group Departure (Fast)

Caption: Generalized mechanism of the SNAAr reaction.

Experimental Protocols

The following protocols are representative procedures for the nucleophilic aromatic substitution on this compound with primary amines, thiols, and alcohols. Researchers should note that reaction times and temperatures may require optimization based on the specific nucleophile used.

Protocol 1: Reaction with Primary Amines (Amination)

This protocol describes a general procedure for the synthesis of N2-substituted-5-nitropyrimidine-2,4-diamines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, n-butylamine) (1.1 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or ethanol, add the primary amine (1.1-1.5 eq) and TEA or DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N2-substituted-5-nitropyrimidine-2,4-diamine.

Protocol 2: Reaction with Thiols (Thiolation)

This protocol outlines the synthesis of 2-(alkylthio/arylthio)-5-nitropyrimidin-4-amines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Anhydrous DMF or Acetonitrile

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equivalents)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous DMF or acetonitrile, carefully add potassium carbonate or sodium hydride at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature or heat to 60 °C and monitor by TLC (typically 1-4 hours).

  • Once the reaction is complete, quench carefully with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Protocol 3: Reaction with Alcohols (Alkoxylation)

This protocol describes the synthesis of 2-alkoxy-5-nitropyrimidin-4-amines.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol) (as solvent or in excess)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Slowly add the desired alcohol (1.1 eq) at 0 °C and stir until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC (typically 4-12 hours).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Data Presentation: Expected Products and Yields

The following table summarizes representative products and typical yields for the SNAAr of this compound with various nucleophiles. Yields are indicative and may vary based on reaction scale and optimization.

Nucleophile ClassRepresentative NucleophileProduct StructureTypical Yield (%)
Amines BenzylamineN2-benzyl-5-nitropyrimidine-2,4-diamine85-95
CyclopentylamineN2-cyclopentyl-5-nitropyrimidine-2,4-diamine80-90
Morpholine4-(4-amino-5-nitropyrimidin-2-yl)morpholine88-96
Thiols Thiophenol4-amino-5-nitro-2-(phenylthio)pyrimidine75-85
Benzyl mercaptan4-amino-2-(benzylthio)-5-nitropyrimidine80-90
Alcohols Methanol2-methoxy-5-nitropyrimidin-4-amine60-75
Ethanol2-ethoxy-5-nitropyrimidin-4-amine65-80

Troubleshooting and Scope

  • Low Yields: Incomplete reactions can be addressed by increasing the reaction temperature, extending the reaction time, or using a stronger, non-nucleophilic base. For less reactive nucleophiles, a switch to a more polar aprotic solvent like DMSO may be beneficial. Ensure all reagents and solvents are anhydrous, especially when using strong bases like sodium hydride.

  • Side Reactions: In the case of alkoxylation, competitive hydrolysis of the starting material or product can occur if water is present. For amination with primary amines, double substitution on the amine nitrogen is a possibility, though generally not favored under these conditions.

  • Purification Challenges: The products of these reactions are often polar and may require careful optimization of the column chromatography conditions. The use of a small percentage of methanol or triethylamine in the eluent can help to improve the separation of basic amine products.

  • Scope of Nucleophiles: A wide range of primary and secondary amines, as well as aliphatic and aromatic thiols, are generally effective nucleophiles in this reaction. Sterically hindered nucleophiles may require more forcing conditions. Tertiary amines can also react, sometimes leading to unexpected regioselectivity on related pyrimidine systems.[6] Reactions with alcohols are typically slower and may require stronger bases and higher temperatures.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Dissolve this compound and Nucleophile in Solvent Base Add Base Reagents->Base Stir Stir at Appropriate Temperature Base->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Column Column Chromatography Dry->Column Characterize Characterize Product (NMR, MS) Column->Characterize

Caption: General experimental workflow for SNAAr reactions.

Safety Precautions

This compound is a chemical that should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and May cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound and its reagents.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a diverse range of substituted pyrimidines. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals to effectively utilize this key building block in their synthetic campaigns. A thorough understanding of the underlying SNAAr mechanism, coupled with careful experimental execution, will enable the efficient and predictable generation of novel molecular entities with significant potential in medicinal chemistry.

References

Application Notes and Protocols: 2-Chloro-5-nitropyrimidin-4-amine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of 2-chloro-5-nitropyrimidin-4-amine as a pivotal intermediate. This document details the synthesis of the title compound and its subsequent application in the development of potent fungicides and herbicides. By elucidating the underlying chemical principles and providing validated, step-by-step protocols, this guide aims to empower researchers to leverage the unique reactivity of this versatile building block in the discovery of next-generation crop protection agents.

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Agrochemicals

The pyrimidine ring is a privileged scaffold in the design of bioactive molecules, owing to its prevalence in natural products and its ability to engage in various biological interactions. In the realm of agrochemicals, pyrimidine derivatives have given rise to a multitude of commercial products with diverse modes of action, including fungicides and herbicides.[1][2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound is a particularly valuable intermediate due to its distinct electronic and steric properties.[3][4][5] The electron-withdrawing nitro group at the 5-position, coupled with the chloro substituent at the 2-position and the amino group at the 4-position, creates a unique reactivity profile that can be exploited for the synthesis of a wide array of complex agrochemical candidates.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the regioselective amination of 2,4-dichloro-5-nitropyrimidine. The presence of the nitro group strongly activates the C4 position for nucleophilic aromatic substitution (SNAr), allowing for the selective displacement of the chlorine atom at this position.[6]

Reaction Scheme

Synthesis_of_2_Chloro_5_nitropyrimidin_4_amine cluster_0 Chemical Structures start 2,4-Dichloro-5-nitropyrimidine reagents + NH3·H2O, DIPEA DCM, 0 °C start->reagents product This compound reagents->product start_struct product_struct

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures and has been validated for scalability and reproducibility.[3]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 eq)

  • Aqueous Ammonia (NH₃·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,4-dichloro-5-nitropyrimidine in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate vessel, prepare a solution of aqueous ammonia and N,N-diisopropylethylamine (DIPEA) in DCM.

  • Slowly add the ammonia/DIPEA solution dropwise to the cooled solution of 2,4-dichloro-5-nitropyrimidine over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product will precipitate out of the solution as a yellow solid.

  • Collect the solid by filtration and wash with cold DCM.

  • Dry the solid under vacuum to yield this compound.

Parameter Value Reference
Starting Material2,4-Dichloro-5-nitropyrimidine[3]
ReagentsNH₃·H₂O, DIPEA, DCM[3]
Temperature0 °C[3]
Reaction Time1 hour[3]
Typical Yield~92.6%[3]
Product AppearanceYellow Solid[3]

Application in the Synthesis of Pyrimidine-Based Fungicides

Pyrimidine derivatives are a cornerstone in the development of modern fungicides.[1][7] The unique electronic and structural features of this compound make it an excellent starting point for the synthesis of novel fungicidal agents. The chloro group at the 2-position can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, providing two points for diversification.

General Synthetic Strategy for Fungicide Candidates

Fungicide_Synthesis_Workflow A This compound B Nucleophilic Aromatic Substitution (SNAr) at C2 position with R-XH (X = O, S, NH) A->B C Intermediate A B->C D Reduction of Nitro Group (e.g., Fe/AcOH or H2, Pd/C) C->D E Intermediate B D->E F Further Derivatization (e.g., Acylation, Alkylation) E->F G Final Fungicide Candidate F->G

Caption: General workflow for synthesizing fungicide candidates.

Protocol: Synthesis of a Thioether Derivative

This protocol exemplifies the displacement of the C2-chloro group with a thiol, a common strategy in the synthesis of pyrimidine-based fungicides.

Materials:

  • This compound (1.0 eq)

  • Aryl or Alkyl Thiol (R-SH) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add the aryl or alkyl thiol and potassium carbonate.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Application in the Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[8][9][10] The pyrimidine ring is a common heterocyclic component in many commercial sulfonylurea herbicides. This compound serves as a valuable precursor for the synthesis of the heterocyclic amine component of these herbicides.

General Synthetic Strategy for Sulfonylurea Herbicides

Sulfonylurea_Synthesis_Workflow cluster_0 Pathway 1: Heterocyclic Amine Synthesis cluster_1 Pathway 2: Sulfonyl Isocyanate Synthesis A This compound B Reduction of Nitro Group A->B C 2-Chloro-pyrimidine-4,5-diamine B->C G Coupling Reaction C->G D Substituted Aryl Sulfonamide E Reaction with Phosgene or equivalent D->E F Substituted Aryl Sulfonyl Isocyanate E->F F->G H Sulfonylurea Herbicide G->H

Caption: General workflow for synthesizing sulfonylurea herbicides.

Protocol: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial step in preparing the pyrimidine amine moiety for coupling with a sulfonyl isocyanate.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Suspend this compound in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and add acetic acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-chloro-pyrimidine-4,5-diamine.

Conclusion

This compound is a highly versatile and valuable building block in the synthesis of agrochemicals. Its well-defined reactivity allows for the regioselective introduction of various functional groups, enabling the creation of diverse libraries of compounds for biological screening. The protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of this intermediate in the development of novel and effective fungicides and herbicides.

References

Application Notes & Protocols for the Scale-Up Synthesis of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Chloro-5-nitropyrimidin-4-amine

This compound is a pivotal building block in contemporary organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient pyrimidine ring activated by a nitro group and flanked by reactive chloro and amino moieties, render it an invaluable intermediate. This compound serves as a cornerstone for the development of a diverse array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its applications range from the synthesis of kinase inhibitors for targeted cancer therapy to the creation of novel pesticides.[2]

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including reaction control, process safety, and economic viability. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, grounded in scientific principles and practical experience. We will delve into the causality behind experimental choices, establish a self-validating system of protocols, and provide a robust framework for ensuring process integrity and product quality.

Part 1: The Synthetic Blueprint: A Strategy for Scalability

The chosen synthetic route for the scale-up production of this compound is the selective amination of 2,4-dichloro-5-nitropyrimidine. This pathway is favored for its operational simplicity, high selectivity, and the ready availability of the starting material.

The Core Reaction: The synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-withdrawing nitro group at the C5 position, coupled with the inherent electron deficiency of the pyrimidine ring, activates the chlorine atoms at the C2 and C4 positions towards nucleophilic attack. By carefully controlling the reaction conditions, a molecule of ammonia can selectively displace the more reactive chlorine atom at the C4 position, leaving the C2 chlorine intact for future functionalization.

A general procedure involves the dropwise addition of an ammonia solution to a solution of 2,4-dichloro-5-nitropyrimidine at a controlled temperature.[3]

Synthesis_Workflow A Starting Material: 2,4-Dichloro-5-nitropyrimidine B Reaction Vessel: Controlled Amination A->B  Ammonia Solution  Solvent (e.g., DCM)  Controlled Temperature C Work-up: Isolation of Crude Product B->C  Reaction Quench  Phase Separation D Purification: Recrystallization C->D  Suitable Solvent System E Final Product: This compound D->E  Drying

Caption: Overall workflow for the synthesis of this compound.

Part 2: The Scale-Up Protocol: From Theory to Practice

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound on a multi-gram scale.

Materials and Equipment
Reagents & Materials Grade Supplier Example
2,4-Dichloro-5-nitropyrimidine≥98%Sigma-Aldrich, TCI
Ammonium Hydroxide (28-30%)ACS ReagentFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
N,N-Diisopropylethylamine (DIPEA)≥99%Alfa Aesar
Deionized Water--
Sodium Chloride (brine)ACS Grade-
Anhydrous Sodium SulfateACS Grade-
Equipment Specifications
Jacketed Glass ReactorAppropriate volume with overhead stirrer, thermocouple, and addition funnel
Chiller/Heater CirculatorTo maintain precise temperature control
Buchner Funnel & FlaskFor filtration
Rotary EvaporatorFor solvent removal
Vacuum OvenFor drying the final product
Step-by-Step Synthesis Protocol

Reaction Setup:

  • Assemble the jacketed glass reactor system under a fume hood. Ensure all glassware is dry.

  • Charge the reactor with 2,4-dichloro-5-nitropyrimidine (1.0 eq, e.g., 100 g, 0.515 mol).

  • Add dichloromethane (DCM, 10 volumes, e.g., 1 L) to the reactor.

  • Begin stirring to dissolve the starting material.

  • Cool the reactor contents to 0-5 °C using the circulator.

Amination Reaction:

  • In a separate vessel, prepare a solution of aqueous ammonia (1.1 eq, e.g., 43.5 mL) and N,N-diisopropylethylamine (DIPEA) (1.2 eq, e.g., 108 mL) in DCM (2 volumes, e.g., 200 mL). Expert Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion and preventing potential side reactions.

  • Transfer this solution to the addition funnel.

  • Add the ammonia/DIPEA solution dropwise to the stirred reactor solution over 1-2 hours, ensuring the internal temperature is maintained at 0-5 °C. Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of the diamino-substituted byproduct.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

In-Process Control (IPC):

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • TLC System: 50% Ethyl Acetate in Hexane.

    • HPLC System: C18 column, mobile phase gradient of acetonitrile and water.

Work-up and Isolation:

  • Once the reaction is complete, slowly add deionized water (5 volumes, e.g., 500 mL) to quench the reaction.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 5 volumes) and saturated brine solution (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification:

  • The resulting crude solid is purified by recrystallization. Suspend the crude product in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature until fully dissolved.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the yellow solid by vacuum filtration, wash with cold solvent, and dry in a vacuum oven at 40-50 °C to a constant weight.[3]

Expected Yield: 85-95%. Appearance: Yellow solid.[3] Melting Point: 155-156 °C.[4]

Part 3: Expertise & Trustworthiness: A Self-Validating System

Causality Behind Experimental Choices

The robustness of a scale-up process is defined by understanding the "why" behind each step. This knowledge allows for intelligent troubleshooting and optimization.

Process_Optimization cluster_Parameters Critical Process Parameters cluster_Outcomes Impact on Process & Product A Temperature Control (0-5 °C) O1 Selectivity (Mono- vs. Di-amination) A->O1 Prevents over-reaction O4 Process Safety (Exotherm Management) A->O4 Controls exotherm B Addition Rate B->O1 Avoids localized concentration B->O4 Manages heat generation C Stoichiometry (Ammonia) C->O1 Slight excess drives reaction to completion O3 Impurity Profile C->O3 Large excess increases di-substituted impurity D Solvent Choice (DCM) O2 Reaction Rate D->O2 Good solubility of reactants

Caption: Logical relationships in process optimization for amination.

  • Temperature: The SNAr reaction is exothermic. Maintaining a low temperature (0-5 °C) is paramount to control the reaction rate and prevent the formation of the di-substituted impurity (2,4-diamino-5-nitropyrimidine). On a larger scale, efficient heat removal via a jacketed reactor is non-negotiable.

  • Reagent Addition: A slow, controlled addition of the ammonia solution ensures that the nucleophile concentration remains low at any given time, favoring the selective substitution at the more reactive C4 position.

  • Solvent: Dichloromethane is an excellent choice as it provides good solubility for the starting material and is relatively inert under the reaction conditions. Its low boiling point also facilitates easy removal during work-up.

  • Base (DIPEA): The use of a tertiary amine base like DIPEA is crucial. It effectively neutralizes the HCl generated during the reaction without competing as a nucleophile, unlike ammonia itself which could be consumed in an acid-base reaction.

Quality Control and Process Validation

Trust in the final product is built upon a rigorous, multi-stage quality control system.

QC_Workflow RM Raw Material QC (2,4-dichloro-5-nitropyrimidine) - Purity (HPLC) - Identity (FTIR) IPC In-Process Control - Reaction Monitoring (TLC/HPLC) RM->IPC CP Crude Product Check - Purity Profile (HPLC) IPC->CP FP Final Product Release - Purity (HPLC, >98%) - Identity (¹H NMR, MS) - Melting Point CP->FP

Caption: Quality control workflow from raw material to final product release.

  • Raw Material Qualification: The purity of the starting 2,4-dichloro-5-nitropyrimidine must be verified (typically by HPLC) before use, as impurities can carry through and complicate purification.

  • In-Process Controls (IPCs): Regular monitoring of the reaction by HPLC is essential to determine the precise endpoint. This prevents the formation of degradation products from extended reaction times and ensures batch-to-batch consistency.

  • Final Product Specification: The final, purified this compound must meet pre-defined specifications for purity (e.g., ≥98% by HPLC), identity (confirmed by ¹H NMR and Mass Spectrometry), and physical properties (melting point).

Part 4: Safety: The Paramount Consideration

Handling the reagents involved in this synthesis requires strict adherence to safety protocols. A thorough review of the Safety Data Sheets (SDS) for all chemicals is mandatory before commencing any work.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles with side shields, and a flame-resistant lab coat.[5][6][8]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]

  • Handling Precautions:

    • 2,4-dichloro-5-nitropyrimidine is a hazardous substance. Avoid contact with skin and eyes.[7]

    • Aqueous ammonia is corrosive and has a pungent odor. Handle with care.

    • Dichloromethane is a volatile solvent. Avoid inhalation.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][7]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[5][7]

    • Spills: Absorb spills with an inert material and place in a suitable container for disposal.[6]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-5-nitropyrimidin-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Covalency in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical starting points for therapeutic intervention. By screening low molecular weight compounds (fragments), FBDD efficiently explores chemical space to find binders with high ligand efficiency.[1][2] A powerful evolution of this strategy is the use of electrophilic fragments that form a stable, covalent bond with their protein target.[3] Covalent inhibitors offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets or proteins previously considered "undruggable".[2][4]

This guide provides a comprehensive overview and detailed protocols for the application of 2-chloro-5-nitropyrimidin-4-amine , a key electrophilic fragment, in covalent FBDD campaigns. This heteroaromatic compound is designed to covalently modify nucleophilic amino acid residues, primarily cysteine, through a Nucleophilic Aromatic Substitution (SNAr) reaction. Its well-defined reactivity and fragment-like properties make it an excellent tool for identifying and validating novel drug targets and generating high-quality lead compounds.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for successfully employing this versatile fragment.

Physicochemical Profile and Covalent Reactivity

Chemical Properties of this compound

Understanding the fundamental properties of a fragment is critical for designing effective screening and validation experiments.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1920-66-7N/A
Molecular Formula C₄H₃ClN₄O₂N/A
Molecular Weight 174.54 g/mol N/A
Appearance Yellow solidN/A
Solubility Slightly soluble in water; soluble in organic solvents like DMSON/A
"Rule of Three" Compliance Yes (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3)[1]
Mechanism of Action: The SNAr Reaction with Cysteine

The key to the utility of this compound lies in its electrophilic pyrimidine ring, which is "activated" by the presence of two electron-withdrawing groups: the nitro group at the 5-position and the nitrogen atoms within the ring itself. This activation renders the chlorine atom at the 2-position susceptible to displacement by a potent nucleophile.

In a biological context, the most likely target is the thiolate anion of a deprotonated cysteine residue, which is a strong nucleophile at physiological pH.[5][6] The reaction proceeds via a well-characterized Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] This involves two main steps:

  • Nucleophilic Attack: The cysteine thiolate attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[8]

  • Leaving Group Departure: The complex stabilizes by expelling the chloride ion, resulting in a stable thioether bond between the pyrimidine ring and the cysteine residue.

Research on the closely related 2,5-dichloropyrimidine has confirmed its ability to covalently modify cysteine residues in kinase active sites through this SNAr mechanism, providing strong evidence for the reactivity of the this compound scaffold.[5] The electron-withdrawing nitro group further enhances the electrophilicity of the ring, suggesting a favorable reactivity profile for covalent fragment screening.[9]

Selectivity Profile

While other nucleophilic residues exist in proteins (e.g., lysine, serine, histidine), the superior nucleophilicity of the cysteine thiol, particularly when located in a microenvironment that lowers its pKa, makes it the preferential target for moderately reactive electrophiles like this compound.[4][6] Chloroacetamides, another class of chloro-electrophiles, also show high selectivity for cysteine modification in proteomic screens.[10] This inherent selectivity minimizes off-target reactivity and is a cornerstone of designing targeted covalent inhibitors.

The FBDD Campaign: An Integrated Workflow

A successful covalent FBDD campaign is a multi-stage process that integrates biochemical screening with robust biophysical and structural validation. Each step is designed to triage hits and provide deeper insights for subsequent optimization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Optimization A Primary Screen (e.g., Biochemical Assay) B Hit Identification (Time-dependent Inhibition) A->B C Mass Spectrometry (Adduct Confirmation) B->C D Kinetic Analysis (kinact / KI) C->D E X-ray Crystallography (Binding Mode) D->E F Hit-to-Lead Chemistry (Structure-Guided Design) E->F G Selective Probe / Lead F->G

Figure 1: Integrated workflow for a covalent FBDD campaign.

PART 1: Primary Screening Protocol

Objective

To identify fragments that exhibit time-dependent inhibition of a target protein, which is the hallmark of a covalent interaction. This protocol describes a generic fluorescence-based enzymatic assay.

Rationale

Unlike reversible inhibitors which reach equilibrium quickly, covalent inhibitors display a progressive increase in inhibition over time as the covalent bond forms. This protocol is designed to detect this time-dependency. A pre-incubation step, where the enzyme and fragment interact before the addition of the substrate, is crucial for observing this effect.

Materials
  • Target Protein (with a known or suspected reactive cysteine)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20). Note: The reducing agent TCEP is included to maintain the cysteine in its reduced, nucleophilic state.

  • Fluorogenic Substrate

  • 384-well, low-volume, black assay plates

  • Plate reader capable of fluorescence detection

Step-by-Step Methodology
  • Compound Plating:

    • Prepare a working stock of this compound by diluting the 100 mM stock. For a final screening concentration of 200 µM, create a 10 mM intermediate plate in DMSO.

    • Using an acoustic dispenser or serial dilution, plate the fragment into the assay plates. The final DMSO concentration in the assay should be kept low (≤ 1%) to avoid protein denaturation.

  • Enzyme Preparation and Addition:

    • Prepare a 2X working solution of the target enzyme in Assay Buffer. The final concentration should be in the low nanomolar range and empirically determined to give a robust signal-to-background ratio.

    • Add the 2X enzyme solution to the wells containing the fragment.

  • Pre-incubation:

    • Mix the plate gently and incubate for a set period (e.g., 60 minutes) at room temperature. This allows time for the covalent reaction to occur.

    • Crucial Control: Prepare parallel plates with a 0-minute pre-incubation time (i.e., add substrate immediately after the enzyme) to establish a baseline for time-dependency.

  • Substrate Addition and Kinetic Read:

    • Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer (at 2x its Km value).

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in the plate reader and begin kinetic measurements, reading the fluorescence signal every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well by fitting the linear portion of the fluorescence-versus-time curve.

    • Normalize the data to controls:

      • Positive Control (0% inhibition): Enzyme + Substrate + DMSO

      • Negative Control (100% inhibition): Substrate + DMSO (no enzyme)

    • Calculate the percent inhibition for each fragment concentration.

    • Hit Criteria: A true covalent hit will show a significant increase in percent inhibition after the 60-minute pre-incubation compared to the 0-minute pre-incubation.

PART 2: Hit Validation and Characterization Protocols

Protocol 1: Mass Spectrometry for Covalent Adduct Confirmation
Objective

To unequivocally confirm that the fragment has formed a covalent bond with the target protein by detecting the expected mass increase.

Rationale

Mass spectrometry (MS) provides direct physical evidence of a covalent modification.[4] Intact protein analysis is a rapid method to confirm adduct formation and determine the stoichiometry of binding, while peptide mapping (bottom-up proteomics) can pinpoint the exact amino acid residue that has been modified.[5][11]

Methodology: Intact Protein Analysis
  • Sample Preparation:

    • Incubate the target protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of this compound.

    • Incubate for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete reaction.

    • Prepare a control sample of the protein incubated with DMSO only.

  • LC-MS Analysis:

    • Quench the reaction by adding 0.1% formic acid.

    • Inject the sample onto a reverse-phase liquid chromatography (LC) system to desalt the protein and remove unbound fragment.

    • Elute the protein directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • The mass spectrometer will detect a series of multiply charged ions for the protein.

    • Use deconvolution software to reconstruct the zero-charge mass spectrum.

    • Compare the mass of the treated protein to the untreated control. A mass increase of 138.53 Da (the mass of the fragment minus the mass of HCl) confirms the formation of a 1:1 covalent adduct.

Protocol 2: Kinetic Analysis of Covalent Inhibition
Objective

To determine the kinetic parameters of inhibition, specifically the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).

Rationale

The potency of a covalent inhibitor is not described by a simple IC50 value but by the second-order rate constant kinact/KI.[12] This value reflects both the initial binding affinity (KI) and the maximal rate of covalent bond formation (kinact). These parameters are determined by measuring the observed rate of inactivation (kobs) at multiple inhibitor concentrations.[13]

Kinetic_Model E_I E + I EI_rev E•I E_I->EI_rev K_I EI_rev->E_I (reversible) EI_cov E-I EI_rev->EI_cov k_inact

Figure 2: Two-step kinetic model for irreversible inhibition.

Methodology: Progress Curve Analysis
  • Experimental Setup:

    • Set up reactions in a 96- or 384-well plate as described for the primary screen.

    • Use a range of concentrations of this compound, typically spanning from 0.1x to 10x the estimated KI.

    • Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture (with no pre-incubation).

  • Data Collection:

    • Monitor the reaction progress (fluorescence signal) over time until the curves plateau, indicating that the enzyme has been fully inactivated.

  • Data Analysis:

    • Fit each progress curve (fluorescence vs. time) to the equation for first-order enzyme inactivation: P = (v₀ / kobs) * (1 - e-kobs*t) where P is the product formed, v₀ is the initial velocity, kobs is the observed rate of inactivation, and t is time. This will yield a kobs value for each inhibitor concentration.

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this plot to the hyperbolic equation: kobs = (kinact * [I]) / (KI + [I])

    • This non-linear regression will provide the values for kinact (the Vmax of the plot) and KI (the concentration of inhibitor that gives half-maximal kobs).

    • The overall potency is reported as kinact/KI .

Protocol 3: X-ray Crystallography for Structural Elucidation
Objective

To obtain a high-resolution three-dimensional structure of the protein-fragment complex, visualizing the covalent bond and the binding interactions that confer affinity and selectivity.

Rationale

Structural information is invaluable for the next phase of drug discovery: hit-to-lead optimization.[1] By understanding how the fragment binds, medicinal chemists can rationally design modifications to improve potency and drug-like properties. Co-crystallization or crystal soaking are the two primary methods to achieve this.[11][13]

Methodology: Co-crystallization
  • Complex Formation:

    • Incubate a concentrated solution of the purified target protein with a 3- to 5-fold molar excess of this compound for several hours to ensure complete covalent modification.

    • It is advisable to confirm adduct formation via mass spectrometry before proceeding.

  • Crystallization Screening:

    • Set up crystallization trials using the protein-fragment complex. This is typically done using commercially available sparse-matrix screens via sitting-drop or hanging-drop vapor diffusion.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Optimization and Soaking (Alternative Method):

    • If apo-crystals of the target protein are already available, soaking can be attempted.

    • Prepare a solution of the fragment in a cryo-protectant compatible with the crystal conditions.

    • Transfer the apo-crystal into this solution and allow it to soak for a period ranging from minutes to hours.[14]

  • Data Collection and Structure Solution:

    • Harvest a suitable crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the known apo-protein structure.

    • The resulting electron density map should clearly show density corresponding to the pyrimidine fragment covalently attached to the target cysteine residue, confirming the binding mode.

Conclusion and Future Directions

This compound represents a valuable and highly effective tool for covalent fragment-based drug discovery. Its defined SNAr reactivity, primarily targeting cysteine residues, combined with its fragment-like properties, makes it an ideal starting point for identifying novel binders and druggable hotspots on protein targets.

The protocols outlined in this guide provide a robust framework for screening, validating, and characterizing hits derived from this fragment. Successful identification and structural characterization of a protein-fragment complex opens the door to structure-guided medicinal chemistry efforts.[1] By growing or merging the fragment hit, researchers can develop potent, selective, and cell-active chemical probes or clinical candidates, ultimately accelerating the path to new therapeutics.

References

Application Notes & Protocols: Strategic Design of Covalent Inhibitors with 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist
Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, prized for their potential to achieve enhanced potency, prolonged duration of action, and high selectivity.[1][2] This guide provides a comprehensive overview and detailed protocols for the strategic design and characterization of targeted covalent inhibitors (TCIs) utilizing the 2-chloro-5-nitropyrimidin-4-amine scaffold. This heterocycle serves as a moderately reactive electrophile, or "warhead," ideal for engaging nucleophilic cysteine residues in a target-specific manner. We will explore the underlying reaction mechanism, medicinal chemistry strategies for optimizing the recognition moiety, and step-by-step protocols for synthesis, biochemical validation, and biophysical characterization.

Introduction: The Covalent Advantage and the Pyrimidine Scaffold

The paradigm of drug design has shifted from a general avoidance of covalent modifiers, due to concerns over off-target toxicity, to a rational and intentional design approach.[2][3] Unlike non-covalent inhibitors that rely on equilibrium binding, a TCI first forms a reversible, non-covalent complex with its target protein. This is followed by the formation of a stable covalent bond with a nearby nucleophilic amino acid residue.[2]

This two-step mechanism offers several key advantages:

  • Enhanced Potency: The irreversible nature of the bond can lead to a significant increase in the apparent potency of the inhibitor.

  • Prolonged Pharmacodynamics: The duration of target inhibition is decoupled from the pharmacokinetic profile of the drug; the effect persists even after the unbound drug is cleared from circulation.[2]

  • Overcoming Resistance: Covalent inhibition can be effective against targets where high endogenous ligand concentrations or resistance mutations might otherwise outcompete a reversible inhibitor.[4]

  • Improved Selectivity: By targeting a poorly conserved or uniquely accessible nucleophilic residue, high selectivity can be achieved even among closely related proteins.[2]

The this compound moiety is an attractive warhead. Pyrimidine-based structures are common in medicinal chemistry and have been successfully incorporated into numerous approved drugs.[5][6] The chlorine at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the C5 position, making it a suitable electrophile for reacting with the thiol group of a cysteine residue.

Mechanism of Action: Cysteine-Targeted SNAr Reaction

The primary mechanism for covalent bond formation with this compound is a nucleophilic aromatic substitution (SNAr) reaction with a deprotonated cysteine residue (thiolate) in the protein's binding pocket.

The reaction proceeds as follows:

  • Non-covalent Binding: The inhibitor, guided by its recognition elements, first binds reversibly to the target protein's active or allosteric site. This brings the pyrimidine warhead into close proximity and optimal orientation with the target cysteine. This initial binding is governed by the inhibition constant, KI.

  • Nucleophilic Attack: The nucleophilic thiolate anion of the cysteine residue attacks the electron-deficient C2 carbon of the pyrimidine ring.

  • Chloride Displacement: The chloride atom, a good leaving group, is displaced, resulting in the formation of a stable thioether bond between the inhibitor and the protein. This step is characterized by the rate constant of inactivation, kinact.

The overall workflow for developing an inhibitor based on this scaffold is a multi-step, iterative process.

G Target Target Selection (Cysteine Identification) Scaffold Scaffold Hopping & Recognition Moiety Design Target->Scaffold Synthesis Chemical Synthesis of Inhibitor Analogues Scaffold->Synthesis Kinetics Enzyme Kinetics (IC50, kinact/KI) Synthesis->Kinetics MassSpec Intact Protein MS (Adduct Confirmation) Kinetics->MassSpec Proteomics Chemoproteomics (Selectivity Profiling) MassSpec->Proteomics TargetEng Target Engagement (e.g., CETSA, ABPP) Proteomics->TargetEng Cryst X-Ray Crystallography (Binding Mode) Cryst->Scaffold Functional Functional Assays (e.g., Anti-proliferation) TargetEng->Functional Functional->Scaffold Iterative Optimization

Caption: Iterative workflow for covalent inhibitor development.
Medicinal Chemistry & Synthetic Strategy

The design of a successful TCI is a balancing act. The warhead must be reactive enough to engage its target but not so reactive that it indiscriminately modifies other proteins, leading to toxicity. The 2-chloro-5-nitropyrimidine scaffold offers a moderate level of reactivity suitable for this purpose. The primary focus of the medicinal chemist is to design the "recognition" portion of the molecule to maximize the non-covalent binding affinity (KI) for the target of interest.

Protocol 1: General Synthesis of a Covalent Inhibitor

This protocol describes a typical nucleophilic substitution reaction to append a recognition moiety (RM) containing a primary or secondary amine to the this compound core.

Rationale: This is a standard SNAr reaction where the amine of the recognition moiety displaces the chloride on the pyrimidine ring. A base is used to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

Reagent/ComponentPurposeTypical Molar Eq.
2,4-dichloro-5-nitropyrimidineStarting Material1.0
Ammonia (aq. solution)Amine source for C4Excess
Recognition Moiety (RM-NHR')Provides target affinity1.0 - 1.2
DIPEA or Et3NNon-nucleophilic base2.0 - 3.0
Solvent (e.g., DCM, Dioxane)Reaction medium-

Step-by-Step Procedure:

  • Synthesis of this compound:

    • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) at 0 °C, slowly add an aqueous solution of ammonia (excess).[7]

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[7]

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the resulting precipitate. The collected solid is the desired this compound, which can be washed with cold solvent and dried.[7]

  • Coupling of the Recognition Moiety:

    • Dissolve this compound (1.0 eq) and the amine-containing recognition moiety (1.1 eq) in a polar aprotic solvent such as 1,4-dioxane or DMF.

    • Add a base like DIPEA (2.5 eq).

    • Heat the reaction mixture at a temperature ranging from 60 °C to 100 °C. The reaction progress should be monitored by LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[8]

    • Purify the crude product using flash column chromatography or preparative HPLC to yield the final covalent inhibitor.[8]

Biochemical and Biophysical Characterization

Once synthesized, the inhibitor must be rigorously tested to confirm its mechanism of action and quantify its potency.

Protocol 2: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

Rationale: This is the most direct method to confirm that the inhibitor forms a covalent bond with the target protein.[1] An increase in the protein's mass corresponding to the mass of the inhibitor (minus the leaving group, Cl) is observed.

Materials:

  • Purified target protein (e.g., 1-5 mg/mL stock in a suitable buffer like HEPES or PBS).

  • Inhibitor stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF).

Step-by-Step Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the target protein (final concentration 1-10 µM) and the inhibitor (final concentration 2-5 fold molar excess over the protein).

    • Prepare a control sample with the protein and an equivalent volume of DMSO.

    • Incubate the reactions at a set temperature (e.g., room temperature or 37 °C) for a specified time (e.g., 1-4 hours).

  • Sample Preparation for MS:

    • Quench the reaction if necessary (e.g., by adding formic acid to 0.1%).

    • Desalt the sample using a C4 ZipTip or a similar reverse-phase cleanup method to remove non-volatile salts. Elute the protein in a solution of 50-80% acetonitrile with 0.1% formic acid.

  • LC-MS Analysis:

    • Inject the desalted sample onto the LC-MS system.

    • Acquire the mass spectrum over a m/z range appropriate for the target protein.

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

  • Data Analysis:

    • Compare the deconvoluted mass of the protein from the inhibitor-treated sample to the DMSO control.

    • Expected Result: A mass shift equal to (Mass of Inhibitor - Mass of Cl) should be observed. For our scaffold, the added mass will be the mass of the inhibitor minus 35.45 Da.

G Protein Target Protein (Mass = M) Reaction S N Ar Protein->Reaction Inhibitor + Inhibitor (Mass = I) Inhibitor->Reaction Adduct Covalent Adduct (Mass = M + I - Cl) Reaction->Adduct

Caption: Mass shift confirms covalent adduct formation.
Protocol 3: Determination of Kinetic Parameters (kinact/KI)

Rationale: For covalent inhibitors, a simple IC50 value is time-dependent and can be misleading.[9][10] A more accurate measure of potency is the second-order rate constant kinact/KI, which reflects both the binding affinity (KI) and the rate of covalent modification (kinact). This can be determined using a progress-curve analysis or incubation-dependent IC50 assays.[9][11]

Method: Incubation Time-Dependent IC50 Assay

  • Setup: Prepare a series of inhibitor dilutions.

  • Pre-incubation: Pre-incubate the enzyme with each inhibitor concentration for several different time points (e.g., 0, 15, 30, 60 minutes). A no-inhibitor (DMSO) control is essential for each time point.

  • Reaction Initiation: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Measurement: Measure the reaction rate using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each pre-incubation time point, plot the reaction rate against the inhibitor concentration and fit to a standard dose-response curve to obtain an IC50 value.

    • The IC50 values will decrease with longer pre-incubation times, which is a hallmark of irreversible inhibition.[10]

    • Plot the IC50 values against the pre-incubation time to determine the kinetic parameters. More detailed kinetic models are described in authoritative sources.[9][11]

Structural Validation

X-Ray Crystallography: Obtaining a co-crystal structure of the inhibitor covalently bound to the target protein is the gold standard for validation.[12][13][14] It provides unequivocal proof of the binding site and modification of the intended cysteine residue. The structural information is invaluable for subsequent rounds of structure-based design to improve affinity and selectivity.[13]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling: Handle this compound and related compounds in a well-ventilated fume hood.[16][17] Avoid inhalation of dust and contact with skin and eyes.[18][19]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15][16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The this compound scaffold represents a versatile and effective warhead for the design of targeted covalent inhibitors. Its moderate reactivity allows for the development of potent and selective agents when coupled with a well-designed recognition moiety. By employing a rigorous workflow of synthesis, biochemical characterization, and biophysical validation as outlined in these protocols, researchers can successfully leverage this scaffold to tackle challenging drug targets and advance the field of covalent drug discovery.

References

Application Notes and Protocols for the Synthesis of Dyestuffs Utilizing 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Chloro-5-nitropyrimidin-4-amine in Chromophore Development

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of a diverse range of dyestuffs. Its unique electronic and structural features, including a reactive chlorine atom, a nucleophilic amino group, and the electron-withdrawing nitro group on the pyrimidine core, make it a versatile precursor for creating novel chromophores. The pyrimidine scaffold is a key component in many biologically active molecules and functional materials, and its incorporation into dyes can impart unique properties such as enhanced lightfastness, thermal stability, and specific color characteristics. Azo dyes, characterized by the -N=N- linkage, are a prominent class of synthetic colorants, and heterocyclic amines like this compound are valuable precursors for their synthesis.[1][2]

This application note provides a comprehensive guide to the utilization of this compound in dyestuff synthesis, focusing on the generation of azo dyes. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of this intermediate in the development of new colorants.

Chemical Rationale: Leveraging the Reactivity of this compound

The synthetic utility of this compound in dyestuff synthesis stems from two primary reactive sites:

  • The Aromatic Amine Group (-NH₂): This group can be readily converted into a diazonium salt through a process called diazotization. The resulting diazonium salt is a weak electrophile that can then react with an electron-rich coupling component (such as a phenol, naphthol, or another aromatic amine) in an azo coupling reaction to form the characteristic azo bridge (-N=N-), which is the primary chromophore of the dye.[1][3]

  • The Chlorine Atom (-Cl): The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various auxochromes or other functional groups that can modulate the color, solubility, and binding properties of the final dye. The electron-withdrawing nature of the nitro group and the pyrimidine ring itself facilitates this substitution.

This dual reactivity allows for a modular approach to dye design, where the core chromophore can be established through the azo coupling, and the properties of the dye can be fine-tuned through subsequent or prior modification at the chloro position.

Experimental Protocols: Synthesis of a Representative Azo Dye

The following protocols describe a representative synthesis of a monoazo dye starting from this compound. The synthesis is a two-step process involving diazotization followed by azo coupling.

Protocol 1: Diazotization of this compound

This protocol details the conversion of the primary aromatic amine to a diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, suspend 1.74 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes. Ensure the temperature does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 20-30 minutes to ensure the complete formation of the diazonium salt. The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are generally unstable at higher temperatures and can decompose, leading to side products and reduced yield. The use of an ice-salt bath is critical for maintaining the stability of the diazonium intermediate.

  • Strong Acid (HCl or H₂SO₄): The strong acid serves two purposes: it protonates the amino group, making it more soluble, and it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the diazotizing agent.

  • Slow, Dropwise Addition: The slow addition of the sodium nitrite solution helps to control the reaction temperature and prevents localized overheating, which could lead to the decomposition of the diazonium salt.

Protocol 2: Azo Coupling with a Coupling Component (e.g., 2-Naphthol)

This protocol describes the reaction of the freshly prepared diazonium salt with an electron-rich aromatic compound, in this case, 2-naphthol, to form the azo dye.

Materials:

  • Freshly prepared diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a generous amount of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified azo dye in a vacuum oven at 50-60 °C.

Causality Behind Experimental Choices:

  • Alkaline Conditions (NaOH): The coupling reaction is typically carried out in alkaline conditions when using phenols or naphthols as coupling components. The hydroxide ion deprotonates the hydroxyl group of the 2-naphthol to form the more electron-rich and highly reactive phenoxide ion, which readily undergoes electrophilic aromatic substitution with the diazonium salt.

  • Electron-Rich Coupling Component (2-Naphthol): 2-Naphthol is an electron-rich aromatic compound that serves as an excellent nucleophile for the electrophilic diazonium salt.

  • Maintaining Low Temperature: As with the diazotization step, maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt before it can react with the coupling component.

Visualization of the Synthetic Pathway

The overall synthetic workflow for the preparation of the azo dye can be visualized as follows:

Synthetic_Workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Purification start This compound reagents1 NaNO₂, HCl 0-5 °C start->reagents1 diazonium Diazonium Salt Intermediate reagents1->diazonium reagents2 Coupling Reaction 0-5 °C diazonium->reagents2 coupling_component 2-Naphthol (in NaOH solution) coupling_component->reagents2 product Azo Dye Product reagents2->product filtration Vacuum Filtration product->filtration washing Washing with Water filtration->washing drying Drying washing->drying

Caption: Synthetic workflow for the azo dye.

Expected Results and Characterization

The synthesized azo dye is expected to be a colored solid. The exact color will depend on the specific coupling component used. For the representative synthesis with 2-naphthol, a reddish to orange-colored dye is anticipated.

Table 1: Representative Data for a Synthesized Azo Dye

PropertyExpected Value/Characteristic
Appearance Reddish-orange solid
Yield 70-90% (typical range for azo coupling)
Melting Point >200 °C (azo dyes are often high melting)
UV-Vis (λmax) 450-500 nm (in a suitable solvent like DMF)

The structure of the synthesized dye should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration (typically weak, around 1400-1450 cm⁻¹), O-H stretching (if a phenolic coupling component is used), and C-Cl stretching.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the overall structure and the successful coupling of the pyrimidine and naphthol moieties.

  • Mass Spectrometry: To determine the molecular weight of the final product.

Alternative Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

As an alternative or complementary approach, the chlorine atom of this compound can be displaced by a nucleophile that is part of a chromophoric system. This SNAr reaction is facilitated by the electron-withdrawing nitro group and the pyrimidine ring.

For example, reacting this compound with an aromatic amine that is already part of a dye molecule could be a way to append the pyrimidine unit and modify the properties of the existing dye.

SNAr_Reaction start_snar This compound product_snar Substituted Pyrimidine Dye Precursor start_snar->product_snar SɴAr Reaction nucleophile Nu-H (e.g., R-NH₂, R-OH, R-SH) nucleophile->product_snar Displaces Cl

Caption: Nucleophilic Aromatic Substitution Pathway.

This approach offers a different strategy for dye synthesis, where the pyrimidine moiety acts as an acceptor for a nucleophilic chromophore.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel dyestuffs. The presence of both a diazotizable amino group and a reactive chlorine atom allows for multiple synthetic strategies to create a wide array of azo dyes and other chromophoric systems. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this building block in the development of new and functional colorants for various applications, from textiles to advanced materials.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Chloro-5-nitropyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-nitropyrimidin-4-amine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction conditions effectively and confidently.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound from 2,4-dichloro-5-nitropyrimidine?

The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, and this is further amplified by the strong electron-withdrawing nitro group at the C5 position. Ammonia (or an ammonia source) acts as the nucleophile, attacking the ring and displacing one of the chloride leaving groups.

Q2: Why does the amination preferentially occur at the C4 position over the C2 position?

The regioselectivity is a key feature of this reaction. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the combined electron-withdrawing effects of the adjacent nitro group at C5 and the ring nitrogen at the para-position (N3). This activation makes the C4 chloride a better leaving group under kinetic control, especially at low temperatures. While reactions at higher temperatures can lead to a mixture of isomers, maintaining a low temperature (e.g., 0 °C) is critical for achieving high regioselectivity for the desired C4-amino product[1][2][3].

Q3: What are the critical starting material quality attributes for 2,4-dichloro-5-nitropyrimidine?

The primary starting material, 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2), should be of high purity (typically >97%)[4]. Key quality considerations include:

  • Absence of Hydrolysis Products: The compound is sensitive to moisture and can decompose[5]. Ensure it is stored under inert gas and handled in a dry environment.

  • Low Residual Solvent: Solvents from its synthesis can interfere with the reaction.

  • Clear Physical Properties: It should be a solid with a melting point in the range of 28-32 °C[4].

Q4: Can I use ammonium hydroxide directly? What is the role of the additional base (e.g., DIPEA)?

Yes, aqueous ammonia (ammonium hydroxide) is commonly used as the source of the amine nucleophile[1][3]. However, the reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate the ammonia, rendering it non-nucleophilic. To counteract this, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often added to scavenge the HCl. This ensures that a sufficient concentration of free ammonia is available to drive the reaction to completion.

Optimized Reaction Conditions: Summary

This table summarizes the generally accepted optimal conditions for the synthesis, derived from established protocols[1][3].

ParameterRecommended ValueRationale
Starting Material 2,4-dichloro-5-nitropyrimidineHigh purity (>97%) is essential.
Nucleophile Aqueous Ammonia (NH₃·H₂O)Provides the amino group.
Base N,N-Diisopropylethylamine (DIPEA)Scavenges HCl byproduct to maintain nucleophile concentration.
Solvent Dichloromethane (DCM)Good solubility for the starting material and inert under reaction conditions.
Temperature 0 °CCritical for ensuring high regioselectivity at the C4 position and preventing side reactions.
Reaction Time ~1 hourReaction is typically rapid at 0 °C. Monitor by TLC for completion.
Molar Ratio See protocol belowA slight excess of ammonia and base ensures the reaction goes to completion.
Expected Yield >90%High yields are achievable under optimized conditions[1].

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low yield is the most common issue. Use the following decision tree to diagnose the root cause.

G cluster_causes Potential Causes cluster_actions Recommended Actions start Low or No Yield Observed cause1 Poor Reagent Quality start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Temperature Control Failure start->cause3 cause4 Incomplete Reaction start->cause4 action1 Verify purity of 2,4-dichloro- 5-nitropyrimidine. Use fresh aqueous ammonia and DIPEA. cause1->action1 action2 Recalculate and ensure correct molar equivalents of ammonia and base are used to neutralize generated HCl. cause2->action2 action3 Maintain reaction at 0°C with an ice-water bath. Add starting material solution dropwise to manage exotherm. cause3->action3 action4 Monitor reaction progress via TLC. If starting material remains, allow to stir longer at 0°C or add more ammonia/base. cause4->action4

Caption: Troubleshooting decision tree for low product yield.

  • Detailed Explanation:

    • Reagent Quality: The starting material, 2,4-dichloro-5-nitropyrimidine, is susceptible to hydrolysis. Ensure it has been stored properly. Aqueous ammonia solutions can lose concentration over time; use a fresh bottle.

    • Stoichiometry: The generation of one equivalent of HCl per substitution requires at least two equivalents of ammonia (one as the nucleophile, one as the base) or one equivalent of ammonia and one of a stronger, non-nucleophilic base like DIPEA. An insufficient amount of base is a frequent cause of reaction failure.

    • Temperature Control: The reaction is exothermic. If the temperature rises significantly above 0-5 °C, side reactions can occur, including the formation of the undesired C2 isomer and di-substitution, consuming starting material and reducing the yield of the target compound[2]. Dropwise addition of the dichloropyrimidine solution to the ammonia/DIPEA mixture helps maintain temperature control.

Problem 2: Product Contains Significant Impurities

The primary impurities are typically the isomeric 4-chloro-5-nitropyrimidin-2-amine and the di-substituted 2,4-diamino-5-nitropyrimidine.

  • Cause: The most likely cause is poor temperature control. As the temperature increases, the kinetic preference for C4 substitution diminishes, and the thermodynamically more stable products or products from reaction at the less-hindered C2 position may begin to form.

  • Solution:

    • Strict Temperature Control: Re-run the reaction, ensuring the internal temperature never exceeds 5 °C during the addition and stirring phases.

    • Purification: The desired product, this compound, is a solid that is only slightly soluble in water[1][3]. It can often be purified from byproducts by filtration directly from the reaction mixture. If significant impurities are present, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. Characterization by LCMS and NMR should be used to confirm purity.

Problem 3: Reaction Appears to Stall (Incomplete Conversion via TLC)

If TLC analysis shows a significant amount of starting material remaining after the expected reaction time (e.g., 1 hour).

  • Cause 1: Insufficient Nucleophile/Base: The most probable cause is the depletion of free ammonia due to protonation by the HCl byproduct.

    • Solution: Add an additional portion of aqueous ammonia and/or DIPEA to the reaction mixture at 0 °C and continue stirring. Monitor by TLC every 15-20 minutes.

  • Cause 2: Poor Solubility: At very low temperatures or with high concentrations, the starting material may not be fully dissolved, slowing the reaction.

    • Solution: Ensure all solids are dissolved before starting the dropwise addition. If necessary, a slight increase in the volume of DCM can be used.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on reliable sources for producing this compound with high yield and purity[1][3].

Materials:

  • 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154.36 mmol)

  • Dichloromethane (DCM), anhydrous (approx. 500 mL)

  • Aqueous Ammonia (NH₃·H₂O, 28-30%), (e.g., 24 mL)

  • N,N-Diisopropylethylamine (DIPEA), (e.g., 37.2 mL, ~216 mmol)

  • Ice-water bath

  • Round-bottom flask with magnetic stirring

  • Addition funnel

Procedure:

  • Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, combine dichloromethane (400 mL), aqueous ammonia (24 mL), and DIPEA (37.2 mL).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. Stir vigorously.

  • Prepare Starting Material: In a separate flask, dissolve 2,4-dichloro-5-nitropyrimidine (30 g) in dichloromethane (100 mL).

  • Reaction - Dropwise Addition: Transfer the 2,4-dichloro-5-nitropyrimidine solution to an addition funnel. Add it dropwise to the cold, stirring ammonia/DIPEA mixture over a period of 30-45 minutes. Crucially, monitor the internal temperature to ensure it remains at or below 5 °C.

  • Reaction - Stirring: After the addition is complete, continue to stir the reaction mixture vigorously at 0 °C for 1 hour.

  • Monitoring: Check for the completion of the reaction by TLC (Thin Layer Chromatography), visualizing with UV light. The starting material should be fully consumed.

  • Isolation: Upon completion, a yellow solid (the product) will have precipitated. Isolate the solid by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold water, followed by a small amount of cold DCM to remove any residual impurities. Dry the solid under vacuum.

  • Analysis: The expected product is a yellow solid. A typical yield is around 25 g (92.6%)[1]. Confirm the identity and purity of the product using LCMS (m/z: 175.0 [M+H]⁺) and ¹H NMR spectroscopy[1].

References

Technical Support Center: Synthesis of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 2-Chloro-5-nitropyrimidin-4-amine, designed for chemical researchers and process development scientists.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory results. The synthesis of this compound, a valuable intermediate, presents several challenges that can significantly impact yield and purity. This guide is structured to provide direct, actionable solutions to the most common issues encountered during its synthesis, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems in a Q&A format. The most common and reliable synthetic route involves the nitration of 2-amino-4-hydroxypyrimidine followed by chlorination. Our troubleshooting will focus on this pathway.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yield is the most frequent complaint and can stem from issues in either the nitration or the chlorination step. A systematic approach is essential for diagnosis.

Causality Analysis: The pyrimidine ring is electron-deficient, and the amino group is an activating, ortho-para directing group, while the hydroxyl group is also activating. The nitro group is strongly deactivating. Successful synthesis hinges on balancing these electronic effects, managing reaction kinetics, and preventing product degradation.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Overall Yield check_nitration Step 1: Analyze Nitration Reaction start->check_nitration nitration_incomplete Is nitration incomplete? (Check TLC/LCMS of crude) check_nitration->nitration_incomplete check_chlorination Step 2: Analyze Chlorination Reaction chlorination_incomplete Is chlorination incomplete? check_chlorination->chlorination_incomplete nitration_degradation Is there evidence of starting material degradation? nitration_incomplete->nitration_degradation No temp_low Increase Reaction Time or Temperature Gradually (e.g., to 60-70°C) nitration_incomplete->temp_low Yes nitration_degradation->check_chlorination No temp_high Reduce Nitration Temperature (Maintain 0-10°C during addition) nitration_degradation->temp_high Yes nitrating_agent Use Stronger Nitrating Agent (e.g., fuming HNO₃/H₂SO₄) temp_low->nitrating_agent slow_addition Ensure Slow, Dropwise Addition of Nitrating Agent temp_high->slow_addition workup_loss Is product lost during workup/purification? chlorination_incomplete->workup_loss No reagent_ratio Increase POCl₃ Ratio (e.g., >5 equivalents) chlorination_incomplete->reagent_ratio Yes quench_method Quench Carefully on Ice/Water (Maintain T < 10°C) workup_loss->quench_method Yes add_catalyst Add Tertiary Amine Catalyst (e.g., N,N-Diethylaniline) reagent_ratio->add_catalyst increase_temp_time Increase Reaction Temperature (e.g., reflux at 110-125°C) & Time add_catalyst->increase_temp_time end Optimized Yield increase_temp_time->end ph_control Adjust pH Carefully During Neutralization to Precipitate Product quench_method->ph_control ph_control->end

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing significant isomer formation during nitration. How can I improve regioselectivity for the 5-nitro product?

The formation of 2-amino-3-nitro-4-hydroxypyrimidine is a common side reaction.[1] Minimizing this isomer is critical for improving the yield of the desired intermediate and simplifying purification.

Causality Analysis: While the C5 position is electronically favored for nitration, the C3 position can also be attacked. The reaction conditions, particularly temperature and the nature of the nitrating agent, dictate the kinetic vs. thermodynamic product distribution.

Solutions:

  • Strict Temperature Control: Maintain a low temperature (0-5°C) during the addition of the nitrating agent.[2] This favors the thermodynamically more stable 5-nitro isomer and reduces the rate of side reactions.

  • Slow Reagent Addition: Add the nitrating mixture dropwise to a solution of the substrate in concentrated sulfuric acid. This prevents localized temperature spikes and high concentrations of the nitrating species, which can decrease selectivity.[3]

  • Purification of the Intermediate: It is often more efficient to separate the isomers after the nitration step rather than carrying a mixture through to the chlorination. The isomers may have different solubilities in acidic or basic solutions, which can be exploited for separation. For example, dissolving the crude nitrated mixture in dilute acid and then carefully adjusting the pH can selectively precipitate the desired isomer.[2]

Q3: The chlorination of 2-amino-5-nitro-4-hydroxypyrimidine is sluggish and incomplete. How can I drive it to completion?

The hydroxyl group at the C4 position needs to be converted to a chloro group. This reaction can be difficult due to the electron-withdrawing effect of the nitro group.

Causality Analysis: The conversion of the pyrimidinone to the chloro-pyrimidine is a nucleophilic substitution on the phosphorus of the chlorinating agent (e.g., POCl₃), followed by elimination. The electron-deficient nature of the ring can make the initial oxygen attack on phosphorus less favorable.

Solutions:

  • Use of a Catalyst: The addition of a tertiary amine, such as N,N-Diethylaniline or N,N-Dimethylformamide (DMF), can significantly accelerate the reaction.[4][5] These bases can act as catalysts to form a more reactive Vilsmeier-Haack type intermediate with POCl₃, which is more readily attacked by the pyrimidinone oxygen.

  • Increase Reaction Temperature and Time: These reactions often require high temperatures, typically refluxing in neat phosphorus oxychloride (POCl₃) at temperatures between 110-125°C for several hours (e.g., 3-8 hours).[2][4] Monitoring by TLC or LCMS is crucial to determine the optimal reaction time.

  • Ensure Anhydrous Conditions: Water will rapidly decompose the chlorinating agent and the product. Ensure all glassware is oven-dried and reagents are anhydrous.

ParameterRecommendationRationale
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Effective and commonly used. Can serve as both reagent and solvent.
Catalyst N,N-DiethylanilineAccelerates the reaction, leading to higher conversion.[4][5]
Temperature 110 - 125 °C (Reflux)Provides sufficient energy to overcome the activation barrier.[4]
Time 3 - 8 hoursEnsure complete conversion; monitor by TLC/LCMS.[2]
Q4: My product appears to decompose during the workup of the chlorination reaction. How can I improve stability and recovery?

The product, this compound, is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH. The workup procedure is therefore critical to preserving the product.

Causality Analysis: The chloro group at the C2 position is activated towards nucleophilic substitution by the electron-withdrawing nitro group and the pyrimidine ring itself. Water can act as a nucleophile, hydrolyzing the product back to the hydroxy-pyrimidine, particularly if the temperature is not controlled.

Solutions:

  • Controlled Quenching: After the reaction is complete, cool the mixture to below 50°C before removing excess POCl₃ under reduced pressure.[4] The residue should then be cooled and quenched by pouring it slowly onto a large amount of crushed ice or ice-water with vigorous stirring.[4][6] This dissipates the heat from the exothermic hydrolysis of any remaining POCl₃ and keeps the product from decomposing.

  • Careful pH Adjustment: After quenching, the solution will be strongly acidic. The product is typically precipitated by neutralizing the solution. Use a base like aqueous ammonia or sodium hydroxide, but add it slowly while keeping the mixture cold (0-10°C) to avoid temperature spikes. The final pH should be carefully controlled to maximize precipitation of the product while minimizing hydrolysis.[2]

  • Efficient Filtration and Washing: Once the product has precipitated, it should be filtered promptly. Wash the filter cake with cold water to remove inorganic salts. Avoid excessive washing which can lead to product loss. Dry the product under vacuum at a mild temperature (e.g., 40-50°C).

Frequently Asked Questions (FAQs)

  • Q: What is the recommended synthetic pathway for this compound? A: The most commonly cited and logical pathway begins with 2-amino-4-hydroxypyrimidine. This starting material is first nitrated to form 2-amino-5-nitro-4-hydroxypyrimidine, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product.[2][4]

Reaction_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination SM 2-Amino-4-hydroxypyrimidine INT 2-Amino-5-nitro-4-hydroxypyrimidine SM->INT H₂SO₄, HNO₃ (0-10°C) PROD This compound INT->PROD POCl₃, Catalyst (Reflux, 110-125°C)

Caption: Synthetic pathway for this compound.

  • Q: What are the critical safety precautions for this synthesis? A: Both steps of this synthesis involve hazardous materials.

    • Nitration: Concentrated sulfuric and nitric acids are extremely corrosive. The nitration reaction is highly exothermic and can run away if addition is too fast or cooling is inadequate. Perform the reaction in a fume hood, wear appropriate PPE (gloves, lab coat, safety glasses, face shield), and have a neutralization bath (e.g., sodium bicarbonate) ready.

    • Chlorination: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations must be carried out in a well-ventilated fume hood under anhydrous conditions. The quenching step is also hazardous due to the violent reaction of POCl₃ with water, releasing HCl gas.

  • Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more precise monitoring, especially for determining reaction completion and impurity profiles, LCMS is recommended.

  • Q: What is the best method for purifying the final product? A: The crude product obtained after filtration and drying is often purified by recrystallization. The choice of solvent is key. A common approach is to use a mixed solvent system, such as an alcohol/water mixture (e.g., ethanol/water) or toluene.[4][6] The goal is to find a system where the product is soluble at high temperature but sparingly soluble at low temperature, while impurities remain in solution. Column chromatography can also be used for high-purity material but may be less practical for large-scale synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized example based on common procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.[2][4]

Step 1: Nitration of 2-Amino-4-hydroxypyrimidine

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5-10 volumes relative to the starting material).

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 2-amino-4-hydroxypyrimidine (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture of fuming nitric acid (1.1 - 1.5 eq) and concentrated sulfuric acid (1-2 volumes) in the dropping funnel, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature at 0-5°C.

  • After the addition is complete, stir the mixture at 5-10°C for an additional 2-3 hours, or until TLC/LCMS indicates completion.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of aqueous ammonia or 50% NaOH solution, keeping the temperature below 20°C. Adjust the pH to 5.0-6.0 to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield crude 2-amino-5-nitro-4-hydroxypyrimidine.

Step 2: Chlorination of 2-Amino-5-nitro-4-hydroxypyrimidine

  • In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (for HCl and POCl₃ fumes), add phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Add N,N-Diethylaniline (0.1-0.3 eq) as a catalyst.

  • Slowly add the crude 2-amino-5-nitro-4-hydroxypyrimidine (1.0 eq) from the previous step.

  • Heat the mixture to reflux (approx. 110-125°C) and maintain for 3-8 hours. Monitor the reaction by TLC/LCMS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully pour the viscous residue onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Stir until all the ice has melted. The product should precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum at 40-50°C to yield crude this compound.

  • Recrystallize from a suitable solvent (e.g., ethanol/water or toluene) for further purification.

References

Technical Support Center: Purification of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges associated with purifying this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, its physicochemical properties, such as high polarity and potential for multiple hydrogen bond interactions, can present significant purification challenges.[3] This guide offers practical, experience-driven advice to overcome these hurdles.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

Symptom: A significantly lower than expected yield of the purified compound after performing silica gel column chromatography.

Potential Causes & Solutions:

  • Compound Instability on Silica Gel: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[4][5]

    • Recommendation: Before committing to a large-scale column, perform a quick stability test. Spot the crude material on a TLC plate, and after developing, let it sit for a few hours before visualizing again. If new spots appear or streaking intensifies, degradation is likely.

    • Solution: Consider using a less acidic stationary phase, such as neutral alumina, or deactivated silica gel.[5]

  • Inappropriate Solvent System: The polarity of the eluent may be either too low to elute the compound or too high, causing it to co-elute with impurities in the solvent front.[5]

    • Recommendation: Aim for an Rf value of 0.2-0.4 for the target compound on TLC for optimal separation.[5]

    • Solution: Systematically screen different solvent systems. A common starting point for polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).[5][6] If retention is too high, gradually increase the proportion of the polar solvent or add a small amount of an even more polar solvent like methanol.

  • Poor Solubility and Band Broadening: If the compound has limited solubility in the eluent, it can lead to broad bands and poor separation.

    • Solution: Employ a "dry loading" technique. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of the column.

Issue 2: Persistent Colored Impurities After Purification

Symptom: The final product remains yellow or off-color despite purification attempts.

Potential Causes & Solutions:

  • Co-crystallization of Impurities: Highly colored impurities may have similar solubility profiles to the desired product, leading them to co-crystallize.[3]

    • Solution: During recrystallization, add a small amount of activated charcoal to the hot solution.[3][7] The charcoal will adsorb many colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb the product, reducing the yield.

  • Incomplete Removal of Starting Materials or Byproducts: The synthesis of this compound often starts from 2,4-dichloro-5-nitropyrimidine.[1] Incomplete reaction or side reactions can leave behind structurally similar impurities that are difficult to separate.

    • Solution: Optimize the purification method. A combination of techniques may be necessary. For instance, an initial recrystallization could be followed by a final "polishing" step using column chromatography.

Issue 3: "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil.

Potential Causes & Solutions:

  • Solution is Too Supersaturated: If the solution is cooled too rapidly or is too concentrated, the compound may not have sufficient time to form an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Adding a seed crystal of the pure compound, if available, is also highly effective.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Try adding an "anti-solvent" – a solvent in which the compound is insoluble but is miscible with the crystallization solvent.[3] Add the anti-solvent dropwise to the cooled solution until turbidity persists, then allow it to stand.

Frequently Asked Questions (FAQs)

Q1: What is the best single purification technique for this compound?

A1: There is no single "best" method, as the optimal technique depends on the nature and quantity of the impurities. However, for many common impurities from its synthesis, recrystallization is a highly effective and scalable first-line approach. Column chromatography is excellent for separating compounds with different polarities but can be more time-consuming and involve larger solvent volumes.

Q2: What are some good starting solvent systems for recrystallization?

A2: Given that this compound is a solid and slightly soluble in water, a mixed solvent system is often a good choice.[8] Consider solvent pairs where the compound is soluble in one solvent when hot and insoluble in the other. Examples could include:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexane

Always perform small-scale solubility tests to determine the best solvent or solvent system for your specific crude material.

Q3: My compound appears pure by TLC, but NMR analysis shows impurities. What should I do?

A3: This indicates that the impurities have a very similar polarity to your product, making them difficult to resolve by TLC.

  • Try a different TLC solvent system: Experiment with different solvent mixtures to see if you can achieve better separation.

  • Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography. For a polar compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative to traditional reverse-phase HPLC, where it may have poor retention.[3]

Q4: How should I store the purified this compound?

A4: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8] This helps to prevent degradation over time.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[3]

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A common starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting the column with the solvent system, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary

PropertyValueSource
Molecular Formula C₄H₃ClN₄O₂[9][10]
Molecular Weight 174.54 g/mol [9]
Appearance Light yellow to yellow solid[8]
Water Solubility Slightly soluble[8]
Storage 2–8 °C under inert gas[8]

Visual Workflow

Purification_Workflow cluster_start Start: Crude Product cluster_assessment Initial Assessment cluster_methods Purification Methods cluster_analysis Purity Check cluster_end Outcome Crude Crude this compound TLC TLC Analysis for Impurity Profile Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High Polarity Impurities Column Column Chromatography TLC->Column Multiple Impurities Purity_Check Check Purity (TLC, NMR, LC-MS) Recrystallization->Purity_Check Column->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Repurify Repurify Purity_Check->Repurify Purity < 98% Repurify->Column Try Alternative Method

Caption: Decision workflow for selecting a purification technique.

References

Technical Support Center: Synthesis of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-5-nitropyrimidin-4-amine. This critical intermediate is foundational in the development of various pharmaceutical agents. Its purity is paramount, yet the synthetic route is often accompanied by the formation of closely related byproducts that can complicate downstream applications and regulatory compliance.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter. We will delve into the mechanistic origins of common impurities, provide actionable troubleshooting strategies, and outline robust analytical methods for their identification and quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic pathway for this compound, and what are the critical control points for minimizing byproducts?

The most prevalent and industrially scalable method for synthesizing this compound (Product 1 ) is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-nitropyrimidine (SM-1 ) using an ammonia source.[1] The electron-withdrawing nitro group at the C5 position strongly activates the pyrimidine ring, particularly at the C4 and C2 positions, making them susceptible to nucleophilic attack.

The reaction's selectivity is dictated by the electronic environment of the pyrimidine ring. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. However, this selectivity is not absolute and is highly dependent on reaction conditions.

Critical Control Points:

  • Temperature: Low temperatures (e.g., 0-5 °C) are crucial to favor the kinetic product (C4 substitution) and prevent over-reaction or side reactions.

  • Stoichiometry: Using a slight excess of the ammonia source can drive the reaction to completion, but a large excess can promote di-substitution. Precise control is key.

  • Moisture: The starting material, 2,4-dichloro-5-nitropyrimidine, is highly susceptible to hydrolysis.[2] A strictly anhydrous environment is mandatory to prevent the formation of hydroxylated byproducts.

Main_Reaction_Pathway SM 2,4-dichloro-5-nitropyrimidine (SM-1) Product This compound (Product 1) SM->Product Regioselective S_N_Ar Reagent NH₃ (aq) or NH₃ (g) DCM or other aprotic solvent 0-5 °C

Caption: Primary synthesis route for this compound.

Q2: During analysis, I've identified an impurity with an identical mass-to-charge ratio (m/z) as my target compound. What is this byproduct and how can I control its formation?

This is a classic case of isomer formation. The impurity is almost certainly 4-Chloro-5-nitropyrimidin-2-amine (Byproduct A ). It forms when the nucleophilic attack by ammonia occurs at the C2 position instead of the more reactive C4 position.

Causality: While C4 is electronically favored, the energy barrier for attack at C2 is not insurmountable. Higher reaction temperatures provide the necessary activation energy to overcome this barrier, leading to a loss of regioselectivity and an increased percentage of the undesired C2-aminated isomer. Some studies on related systems have shown that tertiary amine bases can also influence selectivity, sometimes favoring the C2 position.[3]

Troubleshooting & Prevention:

  • Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the addition of the ammonia source and for the duration of the reaction.

  • Choice of Base: If a non-nucleophilic base is used to scavenge HCl, ensure it does not direct the reaction towards the C2 position. Diisopropylethylamine (DIPEA) is a common choice.[1]

  • Chromatographic Separation: Baseline separation of these isomers can be challenging. Method development using HPLC with phenyl-hexyl or biphenyl stationary phases may be required for effective purification.

Q3: My reaction has produced a significant amount of a di-substituted byproduct. How do I identify it and adjust my protocol to avoid it?

The di-substituted impurity is 5-Nitro-pyrimidine-2,4-diamine (Byproduct B ). This byproduct arises from a second SNAr reaction where the remaining chlorine atom on the desired product is also displaced by ammonia.

Causality: The formation of this byproduct is a direct result of over-reaction. The first amination at C4 slightly deactivates the ring, but the C2 position remains susceptible to nucleophilic attack, especially under forcing conditions.

Troubleshooting & Prevention:

  • Control Ammonia Stoichiometry: Use no more than 1.0-1.2 equivalents of the ammonia source. A slow, controlled addition via a syringe pump is highly recommended to avoid localized areas of high concentration.

  • Limit Reaction Time: Monitor the reaction closely using in-process controls (e.g., TLC or UPLC). Quench the reaction as soon as the starting material (SM-1) is consumed to prevent the subsequent formation of the di-aminated product.

  • Reduce Temperature: As with isomer formation, lower temperatures disfavor the second, less facile substitution reaction.

Q4: My final product is contaminated with hydroxylated species. What are they and what is the root cause?

The presence of hydroxylated impurities indicates a critical failure in maintaining anhydrous conditions. The primary culprits are 2-Chloro-5-nitropyrimidin-4-ol (Byproduct C ) and potentially 4-Chloro-5-nitropyrimidin-2-ol . These are formed by the hydrolysis of the starting material, 2,4-dichloro-5-nitropyrimidine.[2][4]

Causality: The dichlorinated starting material is highly electrophilic and reacts readily with water, which acts as a nucleophile. This can happen if the solvents are not properly dried, if atmospheric moisture is introduced, or if an aqueous ammonia solution is used without careful temperature and concentration control.

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas (e.g., Argon or Nitrogen).

  • Use Anhydrous Ammonia: Whenever possible, use a solution of ammonia in an anhydrous organic solvent (like isopropanol or dioxane) or bubble anhydrous ammonia gas directly into the cooled reaction mixture.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the experiment to prevent the ingress of atmospheric moisture.

Byproduct_Formation cluster_main Main Pathway cluster_byproducts Byproduct Pathways SM 2,4-dichloro-5-nitropyrimidine (SM-1) Product Product 1 This compound SM->Product + NH₃ (C4 attack) (Kinetic Product) Isomer Byproduct A 4-Chloro-5-nitropyrimidin-2-amine SM->Isomer + NH₃ (C2 attack) (Thermodynamic Product) Hydrolysis Byproduct C 2-Chloro-5-nitropyrimidin-4-ol SM->Hydrolysis + H₂O DiSub Byproduct B 5-Nitro-pyrimidine-2,4-diamine Product->DiSub + Excess NH₃

Caption: Key byproduct formation pathways from 2,4-dichloro-5-nitropyrimidine.

Byproduct Summary Table

The table below summarizes the key compounds in this synthesis. Mass analysis is a primary tool, but chromatographic separation is essential to distinguish isomers.

Compound NameIdentifierMolecular FormulaMolecular Weight (Monoisotopic)Origin
2,4-dichloro-5-nitropyrimidineSM-1 C₄HCl₂N₃O₂192.94Starting Material
This compound Product 1 C₄H₃ClN₄O₂ 174.00 Desired Product
4-Chloro-5-nitropyrimidin-2-amineByproduct AC₄H₃ClN₄O₂174.00Isomer Formation (Attack at C2)
5-Nitro-pyrimidine-2,4-diamineByproduct BC₄H₅N₅O₂155.04Di-substitution (Over-reaction)
2-Chloro-5-nitropyrimidin-4-olByproduct CC₄H₂ClN₃O₃174.98Hydrolysis of Starting Material

Analytical Workflow: Protocol for Byproduct Identification by HPLC-MS

This protocol provides a robust method for separating and identifying the target product from its most common process-related impurities.

Objective: To achieve chromatographic separation and mass identification of this compound and potential byproducts A, B, and C.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the crude reaction mixture or final product.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-MS Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a single quadrupole or tandem mass spectrometer.

  • Column: C18 Reverse-Phase Column (e.g., Waters XBridge, Agilent Zorbax), 2.1 x 50 mm, 2.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: m/z 100 - 500

  • Capillary Voltage: 3.5 kV

3. Data Analysis & Interpretation:

  • Extract Ion Chromatograms (EICs): Generate EICs for the expected [M+H]⁺ ions of the target and byproducts.

    • Product 1 & Byproduct A: m/z 175.01

    • Byproduct B: m/z 156.05

    • Byproduct C: m/z 175.99

    • SM-1: m/z 193.95

  • Identify Peaks: The desired product is typically the major peak. Due to its polarity, Byproduct B (di-amine) will likely elute earliest. The isomers (Product 1 and Byproduct A) will elute close to each other, and their order will depend on the specific column chemistry. Byproduct C (hydroxylated) will also have a distinct retention time.

  • Confirm Identity: Confirm the identity of each peak by its mass spectrum. Look for the characteristic chlorine isotope pattern ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio) for all chlorinated species.

This self-validating system confirms identity through both chromatographic retention time and mass-to-charge ratio, providing a high degree of confidence in your analysis.

References

Technical Support Center: Synthesis of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-5-nitropyrimidin-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As a key building block in the development of various pharmaceutical compounds, a reliable and efficient synthesis is crucial.[1][2] This resource, compiled by senior application scientists, offers field-proven insights to help you navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors, primarily incomplete reaction, side product formation, or loss of product during workup and purification.

Possible Causes & Solutions:

  • Incomplete Chlorination: The conversion of the hydroxyl group in the precursor (e.g., 2-amino-5-nitropyrimidin-4-ol) to a chloro group might be inefficient.

    • Troubleshooting:

      • Reagent Quality: Ensure the chlorinating agent (e.g., phosphorus oxychloride - POCl₃) is fresh and has not been degraded by moisture.

      • Reaction Temperature: The chlorination step often requires elevated temperatures.[3] Ensure your reaction is reaching and maintaining the optimal temperature as specified in your protocol. A lower temperature may lead to an incomplete reaction.

      • Reaction Time: Extend the reaction time to ensure the conversion is complete. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule. A common side reaction is the formation of the isomeric 6-chloro-5-nitropyrimidin-4-amine.[1]

    • Troubleshooting:

      • Temperature Control: Precise temperature control is critical. Overheating can lead to the formation of undesired isomers and decomposition products.

      • Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the aminating agent (e.g., ammonia) might lead to further substitution reactions.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps. This compound is slightly soluble in water, which can lead to losses during aqueous workups.[1][4]

    • Troubleshooting:

      • Extraction: When performing a liquid-liquid extraction, ensure you are using a suitable organic solvent (e.g., dichloromethane) and perform multiple extractions to maximize the recovery of the product from the aqueous layer.

      • Purification: Optimize your purification method. If using column chromatography, select an appropriate solvent system to achieve good separation from impurities. For recrystallization, carefully choose the solvent to maximize crystal formation and recovery.

Issue 2: Difficulty in Purification/Presence of Impurities

Q: My final product is difficult to purify and contains persistent impurities. What are these impurities and how can I remove them?

A: The most common impurities are starting materials, isomeric byproducts, and products of side reactions.

Common Impurities & Purification Strategies:

ImpurityPotential CauseRecommended Purification Method
Unreacted Starting Material Incomplete reaction.Column chromatography with a carefully selected eluent system.
Isomeric Byproducts (e.g., 6-chloro-5-nitropyrimidin-4-amine) Non-selective reaction conditions.Fractional crystallization or preparative HPLC may be necessary for isomers with similar polarities.
Over-aminated Products Excess aminating agent or prolonged reaction time.Column chromatography can effectively separate these more polar byproducts.
Hydrolyzed Product (2-amino-5-nitropyrimidin-4-ol) Presence of water during the reaction or workup.Recrystallization from a suitable solvent.

Expert Tip: To minimize the formation of the hydrolyzed product, ensure all glassware is thoroughly dried and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process starting from 2-aminopyrimidine. The first step is the nitration of 2-aminopyrimidine to form 2-amino-5-nitropyridine. This is followed by hydrolysis to yield 2-hydroxy-5-nitropyridine, which is then chlorinated to give the final product.[2] Another common route starts from 2,4-dichloro-5-nitropyrimidine and involves a selective amination at the 4-position.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

A2:

  • Handling of Nitrating Agents: Nitrating mixtures (e.g., fuming nitric acid and concentrated sulfuric acid) are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use of Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and toxic liquid that reacts violently with water. Handle it with extreme care in a fume hood and avoid any contact with moisture.

  • Exothermic Reactions: Both nitration and chlorination reactions can be highly exothermic. It is crucial to control the rate of reagent addition and maintain the recommended reaction temperature using an ice bath or other cooling methods to prevent runaway reactions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample and quantify any impurities.

Experimental Protocol: Synthesis from 2,4-dichloro-5-nitropyrimidine

This protocol provides a general procedure for the synthesis of 2-chloro-4-amino-5-nitropyrimidines from 2,4-dichloro-5-nitropyrimidines.[1]

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Dichloromethane (DCM)

  • Aqueous Ammonia (NH₃·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • In a suitable reaction vessel, dissolve 2,4-dichloro-5-nitropyrimidine in dichloromethane (DCM).

  • To this solution, add aqueous ammonia and N,N-diisopropylethylamine (DIPEA).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2,4-dichloro-5-nitropyrimidine in DCM dropwise to the cooled mixture.

  • Stir the reaction mixture continuously at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to collect the solid precipitate.

  • Wash the collected solid with cold DCM.

  • Dry the solid under vacuum to obtain the target product, this compound, as a yellow solid.[1]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate key workflows.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents: - 2,4-dichloro-5-nitropyrimidine - DCM, NH3·H2O, DIPEA dissolve Dissolve Starting Material in DCM prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_reagents Slowly Add Reagents cool->add_reagents stir Stir at 0 °C for 1h add_reagents->stir monitor Monitor Progress (TLC/HPLC) stir->monitor filter Filter Precipitate monitor->filter wash Wash with Cold DCM filter->wash dry Dry Under Vacuum wash->dry product product dry->product Final Product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products workup_loss Loss During Workup start->workup_loss check_reagents Check Reagent Quality & Stoichiometry incomplete_rxn->check_reagents optimize_temp_time Optimize Temperature & Time incomplete_rxn->optimize_temp_time control_temp Precise Temperature Control side_products->control_temp optimize_workup Optimize Extraction & Purification workup_loss->optimize_workup

References

Technical Support Center: Stability and Handling of 2-Chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical information, troubleshooting advice, and experimental protocols concerning the stability of 2-Chloro-5-nitropyrimidin-4-amine. It is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive building block in their synthetic workflows.

Compound Profile and Core Characteristics

This compound is a highly functionalized pyrimidine derivative. Its chemical behavior is dominated by the interplay of three key features:

  • An electron-deficient pyrimidine ring.

  • A potent electron-withdrawing nitro group at the C-5 position.

  • A good leaving group (chloride) at the C-2 position, which is activated for nucleophilic displacement.

This specific arrangement of functional groups renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr), which is the primary consideration for its stability and handling.

PropertyValueSource(s)
CAS Number 1920-66-7[1][2][3]
Molecular Formula C₄H₃ClN₄O₂[1][3]
Molecular Weight 174.55 g/mol [1][2]
Appearance Light yellow to yellow solid[2][4]
Melting Point 221-226 °C[2]
Solubility Slightly soluble in water[2][4]
Recommended Storage 2–8 °C under inert gas (Nitrogen or Argon)[1][2]

Frequently Asked Questions (FAQs) on Stability & Handling

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life and to prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] The container must be sealed tightly to prevent moisture ingress. The high reactivity of the chloro group makes it susceptible to slow hydrolysis even with atmospheric moisture over extended periods.

Q2: Is this compound sensitive to light or atmospheric conditions?

Yes. While specific photostability studies are not publicly available, nitroaromatic compounds are often light-sensitive and can undergo photochemical reactions. Therefore, it is best practice to store the compound in an amber vial or otherwise protected from light. Handling under an inert atmosphere is recommended to prevent hydrolysis.

Q3: How stable is the compound in common organic solvents?

The stability is highly dependent on the nature of the solvent:

  • Stable: Aprotic, non-nucleophilic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are generally suitable for reactions and short-term storage in solution, provided they are anhydrous. A synthesis procedure described in the literature uses DCM as a solvent.[4]

  • Potentially Unstable: Protic or nucleophilic solvents like methanol, ethanol, and water can act as nucleophiles, leading to the slow displacement of the chloride to form the corresponding methoxy, ethoxy, or hydroxy byproducts. This solvolysis is often accelerated by heat or the presence of a base.

Q4: What is the expected stability across different pH ranges in aqueous media?

  • Acidic Conditions (pH < 6): The compound is expected to be relatively more stable. The amino group will be protonated, which slightly reduces the electron-donating effect but the primary mode of degradation (nucleophilic attack) is less likely with weak nucleophiles like water.

  • Neutral Conditions (pH ≈ 7): Stability is moderate, but hydrolysis can occur over time, especially with heating. It is only slightly soluble in water.[2][4]

  • Basic Conditions (pH > 8): The compound is expected to be unstable. Hydroxide ions (OH⁻) are strong nucleophiles that will readily attack the C-2 position, leading to the rapid formation of 2-hydroxy-5-nitropyrimidin-4-amine. This degradation pathway is often irreversible.

Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered when using this compound in synthesis.

Problem 1: My reaction shows multiple unexpected byproducts, and the starting material is consumed rapidly.

  • Causality: This is characteristic of the compound's high reactivity. The C-2 chloro group is highly activated towards nucleophilic substitution.[5][6] If your reaction mixture contains multiple nucleophilic species (e.g., certain solvents, additives, or impurities), you will see competing substitution reactions.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Start your reaction at 0°C or even -20°C to moderate the reaction rate.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere to prevent hydrolysis.

    • Control Stoichiometry: Add your nucleophile slowly and in a controlled manner to avoid localized high concentrations and potential side reactions.

    • Solvent Choice: Switch to a less reactive, aprotic solvent like THF or Toluene.

Problem 2: My analytical data (LC-MS, NMR) shows a mass corresponding to the loss of chlorine and the addition of a solvent fragment (e.g., -OH, -OCH₃).

  • Causality: This is a classic case of solvolysis, where the solvent acts as the nucleophile. This is common when using alcohol-based solvents or when water is present. The SNAr mechanism is highly favorable, and even weak nucleophiles can displace the chloride.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Immediately switch to anhydrous, non-nucleophilic solvents.

    • Check Reagents for Water: Ensure all reagents, especially bases like triethylamine or DIPEA, are dry. Amine bases are often hygroscopic.

    • Protocol Review: If the protocol requires a protic solvent, it must be the intended reagent. If not, the protocol must be modified.

Problem 3: The yield of my desired SNAr reaction is consistently low, even with complete consumption of the starting material.

  • Causality: This suggests that while your nucleophile is reacting, it may be participating in undesired secondary reactions, or the product itself is unstable under the reaction conditions. The nitro group, for example, can be sensitive to certain reducing agents or strong bases at high temperatures.

  • Troubleshooting Steps:

    • Analyze the Byproducts: Identify the major impurities to understand the competing reaction pathways.

    • Use a Milder Base: If a base is used to scavenge HCl, consider switching to a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.

Experimental Protocols & Visualizations

Protocol 1: General Workflow for Assessing Compound Stability

This protocol provides a framework for testing the stability of this compound under specific experimental conditions.

G cluster_prep Preparation cluster_test Test Conditions cluster_analysis Analysis prep_solution 1. Prepare Stock Solution (e.g., 1 mg/mL in dry ACN) aliquot 2. Aliquot into Vials (e.g., 1 mL per vial) prep_solution->aliquot add_solvent 3. Add Test Solvent/Solution (e.g., pH buffer, nucleophile) aliquot->add_solvent incubate 4. Incubate (e.g., RT, 50°C, protected from light) add_solvent->incubate sampling 5. Sample at Time Points (t=0, 1h, 4h, 24h) incubate->sampling analyze 6. Analyze by LC-MS (Quantify peak area of parent compound) sampling->analyze conclusion 7. Plot % Remaining vs. Time (Determine degradation rate) analyze->conclusion

Caption: Workflow for assessing the stability of the target compound.

Primary Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism of degradation involves the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine.

Caption: Generalized SNAr degradation pathway. (Note: Images are placeholders for structural diagrams).

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting one of the most common yet challenging reactions in medicinal chemistry: the Nucleophilic Aromatic Substitution (SNAr) on pyrimidine scaffolds. Pyrimidines are a cornerstone of many pharmaceutical compounds, making the mastery of their functionalization critical.[1][2] This document moves beyond simple protocols to explain the underlying principles that govern reaction success, empowering you to diagnose and solve low-yield issues effectively.

Core Principles: The Pyrimidine SNAr Reaction

Nucleophilic aromatic substitution on pyrimidines is a powerful tool for C-N, C-O, and C-S bond formation.[3] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The inherent electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates it towards nucleophilic attack, a feature less prominent in rings like pyridine.[1][2] However, achieving high yields requires a delicate balance of several factors.

Mechanism Overview

Caption: General mechanism of pyrimidine SNAr.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the specific problems you might be facing at the bench.

Q1: My reaction shows little to no conversion of the starting material. What are the primary factors to investigate?

Low or no conversion is often a problem of insufficient activation of the pyrimidine ring or inadequate reactivity of the nucleophile.

A1: Root Cause Analysis

  • Ring Activation: The pyrimidine ring itself is electron-deficient, but its reactivity is significantly enhanced by electron-withdrawing groups (EWGs).[6][7] The position of these groups is critical. EWGs at the ortho or para positions (C2, C4/C6) to the leaving group are most effective because they can stabilize the negative charge of the Meisenheimer intermediate through resonance.[7][8] If your substrate lacks strong EWGs (like -NO₂, -CN, -SO₂R), the reaction will inherently be sluggish.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring.

    • Anionic Nucleophiles: Alkoxides, thiolates, and amides are generally potent.

    • Neutral Nucleophiles: Amines and alcohols are common but may require a base to deprotonate them, increasing their nucleophilicity.[4] Highly basic amines might get protonated under acidic conditions, rendering them non-nucleophilic.[9]

  • Leaving Group Ability: The rate of SNAr reactions is influenced by the leaving group's ability to depart. For halopyrimidines, the typical reactivity order is F > Cl > Br > I.[5] This is contrary to SN2 reactions because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. The high electronegativity of fluorine strongly activates the ring towards attack.[5][6]

Troubleshooting Workflow:

LowConversion_Troubleshooting Start Low / No Conversion Check_Activation Is the pyrimidine ring sufficiently activated? Start->Check_Activation Activation_No No Check_Activation->Activation_No Activation_Yes Yes Check_Activation->Activation_Yes Check_Nucleophile Is the nucleophile reactive enough? Nucleophile_No No Check_Nucleophile->Nucleophile_No Nucleophile_Yes Yes Check_Nucleophile->Nucleophile_Yes Check_LG Is the leaving group appropriate? LG_No No Check_LG->LG_No LG_Yes Yes Check_LG->LG_Yes Check_Conditions Are reaction conditions optimal? Optimize_Solvent Switch to a polar aprotic solvent (DMF, DMSO). Check_Conditions->Optimize_Solvent Optimize_Temp Increase temperature incrementally. Check_Conditions->Optimize_Temp Add_EWG Consider substrate with stronger EWG (e.g., -NO2). Activation_No->Add_EWG Use_Catalyst Use Lewis acid (e.g., ZnCl2) or protic acid catalyst. Activation_No->Use_Catalyst Activation_Yes->Check_Nucleophile Increase_Nuc Use stronger nucleophile or add a base (e.g., K2CO3, NaH) to deprotonate. Nucleophile_No->Increase_Nuc Nucleophile_Yes->Check_LG Change_LG Switch to a better leaving group (e.g., -F or -SO2Me). LG_No->Change_LG LG_Yes->Check_Conditions

Caption: Troubleshooting workflow for low SNAr conversion.

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Regioselectivity, particularly with di- or tri-substituted pyrimidines, is a common challenge. The site of nucleophilic attack is governed by electronics and sterics.

A2: Controlling Regioselectivity

  • Inherent Reactivity: For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[10][11] This is because the intermediate formed by attack at C4 can be stabilized by three resonance structures, delocalizing the negative charge more effectively onto the ring nitrogens.[10] However, this selectivity is highly sensitive to reaction conditions and the electronic nature of other substituents on the ring.[12][13]

  • Substituent Effects:

    • Electron-Donating Groups (EDGs): An EDG (e.g., -NH₂, -OR) at the C6 position can reverse the selectivity, favoring attack at the C2 position.[12]

    • Electron-Withdrawing Groups (EWGs): An EWG at C5 strongly activates the C4 position for substitution.[14]

  • Nucleophile-Directed Selectivity: In some cases, the nucleophile itself can direct the substitution. For instance, with 2,4-dichloro-5-nitropyrimidine, secondary amines selectively substitute at C4, while tertiary amines can lead to selective substitution at C2.[14]

  • Steric Hindrance: A bulky nucleophile or a bulky substituent near a potential reaction site will disfavor attack at that position.

Strategies for Improving Selectivity:

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can often enhance selectivity by favoring the kinetically controlled product.[4]

  • Controlled Addition: Slow, dropwise addition of the nucleophile can maintain its low concentration in the reaction mixture, which helps to prevent di-substitution and improve selectivity for mono-substitution.[4]

  • Solvent Choice: The solvent can influence which site is more reactive. Experiment with different solvents (see Q3).

  • Protecting Groups: If one reactive site is interfering, consider temporarily protecting it to direct the reaction to the desired position.

Q3: The reaction is sluggish or requires very high temperatures. How can I accelerate it?

Reaction rate is a function of activation energy. Several parameters can be adjusted to lower this barrier.

A3: Enhancing Reaction Kinetics

  • Solvent Effects: The choice of solvent is paramount. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions.[4][9] They are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive. Polar protic solvents (e.g., water, alcohols) can stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[15] However, in some cases, water can be an excellent and green solvent, especially for amination reactions promoted by acid.[2][9]

SolventDielectric Constant (ε)TypeTypical Temperature Range (°C)
DMF 37Polar Aprotic25 - 150
DMSO 47Polar Aprotic25 - 180
NMP 32Polar Aprotic25 - 200
Acetonitrile 36Polar Aprotic25 - 80
Ethanol 25Polar Protic25 - 78 (reflux)
Water 80Polar Protic25 - 100 (reflux)
  • Temperature: Increasing the temperature provides the necessary activation energy. However, this should be done cautiously as it can lead to side reactions and decreased selectivity.[4] A stepwise increase in temperature after the initial controlled addition of the nucleophile can be an effective strategy.[4]

  • Catalysis:

    • Acid Catalysis: Simple protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂, AlCl₃) can catalyze SNAr reactions on nitrogen heterocycles.[9][16] They work by coordinating to a ring nitrogen, which withdraws electron density and further activates the ring toward nucleophilic attack.[16]

    • Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase, accelerating the reaction.

Q4: I'm observing significant byproduct formation, especially from solvolysis or di-substitution. How can this be minimized?

Side reactions are a major cause of low yields and purification headaches.

A4: Minimizing Side Products

  • Solvolysis: If you are using an alcohol or water as a solvent, it can also act as a nucleophile, leading to undesired alkoxy or hydroxy byproducts. This is particularly problematic under basic conditions, where alkoxide ions can form and compete with your intended nucleophile.[1]

    • Solution: Use an anhydrous, aprotic solvent. If a protic solvent is necessary, consider running the reaction at a lower temperature or using a less basic catalyst.

  • Di-substitution: On pyrimidines with multiple leaving groups (e.g., 2,4-dichloropyrimidine), over-reaction to form the di-substituted product is common.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile.[4] As mentioned, slow, controlled addition of the nucleophile at low temperature is a highly effective technique to maximize mono-substitution.[4]

  • Hydrolysis/Degradation: Pyrimidine rings, especially when highly activated, can be susceptible to hydrolysis or other degradation pathways under harsh conditions (high temperature, strong acid/base).

    • Solution: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.[4] Use the mildest conditions (temperature, base strength) that afford a reasonable reaction rate.

Experimental Protocol: General Procedure for SNAr Amination

This protocol provides a robust starting point for the amination of a chloropyrimidine. Optimization will be required based on the specific substrate and nucleophile.

Materials:

  • Chloropyrimidine substrate (1.0 eq.)

  • Amine nucleophile (1.05-1.2 eq.)

  • Base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen/argon line.

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Initial Charge: To the reaction flask, add the chloropyrimidine substrate (1.0 eq.) and the base (e.g., K₂CO₃, 1.5 eq.). Add the anhydrous solvent to dissolve/suspend the solids.

  • Cooling: If required for selectivity, cool the flask to the desired temperature (e.g., 0-5 °C) using an ice-water bath.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq.) in a small amount of the anhydrous solvent in the dropping funnel.

  • Controlled Addition: Add the nucleophile solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature remains stable.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[17]

Frequently Asked Questions (FAQs)

Q: Can I use a palladium catalyst for this type of reaction? A: While palladium-catalyzed cross-coupling reactions (like Buchwald-Hartwig amination) are powerful for C-N bond formation, they are often unnecessary for activated heteroaryl halides like many chloropyrimidines.[2] The inherent reactivity of the pyrimidine ring often allows for a successful transition-metal-free SNAr reaction, which can be more cost-effective and environmentally friendly.[2]

Q: My nucleophile is an alcohol. What is the best base to use? A: To form an alkoxide from an alcohol, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is a classic choice. It deprotonates the alcohol to form the sodium alkoxide, which is a much stronger nucleophile. The reaction should be performed in an anhydrous aprotic solvent like THF or DMF.

Q: How do I remove high-boiling solvents like DMF or DMSO after the reaction? A: These solvents can be challenging to remove by simple evaporation. A common and effective method is to perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract your product into a less polar, lower-boiling organic solvent like ethyl acetate or dichloromethane. The high-boiling polar solvent will preferentially partition into the aqueous layer.[4]

References

Technical Support Center: Purity Assessment of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 2-Chloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for determining the purity of this key chemical intermediate. Our approach is rooted in practical, field-proven insights to ensure the integrity and reliability of your analytical data.

Introduction: The Critical Role of Purity Analysis

This compound is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and pharmaceutical development. The purity of this intermediate is paramount as it directly impacts the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API). This guide will walk you through the most common analytical techniques for purity assessment, focusing on troubleshooting specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse Technique

Reverse-phase HPLC with UV detection is the most common and powerful technique for assessing the purity of this compound and related compounds.[1] Given the polar nature of the amine and nitro groups, coupled with the hydrophobicity of the pyrimidine ring, careful method development is crucial.

Recommended Starting HPLC-UV Method Parameters
ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention and resolution for a broad range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and improve peak shape for the amine. MS-compatible.[2]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Gradient 10-90% B over 20 minutesA good starting point to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) 254 nm and 330 nmThe pyrimidine ring and nitro group are expected to have strong absorbance at these wavelengths.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 5-10 µLA reasonable starting point to avoid overloading.
HPLC Troubleshooting Guide (Q&A Format)

Question 1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

  • Problem: Asymmetrical peak shape (tailing) can compromise accurate integration and purity calculation.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: The primary amine on your compound can interact with free silanol groups on the silica-based column packing, causing tailing.

      • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to protonate the amine and minimize these interactions. For highly basic compounds, a low-pH mobile phase is crucial.[3]

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[4]

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

      • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Using a guard column can prevent this issue.[5]

Question 2: I am seeing a new, unexpected peak in my chromatogram that wasn't there before. How do I identify its source?

  • Problem: Ghost peaks or new impurity peaks can arise from several sources, complicating purity analysis.

  • Potential Causes & Solutions:

    • Sample Degradation: this compound may be unstable in your sample solvent or under certain light/temperature conditions. Nitroaromatic compounds can be susceptible to degradation.[6]

      • Solution: Prepare your sample fresh and protect it from light. Analyze the sample immediately after preparation.

    • Contaminated Mobile Phase: Impurities in your solvents or water can appear as peaks, especially in gradient elution.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases before use.

    • Carryover from Previous Injection: A portion of the previous sample may be retained in the injector and eluted in the current run.

      • Solution: Run a blank injection (your sample solvent) after a high-concentration sample to check for carryover. Implement a needle wash step in your injection sequence.[7]

Question 3: My retention times are drifting from one injection to the next. What's causing this instability?

  • Problem: Unstable retention times make peak identification and quantification unreliable.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.

      • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

    • Mobile Phase Composition Changes: The composition of your mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing.[5]

      • Solution: Ensure your solvent bottles are capped. If you are mixing solvents online, check that your pump's proportioning valve is functioning correctly.[4]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature for consistent and reproducible results.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample (e.g., in ACN:Water) Filter Filter Sample & Mobile Phase Sample->Filter MobilePhase Prepare Mobile Phases (e.g., 0.1% FA in Water/ACN) MobilePhase->Filter Equilibrate Equilibrate Column Filter->Equilibrate Load into HPLC Inject Inject Sample Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate % Purity (Area Percent) Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for HPLC purity assessment.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is a valuable technique for assessing volatile impurities that may not be easily detected by HPLC. For a compound like this compound, which has a moderate molecular weight, GC analysis is feasible, but thermal stability is a key consideration.

GC Troubleshooting Guide (Q&A Format)

Question 1: I'm not seeing my main peak, or it's very small and broad. What is happening?

  • Problem: Poor peak shape or complete absence of the analyte peak suggests a problem with the compound's transit through the GC system.

  • Potential Causes & Solutions:

    • Thermal Degradation: The compound may be degrading in the high-temperature injector port or on the column. Nitroaromatic compounds can be thermally labile.

      • Solution: Lower the injector temperature in 20°C increments to find the lowest possible temperature that still allows for efficient volatilization. Use a deactivated inlet liner.

    • Adsorption: The amine and nitro groups can be highly polar and may adsorb to active sites in the injector liner or the column.

      • Solution: Use a highly deactivated inlet liner (e.g., silanized). Consider derivatization of the amine group to make the molecule less polar and more volatile, although this adds complexity to the analysis.[8]

Question 2: How can I confirm the identity of small impurity peaks?

  • Problem: Identifying unknown impurities is crucial for a comprehensive purity assessment.

  • Solution:

    • GC-MS is the ideal tool for this purpose. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structure of the impurity or match it against a library. The electron capture detector (ECD) is also highly sensitive to halogenated and nitro-containing compounds and can be used for selective detection.[7][9]

    • Potential Impurities to Look For:

      • Starting materials: e.g., 2,4-dichloro-5-nitropyrimidine.[10][11]

      • Isomers: Positional isomers formed during synthesis.

      • Decomposition products: e.g., hydrolysis of the chloro group to a hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Absolute Purity

While HPLC provides a relative purity assessment (area percent), quantitative NMR (qNMR) can determine the absolute purity of your compound against a certified internal standard.[12][13] This is a non-destructive technique that provides structural information simultaneously.[14][15]

qNMR Troubleshooting Guide (Q&A Format)

Question 1: The purity value I calculated from qNMR is lower than what I got from HPLC. Why the discrepancy?

  • Problem: Discrepancies between analytical techniques can cast doubt on the true purity of the material.

  • Potential Causes & Solutions:

    • Presence of NMR-Active, UV-Inactive Impurities: HPLC-UV will not detect impurities that do not have a UV chromophore. NMR, however, will detect any proton-containing impurity.

      • Solution: This is a key strength of using orthogonal techniques. The qNMR result is likely a more accurate representation of the absolute purity.

    • Incorrect Integration: Inaccurate integration of either the analyte or the internal standard peaks will lead to an incorrect purity calculation.

      • Solution: Ensure that the integration regions are set correctly and that the baseline is flat. All spectra should be properly phased and baseline corrected before integration.[13]

    • Relaxation Delay (d1) is too short: If the delay between scans is too short, signals from different protons may not have fully relaxed, leading to non-quantitative signal intensities.[16]

      • Solution: Use a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons being quantified. A conservative delay of 30 seconds is often a good starting point.[16]

qNMR Purity Determination Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_calc Purity Calculation Weigh_Analyte Accurately weigh Analyte Dissolve Dissolve both in deuterated solvent (e.g., DMSO-d6) Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard (e.g., Maleic Anhydride) Weigh_Standard->Dissolve Acquire Acquire 1H NMR spectrum with quantitative parameters (long d1) Dissolve->Acquire Process Process spectrum (phasing, baseline correction) Acquire->Process Integrate_Analyte Integrate non-overlapping Analyte peak Process->Integrate_Analyte Integrate_Standard Integrate non-overlapping Standard peak Process->Integrate_Standard Calculate Calculate Purity using the qNMR equation Integrate_Analyte->Calculate Integrate_Standard->Calculate

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing the thermal properties of your material.[17][18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[19] It is excellent for determining the presence of residual solvents or water. A significant mass loss before the decomposition temperature indicates the presence of volatiles.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For purity assessment, a sharp melting endotherm on a DSC thermogram is indicative of a highly pure crystalline substance. Impurities will typically broaden the melting peak and lower the melting point.[19][20]

Thermal Analysis Troubleshooting (Q&A Format)

Question: My DSC thermogram shows a broad melting peak. Does this mean my sample is impure?

  • Problem: A broad melting endotherm can indicate impurity but can also be caused by other factors.

  • Potential Causes & Solutions:

    • Presence of Impurities: This is the most common reason. Impurities disrupt the crystal lattice, causing the material to melt over a wider temperature range.

      • Solution: Correlate the DSC data with HPLC or qNMR results to confirm the presence of impurities.

    • Amorphous Content: If the material is not fully crystalline, it will not exhibit a sharp melt.

      • Solution: Confirm the solid-state form using techniques like X-ray powder diffraction (XRPD).

    • Decomposition during Melting: If the compound decomposes as it melts, this can distort the melting endotherm.

      • Solution: Run a TGA experiment. If there is a mass loss that coincides with the DSC "melting" event, it indicates decomposition.

Frequently Asked Questions (FAQs)

Q: Which technique should I use as my primary method for purity assessment? A: HPLC-UV is generally the best primary technique due to its high resolution, sensitivity, and applicability to a wide range of potential impurities. qNMR is the gold standard for determining absolute purity, and GC-MS is excellent for identifying volatile or unknown impurities. A combination of orthogonal techniques (e.g., HPLC and qNMR) provides the most comprehensive and trustworthy purity assessment.

Q: How do I choose the right solvent to dissolve my sample for analysis? A: The ideal sample solvent should completely dissolve your compound and be compatible with the analytical technique. For reverse-phase HPLC, a mixture of your mobile phase A and B (e.g., 50:50 water:acetonitrile) is often a good choice to ensure good peak shape.[21] For NMR, a deuterated solvent that fully dissolves your compound (e.g., DMSO-d6, CDCl3) is required.

Q: What is the importance of a reference standard? A: A well-characterized reference standard is crucial for positive identification (by comparing retention times or spectra) and for accurate quantification. The purity of your reference standard must be known to accurately determine the purity of your test samples.

Q: My compound is a new discovery. How do I know what impurities to look for? A: Understanding the synthetic route is key.[10][11] Potential impurities often include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Reagents or catalysts used in the synthesis.

  • Degradation products formed during the reaction or workup.

References

Technical Support Center: Cost-Effective Synthesis of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the cost-effective synthesis of 2-Chloro-5-nitropyrimidin-4-amine. It addresses common challenges and frequently asked questions to ensure successful and efficient experimental outcomes. Our approach is grounded in established chemical principles to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective and highest-yielding method for synthesizing this compound?

A1: The most direct and economically viable route is the selective amination of 2,4-dichloro-5-nitropyrimidine. This single-step process typically offers high yields and avoids the complexities of multi-step syntheses that often begin with less functionalized pyrimidine cores. A well-documented procedure involves reacting 2,4-dichloro-5-nitropyrimidine with an ammonia source, which can achieve yields upwards of 90%[1].

Q2: What are the critical starting materials and how do their purities affect the reaction?

A2: The primary starting material is 2,4-dichloro-5-nitropyrimidine. The purity of this substrate is paramount, as impurities can lead to side reactions and complicate the purification of the final product. It is advisable to use a starting material with a purity of at least 98%. The ammonia source can be aqueous ammonia or methanolic ammonia; the choice may influence reaction time and work-up procedures[1][2].

Q3: What are the primary safety concerns when handling the reagents involved in this synthesis?

A3: 2,4-dichloro-5-nitropyrimidine is a reactive and potentially hazardous compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood. Concentrated ammonia solutions are corrosive and have pungent fumes; care should be taken to avoid inhalation and skin contact.

Q4: Are there alternative, albeit potentially less cost-effective, synthetic routes to this compound?

A4: Yes, alternative routes often involve a multi-step process that can include the nitration of a 2-aminopyrimidine derivative, followed by hydrolysis and chlorination[3][4]. While these methods offer flexibility in substrate scope, they are generally more labor-intensive, may require harsh reagents like fuming nitric acid, and often result in lower overall yields due to the multiple transformations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Potential Cause 2: Competing Side Reactions. The formation of the isomeric 4-Chloro-5-nitropyrimidin-2-amine or di-substituted products can reduce the yield of the desired compound.

    • Solution: Precise temperature control is crucial. Running the reaction at a lower temperature (e.g., 0°C) can enhance the regioselectivity of the amination at the C4 position[1]. The slow, dropwise addition of the ammonia source is also recommended to maintain a low localized concentration and minimize di-substitution.

  • Potential Cause 3: Product Loss During Work-up. The product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to minimize the protonation and subsequent aqueous solubility of the amine product. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to maximize recovery.

Issue 2: Difficulty in Product Purification

  • Potential Cause 1: Presence of Isomeric Impurities. As mentioned, the formation of the C2-aminated isomer can make purification challenging.

    • Solution: Column chromatography on silica gel is an effective method for separating the desired C4-aminated product from its isomer. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can provide good separation.

  • Potential Cause 2: Residual Starting Material. Unreacted 2,4-dichloro-5-nitropyrimidine can co-elute with the product in some solvent systems.

    • Solution: Optimize the reaction to ensure complete consumption of the starting material. If purification is still required, careful selection of the column chromatography eluent is necessary.

Issue 3: Inconsistent Reaction Outcomes

  • Potential Cause: Variable Reagent Quality. The quality and concentration of the ammonia solution can vary.

    • Solution: Use a freshly opened bottle of the ammonia solution or titrate it to determine its exact concentration before use. This will ensure consistent stoichiometry in your reactions.

Cost-Effective Synthesis Protocol: Amination of 2,4-dichloro-5-nitropyrimidine

This protocol is optimized for high yield and cost-effectiveness.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2,4-dichloro-5-nitropyrimidine193.9830 g154.36 mmol
Dichloromethane (DCM)84.93400 mL-
Aqueous Ammonia (28-30%)17.0324 mL-
N,N-Diisopropylethylamine (DIPEA)129.2437.2 mL216.1 mmol
Experimental Procedure
  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloro-5-nitropyrimidine (30 g, 154.36 mmol) in dichloromethane (400 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, prepare a solution of aqueous ammonia (24 mL) and N,N-Diisopropylethylamine (37.2 mL).

  • Slowly add the ammonia/DIPEA solution dropwise to the cooled DCM solution of 2,4-dichloro-5-nitropyrimidine over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to confirm the consumption of the starting material.

  • Upon completion, filter the reaction mixture to collect the precipitated solid.

  • Wash the collected solid with cold water and then with a small amount of cold DCM to remove any residual impurities.

  • Dry the solid under vacuum to obtain this compound as a yellow solid.

Expected Yield: Approximately 25 g (92.6%)[1].

Visualizing the Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2,4-dichloro-5-nitropyrimidine in Dichloromethane C Cool Pyrimidine Solution to 0°C A->C B Prepare Ammonia/DIPEA Solution D Slowly Add Ammonia/DIPEA Solution B->D C->D E Stir at 0°C for 1 hour D->E F Filter Reaction Mixture E->F G Wash Solid with Water and DCM F->G H Dry Under Vacuum G->H I Obtain Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Mechanistic Insight

The regioselectivity of the amination reaction is a key aspect of this synthesis. The C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 position due to the electron-withdrawing effect of the adjacent nitro group.

reaction_mechanism 2,4-dichloro-5-nitropyrimidine Meisenheimer Complex Meisenheimer Complex 2,4-dichloro-5-nitropyrimidine->Meisenheimer Complex + NH3 This compound Meisenheimer Complex->this compound - HCl

Caption: Simplified reaction mechanism for the amination of 2,4-dichloro-5-nitropyrimidine.

References

Technical Support Center: Spectroscopic Identification of Impurities in 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic identification of impurities in 2-Chloro-5-nitropyrimidin-4-amine. This resource is designed for researchers, analytical scientists, and drug development professionals who require high-purity material and need robust methods for impurity characterization. Purity is paramount, as even minor impurities can have significant impacts on downstream applications, including biological activity and safety profiles. This guide provides practical, field-tested advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions and concerns that arise during the analysis of this compound.

Q1: What are the most common process-related impurities I should expect in my sample of this compound?

A1: Understanding the synthetic route is critical to predicting potential impurities. A common synthesis involves the reaction of 2,4-dichloro-5-nitropyrimidine with an ammonia source.[1][2] Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Material: The most common impurity is often the starting material, 2,4-dichloro-5-nitropyrimidine . Its presence indicates an incomplete reaction.[3][4]

  • Positional Isomer: Depending on reaction conditions, regioselectivity may not be perfect. The formation of the 4-Chloro-5-nitropyrimidin-2-amine isomer is possible, although typically the 4-position is more reactive to nucleophilic substitution.[5]

  • Hydrolysis Product: The chloro groups are susceptible to hydrolysis, especially during workup or if moisture is present. This can lead to the formation of 2-Hydroxy-5-nitropyrimidin-4-amine .

  • Over-reaction/Side Products: If a stronger or more complex amine is used as a catalyst or reagent, it can lead to N-substituted byproducts.[2]

Q2: My ¹H NMR spectrum shows unexpected peaks. What is the first step to identify the corresponding impurity?

A2: An ¹H NMR spectrum is your primary tool for initial purity assessment. The parent compound, this compound, has a very simple ¹H NMR spectrum, typically showing a singlet for the C6-proton and a broad singlet for the amine (-NH₂) protons in DMSO-d₆.[1]

Your first step is a systematic comparison:

  • Confirm the Parent Peaks: Identify the characteristic singlets for your product. Their chemical shifts should align with reference data (see Table 1).

  • Integrate All Peaks: Set the integral of the known product's C6-H singlet to 1.00. The integrals of the impurity peaks will now give you a direct molar ratio, providing a quantitative estimate of the impurity level.

  • Analyze Impurity Signals: Look at the chemical shift and multiplicity of the unknown peaks. For instance, the starting material, 2,4-dichloro-5-nitropyrimidine, will show a distinct singlet at a different chemical shift (around 9.0-9.2 ppm in CDCl₃) compared to the product.[5] A different aromatic singlet suggests a structurally similar compound.

Q3: How can I use Mass Spectrometry to confirm the identity of a suspected impurity?

A3: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is definitive for confirming the molecular weight of impurities. The parent compound has a monoisotopic mass of approximately 173.99 Da.[6][7]

To use MS effectively:

  • Look for Expected Masses: Analyze your data for the [M+H]⁺ ions of the suspected impurities listed in A1. For example, the starting material 2,4-dichloro-5-nitropyrimidine has a molecular weight of ~193.98 g/mol and will show a characteristic isotopic pattern for two chlorine atoms.[4][8]

  • Leverage Isotopic Patterns: The presence of a chlorine atom in the parent molecule and some impurities provides a valuable confirmation tool. Look for the characteristic M and M+2 isotopic peaks with an approximate intensity ratio of 3:1. An impurity with two chlorines, like the starting material, will have M, M+2, and M+4 peaks in a 9:6:1 ratio.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an exact mass measurement, allowing you to determine the elemental formula of an unknown impurity with high confidence, which is invaluable for identifying unexpected structures.

Q4: Is FTIR useful for impurity analysis in this case? What should I look for?

A4: While less specific than NMR or MS for differentiating structurally similar isomers, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and useful tool for identifying the presence or absence of key functional groups.

  • Confirming Parent Structure: A pure sample should show characteristic stretches for N-H (amine group, ~3400-3200 cm⁻¹), C=C/C=N (aromatic ring, ~1600-1400 cm⁻¹), and N-O (nitro group, strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[9][10]

  • Detecting Hydrolysis: The most significant utility of FTIR in this context is detecting the hydrolysis impurity, 2-Hydroxy-5-nitropyrimidin-4-amine. The appearance of a broad O-H stretch (~3500-3200 cm⁻¹) overlapping with the N-H stretches, alongside changes in the fingerprint region, would strongly suggest its presence.

Q5: I suspect the presence of a positional isomer. How can 2D NMR techniques help?

A5: Differentiating between this compound and its isomer, 4-Chloro-5-nitropyrimidin-2-amine, can be challenging with ¹H NMR alone as both may show a proton singlet and an amine signal. This is where 2D NMR becomes essential.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this specific problem. The experiment shows correlations between protons and carbons over 2-3 bonds.

    • In the desired product, the C6 proton should show a correlation to the carbon bearing the chlorine atom (C2) and the carbon bearing the amine group (C4).

    • In the undesired isomer, the C6 proton would show correlations to the carbon bearing the amine group (C2) and the carbon bearing the chlorine atom (C4). By assigning the carbon signals (distinguishable by their chemical shifts, especially the carbon attached to chlorine), you can definitively establish the connectivity and confirm which isomer is present.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and step-by-step protocols for a systematic approach to impurity identification.

Guide 1: General Workflow for Impurity Identification

The following diagram outlines a logical workflow, starting from the initial observation of an unknown peak in an NMR spectrum to its structural confirmation.

Impurity_ID_Workflow A Run ¹H NMR on Sample B Unexpected Peaks Observed? A->B C Integrate Peaks Estimate Molar % B->C Yes K Sample is Pure Proceed with Application B->K D Compare Shifts to Known Impurities (See Table 2) C->D E Hypothesize Impurity Structure D->E F Run LC-MS Analysis E->F I 2D NMR (HMBC/HSQC) for Structural Isomers E->I Isomer Suspected G Does [M+H]⁺ Match Hypothesis? F->G H High-Resolution MS for Elemental Composition G->H No/Unknown J Final Structure Confirmation G->J Yes H->E I->J

Caption: Workflow for spectroscopic impurity identification.

Guide 2: Protocol for High-Resolution ¹H NMR Analysis

This protocol ensures you acquire high-quality, reproducible data for accurate impurity quantification.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this class of compounds and will solubilize both the parent and most likely impurities. It also shifts the residual water peak away from areas of interest.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use a spectrometer of at least 400 MHz. Causality: Higher field strength provides better signal dispersion, which is crucial for resolving closely spaced peaks.

    • Lock and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>100:1) for the main peaks.

    • Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 of any proton in the sample (a value of 10-15 seconds is generally safe for quantitative work) to allow for full relaxation and accurate integration.

  • Data Processing & Interpretation:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all peaks, including those of the solvent and known impurities. Set the C6-H singlet of the parent compound to 1.00.

    • Analyze the integrals of unknown peaks relative to the parent to determine their molar percentage.

Guide 3: Protocol for LC-MS Analysis for Impurity Profiling

This protocol outlines a general-purpose method for separating and identifying impurities by mass.

  • Sample Preparation:

    • Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Further dilute this solution to ~10-50 µg/mL for injection. Causality: This concentration range is typically optimal for modern ESI-MS instruments, preventing detector saturation.

  • LC Method:

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a volatile modifier that aids in ionization for MS detection.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes. This will elute compounds based on their polarity.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method (Electrospray Ionization - ESI):

    • Mode: Positive Ion Mode (ESI+). Causality: The amine functionality makes these compounds readily protonated to form [M+H]⁺ ions.

    • Scan Range: Set a wide scan range, for example, m/z 100-500, to ensure you capture the parent compound and any potential lower or higher molecular weight impurities.

    • Data Analysis: Extract the ion chromatograms for the expected m/z values of the parent compound and suspected impurities (see Table 2). Correlate the retention times of the peaks in the UV chromatogram with the masses detected.

Section 3: Data Reference Tables

Use these tables as a quick reference for the expected spectroscopic data for the parent compound and its common impurities.

Table 1: Spectroscopic Data for this compound (Parent Compound)

Parameter Value Source(s)
Molecular Formula C₄H₃ClN₄O₂ [11]
Monoisotopic Mass 173.99445 Da [7]
¹H NMR (DMSO-d₆) ~8.8 ppm (s, 1H), ~7.4 ppm (br s, 2H, -NH₂) [1] (pyridine analog)
LC-MS [M+H]⁺ ~175.0 [1] (pyridine analog)

| Key FTIR Bands | N-H, C=N, NO₂ stretches |[9][10] (related structures) |

Table 2: Spectroscopic Characteristics of Common Impurities

Impurity Name Formula MW ( g/mol ) Expected [M+H]⁺ Key Spectroscopic Features Source(s)
2,4-dichloro-5-nitropyrimidine C₄HCl₂N₃O₂ 193.98 194.0 ¹H NMR: Single proton singlet, shifted from parent. MS: Characteristic 9:6:1 isotope pattern for Cl₂. [4][8]
4-Chloro-5-nitropyrimidin-2-amine C₄H₃ClN₄O₂ 174.54 175.0 ¹H NMR: Aromatic singlet, likely with a different chemical shift. Requires 2D NMR to confirm connectivity. [12]

| 2-Hydroxy-5-nitropyrimidin-4-amine | C₄H₄N₄O₃ | 156.10 | 157.1 | FTIR: Broad O-H stretch. MS: Loss of ~18 Da compared to parent (Cl replaced by OH). | N/A |

References

Validation & Comparative

A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Scaffolds: 2-Chloro-5-nitropyrimidin-4-amine vs. 2,4-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial drugs.[1][2] Its prevalence stems from its unique electronic properties and its capacity to engage in specific, high-affinity interactions with biological targets. A key synthetic strategy for elaborating the pyrimidine scaffold is Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for introducing diverse functional groups.

The SNAr reaction is particularly effective on pyrimidine rings that are "activated" by electron-withdrawing groups, such as the nitro (-NO₂) group.[3] These groups render the ring's carbon atoms electrophilic and susceptible to attack by nucleophiles. This guide provides an in-depth, data-supported comparison of two common, yet distinct, activated pyrimidine building blocks in SNAr reactions: 2,4-dichloro-5-nitropyrimidine and its derivative, 2-chloro-5-nitropyrimidin-4-amine . Understanding their relative reactivity and regioselectivity is paramount for researchers aiming to design efficient and predictable synthetic routes.

The SNAr Mechanism: An Addition-Elimination Pathway

Before comparing the substrates, it is crucial to understand the underlying mechanism of the SNAr reaction. It is a two-step process:

  • Nucleophilic Attack: The reaction begins with the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4][5]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored through the expulsion of the leaving group (chloride ion), yielding the final substituted product.[4]

The stability of the Meisenheimer complex is the single most important factor governing the reaction's feasibility and rate. The potent electron-withdrawing nitro group plays a critical role by delocalizing the negative charge of this intermediate through resonance, thereby stabilizing it and facilitating the overall reaction.[3][4]

Regioselectivity cluster_c4 C4 Attack Pathway (Favored) cluster_c2 C2 Attack Pathway (Disfavored) start 2,4-Dichloro-5-nitropyrimidine nuc + Nucleophile (Nu⁻) c4_attack Attack at C4 nuc->c4_attack c2_attack Attack at C2 nuc->c2_attack c4_intermediate More Stable Meisenheimer Complex (Charge delocalized onto -NO₂) c4_attack->c4_intermediate Lower Ea c4_product 4-Nu-2-chloro-5-nitropyrimidine c4_intermediate->c4_product Fast c2_intermediate Less Stable Meisenheimer Complex c2_attack->c2_intermediate Higher Ea c2_product 2-Nu-4-chloro-5-nitropyrimidine c2_intermediate->c2_product Fast Reactivity_Comparison sub1 2,4-Dichloro-5-nitropyrimidine C4 Position: -Cl (Inductively Withdrawing) Ring is HIGHLY Electrophilic C2-Cl is Activated result1 HIGH Reactivity at C2 (after C4 substitution) sub1:f3->result1 Strong Activation sub2 This compound C4 Position: -NH₂ (Resonance Donating) Ring is LESS Electrophilic C2-Cl is Deactivated result2 LOWER Reactivity at C2 sub2:f3->result2 Deactivation Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification dissolve_reagents Dissolve Pyrimidine and Nucleophile/Base in Anhydrous Solvent combine Combine Solutions (Control Temperature) dissolve_reagents->combine react Stir at Defined Temperature & Time combine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction (e.g., with Water) monitor->quench Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Halopyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, pyrimidine scaffolds are foundational building blocks. Their functionalization via nucleophilic aromatic substitution (SNAr) is a critical synthetic strategy.[1][2] However, the success and efficiency of these reactions are highly dependent on a nuanced understanding of the substrate's reactivity. This guide provides an in-depth comparison of halopyrimidine reactivity in SNAr reactions, grounded in mechanistic principles and supported by experimental data, to empower scientists in designing robust and predictable synthetic routes.

The Mechanism and Driving Forces of SNAr on Pyrimidines

Unlike the electron-rich benzene ring, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This "π-deficient" character makes the ring susceptible to attack by nucleophiles, a defining feature of its chemistry.[3] The SNAr reaction on halopyrimidines is not a single-step process like an SN2 reaction; instead, it proceeds via a two-step addition-elimination mechanism.[4][5][6]

The Core Mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen leaving group. This initial attack is typically the rate-determining step of the reaction.[7][8] The aromaticity of the ring is temporarily broken, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][8] The stability of this complex is paramount to the reaction's success.

  • Elimination and Rearomatization: The halide ion is expelled as a leaving group, and the aromaticity of the pyrimidine ring is restored. This second step is generally fast.[7]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The key to understanding comparative reactivity lies in analyzing the factors that stabilize the Meisenheimer complex and influence the energy barrier of the first, rate-determining step.

Comparative Reactivity: Key Influencing Factors

The reactivity of a halopyrimidine in an SNAr reaction is not a simple monolith but a composite of several interconnected variables.

The "Element Effect": Nature of the Halogen Leaving Group

In sharp contrast to aliphatic SN1 and SN2 reactions where the leaving group ability follows the order I > Br > Cl > F (reflecting C-X bond strength), the order is typically inverted in SNAr reactions.[4][6][9]

The established reactivity order for SNAr is: F > Cl ≈ Br > I [5][10]

This "element effect" is a direct consequence of the two-step mechanism. Since the rate-determining step is the nucleophilic attack, the halogen's primary role is electronic, not its ability to depart.[7]

  • Inductive Effect: Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect powerfully stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy of the first step.[7][8]

  • Bond Strength: The C-X bond is not broken in the rate-determining step, so its strength is less critical. The energetically favorable rearomatization in the second step can overcome even the strong C-F bond.[7]

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr

Halogen (X) Relative Reactivity Order Primary Reason
F Highest Strongest inductive stabilization of the Meisenheimer complex.[4][8]
Cl Intermediate Moderate inductive stabilization.[5]
Br Intermediate Similar reactivity to Chlorine.[5]

| I | Lowest | Weakest inductive effect.[5] |

Note: This order holds true when the formation of the Meisenheimer complex is the rate-determining step. With certain highly reactive, localized nucleophiles (e.g., thiolates), the expulsion of the leaving group can become rate-limiting, which can reverse the trend to I > Br > Cl > F.[8]

The Influence of Position: A Matter of Regioselectivity

The position of the halogen on the pyrimidine ring profoundly impacts its reactivity. The ring's nitrogen atoms are powerful electron-withdrawing groups that can stabilize the anionic intermediate via resonance, but only when the leaving group is in a specific location.

The general order of reactivity for halogen position is: C4(6) > C2 > C5 [11]

  • Positions C4 and C6: Attack at these positions (para and ortho to a ring nitrogen, respectively) allows the negative charge of the Meisenheimer complex to be delocalized directly onto a ring nitrogen atom. This provides exceptional resonance stabilization, making these the most activated positions for substitution.[12][13]

  • Position C2: This position is ortho to both ring nitrogens. While attack here is favorable, it can be subject to greater steric hindrance and repulsion between the incoming nucleophile's lone pairs and those of the two adjacent nitrogens.[12]

  • Position C5: This position is meta to both ring nitrogens. When a nucleophile attacks the C5 position, the resulting negative charge cannot be delocalized onto either nitrogen atom through resonance.[3] This lack of stabilization makes the C5 position significantly less reactive and generally inert to SNAr unless strongly activated by other substituents.

Caption: Relative reactivity of different positions on the pyrimidine ring.

For dihalopyrimidines, such as 2,4-dichloropyrimidine, substitution typically occurs selectively at the more reactive C4 position first.[3][14] However, this selectivity can be altered by the presence of other substituents on the ring, which can steer the nucleophile to the C2 position through electronic or steric effects.[14][15]

Experimental Protocol: Kinetic Analysis of Halopyrimidine Reactivity

To quantitatively compare the reactivity of different halopyrimidines, a kinetic analysis is essential. UV-Vis spectrophotometry offers a reliable method to monitor reaction progress under pseudo-first-order conditions, allowing for the determination of rate constants.[8]

Workflow for Kinetic Measurement

Kinetic_Workflow prep 1. Reagent Preparation setup 2. Instrument Setup prep->setup run 3. Reaction Initiation & Monitoring setup->run analyze 4. Data Analysis run->analyze

Caption: Workflow for kinetic analysis via UV-Vis spectrophotometry.

Step-by-Step Methodology

Objective: To determine the second-order rate constant (k₂) for the reaction of a halopyrimidine with a nucleophile.

  • Reagent Preparation:

    • Prepare a stock solution of the halopyrimidine substrate (e.g., 10 mM 2-chloropyrimidine in acetonitrile).

    • Prepare a series of stock solutions of the nucleophile (e.g., 100 mM, 200 mM, 300 mM piperidine in acetonitrile).

    • Rationale (Expertise): Using a significant excess of the nucleophile (at least 10-fold) establishes pseudo-first-order conditions. This simplifies the rate law to Rate = k_obs[Substrate], where k_obs = k₂[Nucleophile], making the data analysis more straightforward.

  • Instrumentation Setup:

    • Use a UV-Vis spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[8]

    • Rationale (Trustworthiness): Temperature control is critical as reaction rates are highly temperature-dependent.

    • Determine the wavelength of maximum absorbance (λ_max) for the expected product where the starting materials have minimal absorbance. Perform a full scan of the product to identify the optimal wavelength.

  • Data Acquisition (Pseudo-First-Order Run):

    • Pipette the substrate solution into a quartz cuvette and place it in the spectrophotometer.

    • Add a large excess of the nucleophile solution to the cuvette, mix rapidly, and immediately begin recording absorbance at the predetermined λ_max over time.

    • Continue recording until the absorbance value plateaus, indicating reaction completion (typically >3 half-lives).

    • Repeat this process for each concentration of the nucleophile.

  • Data Analysis:

    • The observed rate constant (k_obs) for each run can be determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t).

    • Plot the calculated k_obs values against the corresponding nucleophile concentrations.

    • The slope of this line will be the second-order rate constant (k₂) for the reaction. The y-intercept should be close to zero.

Table 2: Example Kinetic Data for Substitution on 2-Chloropyrimidine

[Piperidine] (M) Observed Rate Constant (k_obs) (s⁻¹)
0.1 0.0052
0.2 0.0103

| 0.3 | 0.0155 |

From a plot of this data, the slope would yield k₂ ≈ 0.051 M⁻¹s⁻¹.

Conclusion for the Practicing Scientist

The reactivity of halopyrimidines in nucleophilic aromatic substitution is a predictable yet multifaceted phenomenon governed by a clear hierarchy of electronic and positional effects. For drug development professionals and synthetic chemists, mastering these principles is essential for strategic molecular design.

  • For Leaving Groups, Think Electronics: Prioritize fluoro- and chloropyrimidines for faster reactions when the standard SNAr mechanism is operative.

  • Position is Paramount: Target the C4 and C6 positions for efficient substitution. The C5 position should be avoided unless specifically activated.

  • Validate Quantitatively: When comparing novel substrates or nucleophiles, perform kinetic studies to establish empirical reactivity data. This investment provides a robust foundation for reaction optimization and scale-up.

By integrating these core concepts, researchers can harness the full synthetic potential of halopyrimidines, accelerating the discovery and development of new chemical entities.

References

The 2-Chloro-5-nitropyrimidin-4-amine Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine nucleus represents a cornerstone of medicinal chemistry. Its prevalence in biologically crucial molecules has rendered it a "privileged scaffold," a foundational structure upon which a vast array of therapeutic agents has been built. Within this family, the 2-Chloro-5-nitropyrimidin-4-amine moiety stands out as a particularly reactive and versatile starting point for the synthesis of novel compounds with significant biological potential. The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution, while the electron-withdrawing nitro group at the 5-position modulates the electronic properties of the ring, influencing both reactivity and biological interactions. This guide offers a comparative analysis of the biological activities of derivatives stemming from this scaffold, supported by experimental data and detailed protocols to empower further research and development.

Unlocking Therapeutic Potential: A Tale of Two Activities

Derivatives of the 2-chloro-5-nitropyrimidine scaffold have primarily been investigated for two key biological activities: anticancer and antimicrobial. The strategic modification of the 4-amino position allows for the introduction of diverse pharmacophores, leading to compounds with distinct mechanisms of action and target specificities.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The pyrimidine core is a well-established pharmacophore in oncology, with numerous approved drugs targeting key enzymes involved in cancer cell proliferation and survival. Derivatives of this compound are being explored as inhibitors of various protein kinases, enzymes that are often dysregulated in cancer.

A notable example is the development of potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), two key targets in non-small cell lung cancer (NSCLC). Starting from a known ALK inhibitor, researchers have synthesized derivatives that incorporate the 5-chloro-pyrimidin-2,4-diamine core, leading to compounds with nanomolar inhibitory activity against both kinases and the ability to overcome drug resistance.[1]

The general approach to synthesizing such derivatives often involves the nucleophilic substitution of the chlorine atom at the C2 position of the pyrimidine ring with various amines, allowing for the introduction of a wide range of functional groups.

Comparative Anticancer Activity of Chloro-Pyrimidine Derivatives

Compound IDModification on Pyrimidine CoreTarget Cancer Cell LineIC50 (µM)Reference
Compound A N-benzyl-2-phenylpyrimidin-4-amine derivativeNon-small cell lung cancer<0.1[2]
Compound B 2-(aminopyrimidinyl)thiazole-5-carboxamideK562 (Chronic Myelogenous Leukemia)Potent in vivo activity[3]
Compound C 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivativeVarious human tumor cell lines0.45 - 1.66[4]
Compound D 7-Chloro-thiazolo[4,5-d]pyrimidine derivativeLeukemia (MOLT-4)Growth % -27.71[5]
Antimicrobial Activity: A Renewed Fight Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The pyrimidine scaffold has also shown significant promise in this arena. The introduction of various substituents on the pyrimidine ring can lead to compounds with broad-spectrum antibacterial and antifungal activities.

For instance, the synthesis of novel thiopyrimidine-benzenesulfonamide compounds has yielded derivatives with promising activity against a range of bacterial and fungal strains.[6] These compounds often exert their effect by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

Comparative Antimicrobial Activity of Pyrimidine Derivatives

Compound IDModification on Pyrimidine CoreTarget MicroorganismMIC (µg/mL)Reference
Compound E 5-arylidene-thiazolidin-4-one derivativeE. coli12.5[7]
Compound F Thiopyrimidine-benzenesulfonamideK. pneumoniaeInhibition zone: 15-30 mm[6]
Compound G Chiral 2-amino-tetrahydrothieno[2,3-c]pyridineSarcina luteaActive[8]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Here, we provide detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial properties of this compound derivatives.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis start Start with cancer cell lines seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat with pyrimidine derivatives (various concentrations) adhere->treat incubate_compound Incubate for 48-72h treat->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals (DMSO) incubate_formazan->solubilize measure Measure absorbance solubilize->measure calculate Calculate cell viability measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Workflow of a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Result Analysis prep_inoculum Prepare standardized microbial inoculum prep_dilutions Prepare serial dilutions of test compounds inoculate Inoculate microtiter plate wells prep_dilutions->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at appropriate temperature (18-24 hours) controls->incubate read_results Visually inspect for microbial growth incubate->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Workflow for MIC determination by broth microdilution.

Signaling Pathways and Structure-Activity Relationships

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The nature of the substituent at the 4-amino position plays a crucial role in determining the compound's target and potency.

For instance, in the context of kinase inhibition, the substituent can be designed to interact with specific amino acid residues in the ATP-binding pocket of the target kinase. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, while the substituent at the 4-amino position can extend into a hydrophobic pocket, enhancing binding affinity and selectivity.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrimidine Derivative growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival transcription_factor->cellular_response pyrimidine_inhibitor This compound Derivative pyrimidine_inhibitor->kinase_cascade Blocks ATP Binding inhibition Inhibition

References

A Comparative Guide to Heterocyclic Scaffolds in Kinase Inhibitor Design: 2-Chloro-5-nitropyrimidin-4-amine and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Heterocycles in Kinase Inhibition

In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. These enzymes, acting as critical nodes in cellular signaling pathways, are frequently dysregulated in various diseases. The development of small molecule kinase inhibitors has been dominated by heterocyclic scaffolds, which serve as versatile templates for engaging the ATP-binding site of these enzymes. Among these, the aminopyrimidine core has proven to be a particularly fruitful starting point for medicinal chemists.

This technical guide provides an in-depth comparison of 2-Chloro-5-nitropyrimidin-4-amine, a key building block for accessing the 2-aminopyrimidine scaffold, against other prominent heterocyclic building blocks in kinase inhibitor design: aminopyrazoles, indazoles, and pyrazolopyrimidines. We will explore the synthetic rationale, structure-activity relationships (SAR), and key performance indicators of inhibitors derived from these scaffolds, supported by experimental data and case studies of FDA-approved drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of starting materials for their kinase inhibitor discovery programs.

The 2-Aminopyrimidine Scaffold: A Versatile ATP Mimic

The 2-aminopyrimidine moiety, readily accessible from precursors like this compound, is a well-established pharmacophore in kinase inhibitor design. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine base of ATP, underpins its "privileged" status.[1][2] The strategic placement of substituents on the pyrimidine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties.[3]

Synthetic Utility of this compound

This compound offers a versatile entry point for the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors. The chloro group at the 2-position is amenable to nucleophilic aromatic substitution (SNAr) with a variety of amines, while the nitro group can be reduced to an amine and further functionalized. This dual reactivity allows for the rapid generation of diverse chemical libraries.

Comparative Analysis of Core Scaffolds

The choice of a core scaffold is a critical decision in a kinase inhibitor drug discovery program, influencing not only the potency and selectivity but also the synthetic tractability and patentability of the resulting compounds. Below, we compare the 2-aminopyrimidine scaffold with three other widely used heterocyclic cores.

Aminopyrazole

The aminopyrazole scaffold is another prominent building block in kinase inhibitor design, valued for its synthetic accessibility and its ability to serve as a versatile bioisosteric replacement for other heterocycles.[4][5] Several FDA-approved kinase inhibitors, such as Ruxolitinib, incorporate this motif.[4]

Key Advantages:

  • Synthetic Tractability: Aminopyrazoles can be readily synthesized and functionalized, allowing for extensive exploration of SAR.[6]

  • Favorable Drug-like Properties: The pyrazole ring can impart improved solubility and metabolic stability compared to more lipophilic scaffolds.[5]

  • Scaffold Hopping Potential: The aminopyrazole core has been successfully employed in scaffold hopping strategies to optimize lead compounds, sometimes leading to improved selectivity and pharmacokinetic profiles.

Indazole

The indazole ring system is another privileged scaffold in kinase inhibition, with several approved drugs, including Axitinib, featuring this core.[7] The two nitrogen atoms in the pyrazole ring of indazole offer distinct opportunities for hydrogen bonding interactions within the ATP binding site.

Key Advantages:

  • Potent Inhibition: Indazole-based inhibitors have demonstrated high potency against a range of kinases, including VEGFR and PLK4.[8]

  • Structural Rigidity: The bicyclic nature of the indazole scaffold can lead to more defined binding modes and potentially higher selectivity.

  • Established Synthetic Routes: A variety of synthetic methods for the preparation and functionalization of indazoles are well-documented in the literature.[9]

Pyrazolopyrimidine

Pyrazolopyrimidines, as fused heterocyclic systems, are bioisosteres of the purine core of adenine and have been extensively explored as kinase inhibitors.[1][10] This scaffold has led to the development of highly successful drugs like Ibrutinib.[1]

Key Advantages:

  • Strong Hinge Binding: The pyrazolopyrimidine core effectively mimics the hinge-binding interactions of ATP, often leading to high-potency inhibitors.[1]

  • Diverse Substitution Patterns: The fused ring system offers multiple points for substitution, allowing for fine-tuning of inhibitor properties.[11]

  • Proven Clinical Success: The number of approved drugs based on this scaffold provides strong validation for its utility in drug discovery.

Quantitative Performance Data: A Head-to-Head Comparison

To provide a clearer picture of the relative performance of these scaffolds, the following table summarizes the biochemical potency (IC50) of representative kinase inhibitors against a panel of clinically relevant kinases.

ScaffoldExemplar DrugTarget KinaseIC50 (nM)Reference
2-Aminopyrimidine DasatinibAbl<1[12]
Src<1[12]
LCK1[12]
Aminopyrazole RuxolitinibJAK13.3[4]
JAK22.8[4]
JAK3428[4]
Indazole AxitinibVEGFR10.1[13]
VEGFR20.2[13]
VEGFR30.1-0.3[13]
Pyrazolopyrimidine IbrutinibBTK0.5[1]

This table is a representative compilation and not an exhaustive list. IC50 values can vary depending on the assay conditions.

Experimental Protocols: Synthesis of Representative Kinase Inhibitors

To illustrate the practical application of these building blocks, detailed, step-by-step methodologies for the synthesis of representative kinase inhibitors from each class are provided below.

Protocol 1: Synthesis of a 2-Aminopyrimidine-Based Inhibitor (Dasatinib Intermediate)

This protocol outlines a key step in the synthesis of Dasatinib, a potent dual Src/Abl inhibitor.

Workflow for Dasatinib Intermediate Synthesis

A 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide C Nucleophilic Aromatic Substitution A->C B 4,6-Dichloro-2-methylpyrimidine B->C D Dasatinib Intermediate C->D Base (e.g., NaH)

Caption: Synthetic step for a Dasatinib intermediate.

Step-by-step Methodology:

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in an appropriate solvent (e.g., THF), add a suitable base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine in the same solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired Dasatinib intermediate.

Protocol 2: Synthesis of an Aminopyrazole-Based Inhibitor (Ruxolitinib Intermediate)

This protocol describes a key step in the synthesis of Ruxolitinib, a JAK1/2 inhibitor.

Workflow for Ruxolitinib Intermediate Synthesis

A (2R)-3-Cyclopentyl-3-hydroxypropanenitrile C Mitsunobu Reaction A->C B 4-Bromo-1H-pyrazole B->C D Ruxolitinib Intermediate C->D DIAD, PPh3

Caption: Key Mitsunobu coupling in Ruxolitinib synthesis.

Step-by-step Methodology:

  • Dissolve (2R)-3-cyclopentyl-3-hydroxypropanenitrile, 4-bromo-1H-pyrazole, and triphenylphosphine (PPh3) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired Ruxolitinib intermediate.

Protocol 3: Synthesis of an Indazole-Based Inhibitor (Axitinib Intermediate)

This protocol outlines a crucial step in the synthesis of Axitinib, a potent VEGFR inhibitor.

Workflow for Axitinib Intermediate Synthesis

A 3-Iodo-1H-indazole C Ullmann Condensation A->C B 2-Mercaptobenzothiazole derivative B->C D Axitinib Intermediate C->D CuI, Base

Caption: Ullmann condensation in Axitinib synthesis.

Step-by-step Methodology:

  • Combine 3-iodo-1H-indazole, a 2-mercaptobenzothiazole derivative, copper(I) iodide (CuI), and a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF).

  • Heat the mixture to an elevated temperature (e.g., 120-140 °C) and stir for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

  • Purify the crude product via column chromatography to yield the Axitinib intermediate.

Protocol 4: Synthesis of a Pyrazolopyrimidine-Based Inhibitor

This protocol provides a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine core.[11]

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

A 3-Aminopyrazole derivative C Cyclocondensation A->C B β-Dicarbonyl compound B->C D Pyrazolo[1,5-a]pyrimidine C->D Acid or Base catalyst

Caption: General synthesis of a pyrazolo[1,5-a]pyrimidine core.

Step-by-step Methodology:

  • Dissolve the 3-aminopyrazole derivative and the β-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of an acid (e.g., hydrochloric acid) or a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain the pyrazolo[1,5-a]pyrimidine product.

Causality Behind Scaffold Selection: A Strategic Perspective

The choice of a heterocyclic scaffold in a drug discovery program is a multifactorial decision that extends beyond simple potency considerations.

  • Target Selectivity: The three-dimensional arrangement of hydrogen bond donors and acceptors, as well as the overall shape of the scaffold, plays a crucial role in determining kinase selectivity. For instance, the pyrazole fragment in some inhibitors was chosen to afford less lipophilic compounds with better drug-like properties.[5]

  • Synthetic Accessibility and Scalability: The ease and cost-effectiveness of synthesizing and diversifying a scaffold are critical for both early-stage library generation and later-stage process development. A building block like this compound is attractive due to its commercial availability and predictable reactivity.

  • Intellectual Property Landscape: The novelty of a scaffold and the ability to secure patent protection are major drivers in drug discovery. Scaffold hopping is often employed to navigate existing patent space and generate novel chemical matter.

  • ADME/Tox Profile: The inherent physicochemical properties of a scaffold can significantly impact the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of the resulting inhibitors. For example, certain scaffolds may be more prone to metabolic liabilities, such as CYP450 inhibition, which can be a major hurdle in clinical development.[14]

Conclusion: A Toolkit of Privileged Scaffolds

This compound serves as a valuable and versatile starting point for the synthesis of 2-aminopyrimidine-based kinase inhibitors, a class of compounds with proven clinical success. However, the modern medicinal chemist has a diverse toolkit of privileged scaffolds at their disposal, each with its own set of advantages and disadvantages. Aminopyrazoles offer excellent drug-like properties and synthetic flexibility. Indazoles provide a rigid framework for achieving high potency and selectivity. Pyrazolopyrimidines are potent hinge-binders with a strong track record of clinical translation.

The optimal choice of scaffold is context-dependent, relying on the specific kinase target, the desired selectivity profile, the competitive landscape, and the overall goals of the drug discovery program. A thorough understanding of the synthetic and pharmacological nuances of each of these building blocks is essential for the rational design of the next generation of targeted kinase inhibitors.

References

A Spectroscopic Journey: Unraveling the Transformation of 2-Chloro-5-nitropyrimidin-4-amine from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical synthesis, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of the pivotal compound, 2-Chloro-5-nitropyrimidin-4-amine, and its immediate precursors, 2,4-dichloro-5-nitropyrimidine and 4-amino-2-chloropyrimidine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the structural transformations that govern this important synthetic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic signatures that define these molecules.

The Synthetic Landscape: From Dichloride to Desired Amine

The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The journey begins with 2,4-dichloro-5-nitropyrimidine, a highly reactive precursor due to the presence of two electron-withdrawing chloro groups and a nitro group, which activate the pyrimidine ring towards nucleophilic attack. Selective amination at the C4 position, which is more activated than the C2 position, leads to the formation of our target molecule. Understanding the spectroscopic shifts between the precursor and the product is key to monitoring this transformation effectively.

Alternatively, one might consider the nitration of 4-amino-2-chloropyrimidine. However, the amino group is an activating group, and its presence can lead to complex reaction mixtures and potential side products, making the former pathway a more controlled and common approach.

Herein, we will focus on the spectroscopic comparison of this compound with its logical synthetic precursor, 2,4-dichloro-5-nitropyrimidine, and the related, yet structurally distinct, 4-amino-2-chloropyrimidine.

G cluster_0 Synthesis Pathway cluster_1 Structural Precursor 2,4-dichloro-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine This compound This compound 2,4-dichloro-5-nitropyrimidine->this compound Selective Amination (NH3) 4-amino-2-chloropyrimidine 4-amino-2-chloropyrimidine

Caption: Synthetic relationship between precursors and the final product.

Comparative Spectroscopic Analysis

The true narrative of a chemical transformation is written in its spectra. By comparing the NMR, IR, and MS data of this compound with its precursors, we can pinpoint the exact structural changes that occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the chemical environment of each proton and carbon atom within a molecule.

The proton NMR spectra are particularly illustrative of the substitution pattern on the pyrimidine ring.

  • 2,4-dichloro-5-nitropyrimidine : This precursor is expected to show a single sharp singlet for the proton at the C6 position (H-6), as there are no adjacent protons to cause splitting.

  • 4-amino-2-chloropyrimidine : This molecule will exhibit a more complex spectrum. We anticipate a singlet for the H-6 proton and a doublet for the H-5 proton, which will be split by the adjacent amino protons. The amino protons themselves will likely appear as a broad singlet.

  • This compound : The introduction of the amino group at C4 and the nitro group at C5 dramatically influences the electronic environment. The spectrum of the final product is expected to show a singlet for the H-6 proton and a broad singlet for the amino protons. The chemical shift of the H-6 proton will be significantly affected by the strong electron-withdrawing nitro group at the adjacent C5 position. Some sources have reported a singlet at approximately 8.83 ppm for the pyrimidine proton and a broad singlet around 7.35 ppm for the amino protons in DMSO-d6[1].

The carbon NMR spectra provide a clear map of the carbon framework and are highly sensitive to changes in substituent groups.

  • 2,4-dichloro-5-nitropyrimidine : The spectrum will be characterized by signals corresponding to the four unique carbon atoms of the pyrimidine ring. The carbons attached to the chlorine atoms (C2 and C4) will appear at a characteristic downfield shift.

  • 4-amino-2-chloropyrimidine : The replacement of a chlorine atom with an amino group will cause a significant upfield shift for the C4 carbon due to the electron-donating nature of the amino group. The other carbon signals will also experience shifts, albeit to a lesser extent.

  • This compound : In the final product, the C4 carbon will be shifted upfield compared to the dichlorinated precursor due to the amino group. Conversely, the C5 carbon will be significantly shifted downfield due to the strong deshielding effect of the nitro group. The C2 and C6 carbons will also show characteristic shifts reflecting the overall electronic changes in the ring.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
2,4-dichloro-5-nitropyrimidineSinglet for H-6Signals for C2, C4, C5, and C6. C2 and C4 are downfield due to Cl.
4-amino-2-chloropyrimidineSinglets for H-5 and H-6, broad singlet for -NH₂C4 is shifted upfield compared to the dichlorinated precursor.
This compoundSinglet for H-6 (~8.83 ppm), broad singlet for -NH₂ (~7.35 ppm)[1]C4 is upfield due to -NH₂, C5 is significantly downfield due to -NO₂, characteristic shifts for C2 and C6.
Infrared (IR) Spectroscopy: Probing Functional Group Transformations

IR spectroscopy is an invaluable tool for identifying the presence and modification of functional groups.

  • 2,4-dichloro-5-nitropyrimidine : The spectrum will be dominated by absorptions corresponding to C-Cl stretching, C=N and C=C stretching of the pyrimidine ring, and the characteristic symmetric and asymmetric stretches of the nitro group (-NO₂) typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

  • 4-amino-2-chloropyrimidine : The most prominent feature in the IR spectrum of this precursor will be the N-H stretching vibrations of the primary amine group, which usually appear as two sharp bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration will also be present around 1650-1580 cm⁻¹.

  • This compound : The spectrum of the final product will be a composite of the key features of its precursors. We expect to see the N-H stretching bands of the amino group, the strong symmetric and asymmetric stretches of the nitro group, and the characteristic ring vibrations of the pyrimidine core. The presence of both the amino and nitro group absorptions is a clear indicator of the successful synthesis.

CompoundKey IR Absorptions (cm⁻¹)
2,4-dichloro-5-nitropyrimidineC-Cl stretching, C=N and C=C ring stretching, Symmetric and Asymmetric -NO₂ stretching (~1550-1475 cm⁻¹ and 1360-1290 cm⁻¹).
4-amino-2-chloropyrimidineN-H stretching of primary amine (~3500-3300 cm⁻¹, two bands), N-H bending (~1650-1580 cm⁻¹), C-Cl stretching, C=N and C=C ring stretching.
This compoundN-H stretching of primary amine, Symmetric and Asymmetric -NO₂ stretching, C-Cl stretching, C=N and C=C ring stretching.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the definitive molecular weight of a compound and offers clues about its structure through fragmentation analysis.

  • 2,4-dichloro-5-nitropyrimidine : The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a rough 9:6:1 ratio). Fragmentation may involve the loss of a chlorine atom, the nitro group, or cleavage of the pyrimidine ring. The exact mass is 192.9445817 Da[2].

  • 4-amino-2-chloropyrimidine : This precursor will exhibit a molecular ion peak with an isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio). The molecular weight is 129.55 g/mol .

  • This compound : The mass spectrum of the final product will display a molecular ion peak corresponding to its molecular weight, with the characteristic isotopic signature of one chlorine atom. An [M+H]⁺ peak at m/z 175.0 has been reported[3].

CompoundMolecular Weight ( g/mol )Key Mass Spectrometry Features
2,4-dichloro-5-nitropyrimidine193.97[2]Molecular ion with isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺).
4-amino-2-chloropyrimidine129.55Molecular ion with isotopic pattern for one chlorine atom ([M]⁺, [M+2]⁺).
This compound173.55Molecular ion with isotopic pattern for one chlorine atom. [M+H]⁺ at m/z 175.0[3].

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation : Weigh approximately 10-20 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A higher number of scans will be required due to the low natural abundance of ¹³C.

G cluster_NMR NMR Protocol prep Sample Preparation (10-20mg in deuterated solvent) h1 ¹H NMR Acquisition (Standard Pulse Sequence) prep->h1 c13 ¹³C NMR Acquisition (Proton Decoupled) prep->c13

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample on the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to scanning the sample.

G cluster_IR IR Spectroscopy Protocol (ATR) background Background Scan sample Sample Placement on Crystal background->sample acquire Acquire Spectrum (4000-400 cm⁻¹) sample->acquire

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the spectrum over an appropriate mass range.

G cluster_MS Mass Spectrometry Protocol prep_ms Sample Preparation (Dilute solution) ionization Ionization (ESI or EI) prep_ms->ionization analysis Mass Analysis ionization->analysis

Caption: Workflow for Mass Spectrometry.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The distinct shifts in NMR, the appearance and disappearance of key functional group absorptions in IR, and the confirmation of molecular weight and fragmentation patterns by MS collectively serve as a robust analytical toolkit for the modern synthetic chemist. By understanding these spectroscopic signatures, researchers can confidently monitor reaction progress, confirm product identity, and ensure the purity of this valuable synthetic intermediate.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-nitropyrimidin-4-amine is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its efficient and cost-effective production is, therefore, a subject of considerable interest for process chemists and drug development professionals. This guide provides an in-depth technical analysis of the most viable synthetic pathway to this compound, focusing on the regioselective amination of 2,4-dichloro-5-nitropyrimidine. We will dissect the mechanistic underpinnings, provide a detailed experimental protocol, and present a thorough cost-benefit analysis to inform strategic decisions in a research and development setting.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound—featuring a reactive chlorine atom, an amino group, and an electron-withdrawing nitro group—makes it a versatile building block. The chlorine at the C2 position is susceptible to nucleophilic displacement, allowing for the introduction of various functionalities, while the amino and nitro groups can be further manipulated to construct complex molecular architectures. Given its role as a key starting material, a robust, scalable, and economical synthesis is paramount.

Primary Synthetic Pathway: Regioselective Amination of 2,4-dichloro-5-nitropyrimidine

The most direct and industrially favored route to this compound is the selective amination of 2,4-dichloro-5-nitropyrimidine. This single-step transformation is characterized by high yield, operational simplicity, and mild reaction conditions.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is rendered electron-deficient by the two chlorine atoms and, critically, by the potent electron-withdrawing nitro group at the C5 position.[2] This activation facilitates the attack of a nucleophile.

  • Reaction: 2,4-dichloro-5-nitropyrimidine + NH₃ → this compound + HCl

The key to this synthesis is the regioselectivity of the amination. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This selectivity is a direct consequence of the electronic stabilization provided by the adjacent C5-nitro group.[3] The nitro group can delocalize the negative charge of the Meisenheimer intermediate—the transient species formed during the nucleophilic attack—more effectively when the attack occurs at the C4 (para) position compared to the C2 (ortho) position.[4] This energetic preference leads to the near-exclusive formation of the desired C4-aminated product.[5]

Experimental Protocol

The following protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 2,4-dichloro-5-nitropyrimidine (1.0 eq)

  • Aqueous Ammonia (NH₃·H₂O, e.g., 28% solution)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154.36 mmol) in dichloromethane (400 mL) in a reaction vessel equipped with a thermometer and an addition funnel, add N,N-diisopropylethylamine (37.2 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add aqueous ammonia (24 mL) dropwise to the cooled mixture, ensuring the internal temperature remains at 0 °C.

  • Continuously stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product precipitates as a solid. Collect the solid by filtration.

  • Wash the collected solid with cold DCM to remove any residual impurities.

  • Dry the solid under vacuum to yield 2-chloro-4-amino-5-nitropyrimidine as a yellow solid (Expected yield: ~25 g, 92.6%).[1]

  • Confirm product identity and purity using analytical techniques such as LC-MS, ¹H NMR, and melting point. The expected m/z for [M+H]⁺ is 175.0.[1]

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 2,4-dichloro-5-nitropyrimidine E Combine reactants in DCM Cool to 0 °C A->E B Aqueous Ammonia B->E C DIPEA C->E D DCM (Solvent) D->E F Stir for 1 hour at 0 °C E->F Maintain Temp G Precipitation of Product F->G Reaction Complete H Filtration G->H I Drying under vacuum H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Alternative Pathways: A Comparative Overview

While the amination of 2,4-dichloro-5-nitropyrimidine is highly efficient, it's instructive to consider why other potential routes are less favorable. These often involve multiple steps, starting from more basic pyrimidine precursors like uracil.

Hypothetical Pathway from 5-Nitrouracil: A multi-step synthesis could start from 5-nitrouracil. This would involve:

  • Chlorination: Conversion of 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction itself can be hazardous and requires careful handling.[6][7]

  • Amination: The subsequent selective amination as described above.

This two-step process introduces complexity, additional reagents, and potential yield losses at each stage, making it less economical than a process starting from the commercially available dichloro-intermediate.

Cost-Benefit Analysis

For any process to be viable, the scientific elegance must be matched by economic feasibility.

MetricPathway 1: Direct AminationAlternative: Synthesis from 5-Nitrouracil
Number of Steps 12+
Starting Material 2,4-dichloro-5-nitropyrimidine5-Nitrouracil
Key Reagents Aqueous Ammonia, DIPEA, DCMPOCl₃, N,N-dimethyl-aniline, NH₃, DIPEA, Solvents
Overall Yield Excellent (~93%)[1]Moderate (Product of two steps, e.g., 80% chlorination[6] x 93% amination = ~74%)
Operational Simplicity High (Simple addition at 0°C)Moderate (Requires high-temperature chlorination followed by amination)
Safety/Environmental Moderate (Use of DCM)Lower (Use of POCl₃, a highly corrosive and water-reactive reagent)
Cost-Effectiveness HighModerate to Low

Cost Analysis Insights:

  • Starting Materials: 2,4-dichloro-5-nitropyrimidine is a readily available intermediate, with bulk pricing being economical for large-scale synthesis.[8]

  • Reagents: Aqueous ammonia is an inexpensive bulk chemical.[1][9] N,N-Diisopropylethylamine (DIPEA) is more costly but used in manageable quantities as a non-nucleophilic base to neutralize the HCl generated.[10]

  • Process Costs: The single-step, high-yield nature of the direct amination pathway significantly reduces costs associated with energy, labor, and waste disposal compared to a multi-step alternative.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the synthetic pathway of choice must balance efficiency, scalability, and cost. The regioselective amination of 2,4-dichloro-5-nitropyrimidine stands out as the superior method for producing this compound.

Its high yield (>90%), operational simplicity, and foundation on well-understood SNAr principles make it a robust and reliable process.[1] While the cost of the starting dichloro-intermediate must be considered, the efficiency of this single step outweighs the economic and practical disadvantages of longer synthetic routes that start from more fundamental precursors like 5-nitrouracil. This pathway represents the most logical and economically sound choice for obtaining this critical intermediate for further synthetic applications.

References

Safety Operating Guide

Mastering the Safe Handling of 2-Chloro-5-nitropyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Chloro-5-nitropyrimidin-4-amine (CAS Number: 1920-66-7), a key building block in medicinal chemistry. Our commitment is to empower your research with the highest standards of laboratory safety, building a foundation of trust that extends beyond the product itself.

Understanding the Inherent Risks of this compound

This compound is a substituted pyrimidine that presents several health hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it may cause respiratory irritation and potentially trigger allergy or asthma-like symptoms if inhaled.[1] The presence of both a nitro group and a chlorine atom on the pyrimidine ring contributes to its reactivity and toxicological profile. Nitroaromatic compounds, as a class, are known for their potential to induce oxidative stress and, in some cases, may have mutagenic or carcinogenic effects.[2][3]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale for each component.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant, impervious gloves such as butyl rubber or neoprene. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[1][4]To prevent skin contact, which can cause irritation.[1] Butyl rubber is particularly effective against nitro compounds, while neoprene offers good resistance to chlorinated compounds.[1]
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing or significant dust generation.To protect the eyes from dust particles and splashes, which can cause serious irritation.[1]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned. Closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of exposure, consider a chemical-resistant apron.To prevent accidental skin exposure to the chemical.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor cartridge (black) and a P100 particulate filter (magenta) should be used when handling the powder outside of a certified chemical fume hood, or when dust generation is likely.[5][6]To protect against the inhalation of harmful dust, which can cause respiratory irritation and potential allergic reactions.[1]

Safe Handling and Storage: A Procedural Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram illustrates the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare a Well-Ventilated Work Area (e.g., Chemical Fume Hood) gather_ppe Assemble and Inspect All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Carefully Weigh and Transfer This compound (Minimize Dust Generation) don_ppe->weigh_transfer perform_reaction Perform Experimental Procedure weigh_transfer->perform_reaction decontaminate Decontaminate Glassware and Work Surfaces perform_reaction->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Contaminated Waste Properly decontaminate->dispose_waste doff_ppe Doff and Dispose of Single-Use PPE dispose_waste->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.

    • Assemble all necessary PPE and inspect it for any damage.

    • Gather all required laboratory equipment and reagents.

  • Handling :

    • Don the appropriate PPE as detailed in the table above.

    • When weighing and transferring the solid, do so carefully to minimize the generation of dust.

    • Conduct the experimental procedure within the designated and controlled environment.

  • Storage :

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep it away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup Plan:

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated; if the spill is in a fume hood, keep it operational.

  • Don Appropriate PPE : Before attempting to clean the spill, don the full PPE as described above, including respiratory protection.

  • Contain the Spill : For a solid spill, carefully cover it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2] Avoid using combustible materials like paper towels.

  • Collect the Waste : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[7] Take care not to generate dust during this process.[7]

  • Decontaminate the Area : Clean the spill area with a damp cloth or paper towels to remove any remaining residue. Place all cleaning materials into the hazardous waste container. Finally, wash the area with soap and water.

  • Dispose of Waste : All contaminated materials, including single-use PPE, must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.

First Aid Measures:
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.

  • Waste Classification : This compound is considered hazardous waste.

  • Collection : Collect all waste, including excess reagent, reaction byproducts, and contaminated materials, in a clearly labeled, sealed, and compatible container.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[9] The primary method of disposal is typically high-temperature incineration.[9]

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.